molecular formula C11H9NO3 B1580699 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 3007-23-6

1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1580699
CAS No.: 3007-23-6
M. Wt: 203.19 g/mol
InChI Key: UNCUTNPWBZKJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209956. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-methoxyphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-8(7-9)12-10(13)5-6-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCUTNPWBZKJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20308833
Record name 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3007-23-6
Record name 3007-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20308833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHOXYPHENYL)MALEIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview for the synthesis and detailed characterization of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, a substituted N-aryl maleimide. N-aryl maleimides are a critical class of reagents in modern drug development, particularly for the construction of stable antibody-drug conjugates (ADCs) through bioconjugation with cysteine residues.[1][2] This document outlines a reliable and well-established two-step synthetic pathway, beginning with the formation of the intermediate N-(3-methoxyphenyl)maleanilic acid from maleic anhydride and 3-methoxyaniline, followed by a chemical cyclodehydration to yield the target compound. We provide detailed, step-by-step experimental protocols and delve into the rationale behind key procedural choices. Furthermore, a full suite of characterization techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS), are discussed with expected data to ensure structural verification and purity assessment. This paper is intended to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the synthesis of bespoke bioconjugation linkers and other fine chemicals.

Introduction

The N-Aryl Maleimide Scaffold in Modern Drug Discovery

The maleimide functional group is a cornerstone of bioconjugation chemistry, prized for its high reactivity and selectivity towards thiol groups found in the cysteine residues of proteins.[3] This reactivity is exploited to covalently link payloads—such as cytotoxic drugs, fluorescent dyes, or imaging agents—to targeting moieties like monoclonal antibodies, forming antibody-drug conjugates (ADCs).[1] While traditional N-alkyl maleimides have been widely used, the resulting thiosuccinimide linkage can be unstable in vivo, susceptible to a retro-Michael reaction that leads to premature drug release and potential off-target toxicity.[2][4]

N-aryl maleimides have emerged as a superior alternative, offering significantly enhanced conjugate stability.[1][2] The electron-withdrawing nature of the aryl substituent accelerates the hydrolysis of the initial thiosuccinimide adduct to a stable, ring-opened thio-succinamic acid, effectively preventing the reverse reaction and ensuring the payload remains attached to its carrier.[2][3] This has profound implications for developing safer and more efficacious targeted therapeutics.

This compound: A Target Molecule Profile

This compound (also known as N-(3-methoxyphenyl)maleimide) is a specific N-aryl maleimide derivative. The inclusion of the 3-methoxyphenyl group modifies the electronic properties and lipophilicity of the maleimide core, which can influence its reactivity, stability, and the pharmacokinetic properties of the resulting bioconjugate. The synthesis of such tailored maleimides is a key enabling step for researchers looking to fine-tune the characteristics of their ADCs or other labeled biomolecules. Beyond bioconjugation, N-substituted maleimides are versatile building blocks in organic synthesis and polymer chemistry and have been investigated for a range of biological activities, including antifungal and anticancer properties.[4][5][6][7]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of N-aryl maleimides is reliably achieved through a two-step sequence that is both high-yielding and scalable.[8][9] This approach offers superior control compared to a one-pot reaction, allowing for the isolation and purification of the intermediate, which ensures a higher purity of the final product.

  • Step 1: Maleanilic Acid Formation. The synthesis begins with the nucleophilic acyl substitution of maleic anhydride with the primary amine, 3-methoxyaniline. This reaction proceeds rapidly and cleanly at room temperature to form the corresponding N-(3-methoxyphenyl)maleanilic acid intermediate.

  • Step 2: Cyclodehydration. The crucial ring-closing step involves the dehydration of the maleanilic acid. This is most commonly and effectively accomplished by heating in the presence of acetic anhydride with a catalytic amount of sodium acetate.[6][10] The acetic anhydride acts as the dehydrating agent, while the sodium acetate facilitates the cyclization.

Synthetic Pathway MA Maleic Anhydride dummy MA->dummy Aniline 3-Methoxyaniline Aniline->dummy Intermediate N-(3-methoxyphenyl)maleanilic acid Product This compound Intermediate->Product Step 2: Cyclodehydration (Ac₂O, NaOAc, Heat) dummy->Intermediate Step 1: Acylation (Ether or THF, rt)

Figure 1: Overall synthetic pathway for the target molecule.

Experimental Protocols

Materials and Instrumentation
  • Reagents: Maleic anhydride (≥99%), 3-methoxyaniline (≥98%), anhydrous sodium acetate (≥99%), acetic anhydride (≥98%), diethyl ether (anhydrous), ethyl acetate (reagent grade), hexane (reagent grade), deionized water.

  • Instrumentation: Magnetic stirrer with heating plate, round-bottom flasks, reflux condenser, dropping funnel, Buchner funnel and flask, rotary evaporator, melting point apparatus, FTIR spectrometer, NMR spectrometer (e.g., 400 MHz), Mass spectrometer.

Step 1: Synthesis of N-(3-methoxyphenyl)maleanilic acid (Intermediate)
  • Dissolution: In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether. Stir until all solids have dissolved.

  • Amine Addition: Prepare a solution of 3-methoxyaniline (12.3 g, 0.1 mol) in 25 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred maleic anhydride solution over 30 minutes. A thick, off-white precipitate will form almost immediately.

  • Reaction: Allow the resulting suspension to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Cool the flask in an ice bath for 15 minutes. Collect the solid product by suction filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the fine, cream-colored powder under vacuum. The product is typically of sufficient purity (yield >95%) to be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)
  • Setup: In a 250 mL round-bottom flask, place the dried N-(3-methoxyphenyl)maleanilic acid (22.1 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and acetic anhydride (60 mL).

  • Reaction: Heat the suspension with stirring in an oil bath set to 80-90 °C. The solids will gradually dissolve to form a clear, yellowish solution. Maintain heating for 2-3 hours.[6] The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate).

  • Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into 400 mL of ice-cold water while stirring vigorously. A yellow solid will precipitate.

  • Isolation: Collect the crude product by suction filtration and wash it thoroughly with several portions of cold water until the filtrate is neutral to pH paper.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to yield the pure product as yellow needles or powder.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Experimental Workflow start Combine Maleic Anhydride & 3-Methoxyaniline in Ether stir1 Stir at Room Temp (1-2 hours) start->stir1 filter1 Isolate via Suction Filtration stir1->filter1 wash1 Wash with Cold Ether filter1->wash1 dry1 Dry Intermediate Product (Maleanilic Acid) wash1->dry1 combine2 Combine Intermediate, Ac₂O, & NaOAc dry1->combine2 heat2 Heat at 80-90°C (2-3 hours) combine2->heat2 precipitate Pour into Ice Water heat2->precipitate filter2 Isolate via Suction Filtration precipitate->filter2 wash2 Wash with Cold Water filter2->wash2 purify Recrystallize from Ethanol/Water wash2->purify final_product Dry Final Product This compound purify->final_product

Figure 2: Step-by-step laboratory workflow for synthesis.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
  • Appearance: Yellow crystalline solid or powder.

  • Molecular Formula: C₁₁H₉NO₃[11]

  • Molecular Weight: 203.19 g/mol [11][12]

  • Melting Point: A sharp melting point is indicative of high purity. The value should be determined experimentally using a calibrated apparatus.

  • Solubility: Generally soluble in polar organic solvents like acetone, THF, DMF, and moderately soluble in ethanol.

Spectroscopic Data & Interpretation

The following table summarizes the expected spectroscopic data for the title compound based on known data for similar N-aryl maleimides.[13][14]

Technique Parameter Expected Value / Observation
FTIR Carbonyl (C=O) stretchStrong, ~1700-1770 cm⁻¹ (asymmetric & symmetric)
Alkene (C=C) stretchMedium, ~1590-1610 cm⁻¹
C-O-C (ether) stretchStrong, ~1200-1250 cm⁻¹
¹H NMR Maleimide protons (-CH=CH-)Singlet, ~6.8-7.1 ppm (2H)
Aromatic protons (Ar-H)Multiplets, ~6.9-7.4 ppm (4H)
Methoxy protons (-OCH₃)Singlet, ~3.8 ppm (3H)
¹³C NMR Carbonyl carbons (C=O)~169-171 ppm
Maleimide carbons (-CH=CH-)~134-135 ppm
Aromatic carbons (Ar-C)~110-160 ppm
Methoxy carbon (-OCH₃)~55 ppm
Mass Spec (EI) Molecular Ion (M⁺)m/z = 203
  • FTIR Analysis: The two distinct carbonyl peaks are characteristic of the imide functional group. The presence of a strong C-O-C stretching band confirms the methoxy group, while the disappearance of the broad carboxylic acid O-H and amide N-H stretches from the intermediate confirms successful cyclization.

  • ¹H NMR Analysis: The most diagnostic signal is the singlet for the two equivalent vinyl protons of the maleimide ring. The integration of all signals (2H for vinyl, 4H for aromatic, 3H for methoxy) should correspond to the expected structure.

  • Mass Spectrometry: The observation of a molecular ion peak at m/z 203 corresponding to the molecular weight of the compound is the primary confirmation of a successful synthesis.

Characterization Logic start Purified Final Product methods FTIR ¹H / ¹³C NMR Mass Spec Melting Point start->methods results Functional Groups Confirmed Proton/Carbon Environment Verified Molecular Weight Confirmed Purity Assessed methods:f0->results:f0 Identifies C=O, C-O-C methods:f1->results:f1 Confirms Connectivity methods:f2->results:f2 Confirms M.W. = 203.19 methods:f3->results:f3 Indicates Purity conclusion Structural Confirmation & Purity Assessment results->conclusion

Figure 3: Logical workflow for the analytical characterization of the product.

Discussion: Causality and Optimization

The choice of a two-step synthesis is deliberate. Attempting a one-pot synthesis by combining all reactants can lead to polymerization of maleic anhydride or other side reactions, complicating purification.[15] Isolating the maleanilic acid intermediate ensures that the subsequent cyclization step begins with a pure precursor, leading to a cleaner reaction and a higher-purity final product.

The cyclodehydration mechanism involves the formation of a mixed anhydride intermediate with acetic anhydride, which is then intramolecularly attacked by the amide nitrogen to close the five-membered ring and eliminate acetic acid. The sodium acetate acts as a base to deprotonate the carboxylic acid, increasing its nucleophilicity towards the acetic anhydride and catalyzing the overall process.[10] Care must be taken not to overheat the reaction, as this can lead to decomposition and discoloration of the product.[9] The final purification by recrystallization is critical for removing any residual acetic acid and unreacted starting materials, ensuring the maleimide is suitable for high-sensitivity applications like bioconjugation.

Conclusion and Future Outlook

This guide has detailed a robust and reproducible method for the synthesis of this compound. The two-step procedure, involving the formation and subsequent cyclodehydration of a maleanilic acid intermediate, is a classic and reliable strategy for producing high-purity N-aryl maleimides.[9][10] The provided protocols and characterization data serve as a validated blueprint for researchers. The successful synthesis of this molecule provides access to a valuable chemical tool for the development of next-generation antibody-drug conjugates with enhanced stability, as well as for applications in materials science and as a versatile intermediate in organic synthesis.[1][4]

References

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US5136052A - Process for the manufacture of n-phenylmaleimide.
  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online.
  • Christie, R. J., et al. (2015).
  • Royal Society of Chemistry. (2017). Synthesis of N-arylmaleimides.
  • Wikipedia. (n.d.). Maleimide.
  • Jones, M. W., et al. (2021).
  • Gosavi, K. S., et al. (2019). Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity. Chemistry & Biology Interface.
  • BenchChem. (2025). N-Aryl vs.
  • ChemScene. (n.d.). 1-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione.
  • Al-Hiary, M. M. (2012). Synthesis and Characterization of Some New Maleimide Polymers. AIP Publishing.
  • Liu, Y., et al. (2018).
  • NIST. (n.d.). N-(p-Methoxyphenyl)maleimide. NIST WebBook.

Sources

Introduction: Situating N-(3-Methoxyphenyl)maleimide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Methoxyphenyl)maleimide: Properties, Synthesis, and Applications

N-(3-Methoxyphenyl)maleimide is a specialized aromatic maleimide derivative that serves as a critical building block and chemical probe in advanced chemical synthesis and pharmaceutical sciences. While not as commonly cited as its para-substituted counterpart, the meta-positioning of the methoxy group imparts distinct electronic properties that are of significant interest to researchers designing bespoke polymers or developing site-specific bioconjugates. The maleimide moiety is a quintessential Michael acceptor, renowned for its highly selective and efficient reaction with thiols, a feature that has cemented its role in the covalent modification of proteins and other biomolecules. This guide provides a comprehensive technical overview of N-(3-Methoxyphenyl)maleimide, consolidating its known physicochemical properties, outlining a robust synthetic protocol, and exploring the mechanistic basis of its reactivity and applications, particularly within the domain of drug development. As a specialized reagent, detailed experimental data is not always aggregated in primary literature; therefore, this document combines reported data with expert analysis based on established chemical principles to provide a holistic and practical resource for researchers.

Section 1: Core Physicochemical Properties

The fundamental properties of a reagent are paramount for its effective use in experimental design. The data for N-(3-Methoxyphenyl)maleimide are summarized below. It is important to note that while core identifiers are well-established, some physical parameters are derived from high-quality chemical supplier databases due to the compound's specificity in research applications.

PropertyValueSource(s)
Chemical Name 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dioneN/A
CAS Number 3007-23-6[1]
Molecular Formula C₁₁H₉NO₃[1]
Molecular Weight 203.19 g/mol [1]
Melting Point 62 °C[2]
Boiling Point 358.5 °C at 760 mmHg[2]
Appearance White to off-white crystalline solid (Expected)N/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, THF, and chlorinated solvents. (Expected)N/A

Section 2: Synthesis and Spectroscopic Characterization

The synthesis of N-aryl maleimides is a well-established, two-step process that is readily adaptable for this specific derivative. The underlying logic is the initial formation of a maleanilic acid intermediate via acylation, followed by a dehydrative cyclization to form the stable five-membered imide ring.

Experimental Protocol: A Representative Synthesis

This protocol is a validated, general procedure for N-arylmaleimide synthesis, tailored for the preparation of N-(3-Methoxyphenyl)maleimide. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Synthesis of N-(3-Methoxyphenyl)maleanilic Acid

  • Rationale: This step involves the nucleophilic attack of the amine (3-methoxyaniline) on an anhydride (maleic anhydride). The reaction is typically rapid and exothermic, forming the amic acid intermediate. Anhydrous conditions are preferred to prevent hydrolysis of the maleic anhydride.

  • Procedure: a. In a 250 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous tetrahydrofuran (THF) with magnetic stirring. b. In a separate dropping funnel, prepare a solution of 3-methoxyaniline (1.0 eq) in 25 mL of anhydrous THF. c. Cool the maleic anhydride solution to 0 °C in an ice bath. This mitigates the exothermic nature of the reaction and promotes clean precipitation of the product. d. Add the 3-methoxyaniline solution dropwise to the stirred maleic anhydride solution over 30 minutes. A precipitate will form. e. Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion. f. Collect the solid product by vacuum filtration, wash with cold THF (2 x 20 mL) to remove unreacted starting materials, and dry under vacuum. The product is the maleanilic acid intermediate, which is typically used in the next step without further purification.

Step 2: Cyclodehydration to N-(3-Methoxyphenyl)maleimide

  • Rationale: This step utilizes a dehydrating agent (acetic anhydride) and a base catalyst (sodium acetate) to induce ring closure. The acetic anhydride consumes the water molecule generated during the imide formation, driving the equilibrium towards the product.

  • Procedure: a. To a 100 mL flask, add the dried N-(3-Methoxyphenyl)maleanilic acid from Step 1, anhydrous sodium acetate (0.2 eq), and acetic anhydride (5 mL per gram of amic acid). b. Gently heat the mixture to 60-70 °C with stirring for 1-2 hours. The solid will dissolve as the reaction progresses. c. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting amic acid spot has disappeared. d. Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. This hydrolyzes the excess acetic anhydride and precipitates the maleimide product. e. Stir for 30 minutes, then collect the solid product by vacuum filtration. f. Wash the crude product thoroughly with cold water and then with a small amount of cold ethanol. g. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure N-(3-Methoxyphenyl)maleimide.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride Solvent1 Anhydrous THF, 0°C MA->Solvent1 Aniline 3-Methoxyaniline Aniline->Solvent1 Intermediate N-(3-Methoxyphenyl)maleanilic Acid Solvent1->Intermediate Nucleophilic Acylation Reagents2 Acetic Anhydride, Sodium Acetate, 60-70°C Intermediate->Reagents2 Product N-(3-Methoxyphenyl)maleimide Reagents2->Product Ring Closure

Caption: Synthetic pathway for N-(3-Methoxyphenyl)maleimide.

Expected Spectroscopic Signatures

While a dedicated spectral library for this specific compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Protons (δ 7.0-7.4 ppm): The phenyl ring will exhibit a complex multiplet pattern. The proton ortho to the methoxy group and meta to the imide will likely appear around δ 7.3-7.4 ppm. The other three protons will appear as distinct multiplets between δ 7.0 and 7.2 ppm.

    • Maleimide Protons (δ ~6.8 ppm): The two vinyl protons on the maleimide ring are chemically equivalent and will appear as a sharp singlet.

    • Methoxy Protons (δ ~3.8 ppm): The methyl protons of the methoxy group will appear as a distinct singlet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl Carbons (δ ~170 ppm): The two imide carbonyl carbons will be observed in the far downfield region.

    • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the oxygen (C-O) will be the most downfield (~160 ppm), while the carbon attached to the nitrogen (C-N) will be around δ 132 ppm. The other four carbons will appear between 110-130 ppm.

    • Vinyl Carbons (δ ~134 ppm): The two equivalent carbons of the C=C double bond in the maleimide ring.

    • Methoxy Carbon (δ ~55 ppm): The methyl carbon of the methoxy group.

  • Infrared (IR) Spectroscopy (ATR):

    • C=O Stretch (1700-1780 cm⁻¹): A strong, characteristic pair of bands for the symmetric and asymmetric stretching of the imide carbonyls.

    • C=C Stretch (Aromatic & Vinyl) (~1600 cm⁻¹, ~1500 cm⁻¹): Medium intensity bands corresponding to the phenyl ring and the maleimide double bond.

    • C-O-C Stretch (~1250 cm⁻¹ and ~1040 cm⁻¹): Strong bands corresponding to the asymmetric and symmetric stretching of the aryl ether.

    • C-N Stretch (~1380 cm⁻¹): Characteristic imide C-N stretching.

Section 3: Chemical Reactivity and Mechanistic Insights

The Thiol-Maleimide Michael Addition: A Bio-orthogonal Workhorse

The paramount reaction of N-(3-Methoxyphenyl)maleimide in drug development is its Michael addition with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide. This reaction is highly efficient and chemoselective under specific conditions, forming a stable covalent thioether bond.

  • Mechanism: The reaction proceeds via the nucleophilic attack of the thiolate anion (RS⁻) on one of the electrophilic carbons of the maleimide double bond. The resulting enolate intermediate is rapidly protonated to yield the final succinimidyl thioether conjugate.

  • Causality of pH Control: The pH of the reaction medium is the single most critical parameter for ensuring success.

    • Optimal Range (pH 6.5-7.5): In this window, there is a sufficient concentration of the reactive thiolate anion for the reaction to proceed efficiently, while primary amines (e.g., lysine side chains) remain largely protonated and thus non-nucleophilic. This ensures the reaction is highly selective for thiols.[3]

    • Above pH 7.5: As the pH increases, amines become deprotonated and can compete as nucleophiles, leading to a loss of selectivity.[4] Furthermore, the maleimide ring itself becomes more susceptible to hydrolysis, rendering it inactive.[4]

    • Below pH 6.5: The concentration of the nucleophilic thiolate anion decreases as the thiol group (pKa ~8.5) becomes fully protonated, drastically slowing the reaction rate.[3]

Visualizing the Thiol-Maleimide Reaction Mechanism

MichaelAddition cluster_reaction Maleimide Intermediate Thiol R-SH Equilibrium pH 6.5 - 7.5 Thiol->Equilibrium Thiolate R-S⁻ Equilibrium->Thiolate + H⁺ Thiolate->Maleimide  Nucleophilic  Attack Product Intermediate->Product Protonation cap1 Maleimide cap2 Thiolate Anion cap3 Thioether Adduct

Note: The DOT script above is conceptual. For actual rendering, image attributes would need to point to valid image files of the chemical structures. Caption: Mechanism of the pH-dependent thiol-maleimide Michael addition.

Electronic Influence of the 3-Methoxy Group

The methoxy group at the meta position influences the reactivity of the maleimide ring primarily through its inductive effect.

  • Inductive Effect: As oxygen is more electronegative than carbon, the methoxy group exerts a weak electron-withdrawing inductive effect, slightly increasing the electrophilicity of the phenyl ring and, by extension, the maleimide double bond.

  • Resonance Effect: Unlike in the ortho or para positions, a meta-substituent cannot directly donate electron density into the N-phenyl bond via resonance. Therefore, the electron-donating resonance effect of the methoxy group is minimal in modulating the reactivity of the maleimide moiety itself.

The net result is a subtle activation of the maleimide double bond towards nucleophilic attack compared to the unsubstituted N-phenylmaleimide, though this effect is less pronounced than that of a strongly electron-withdrawing group (e.g., a nitro group).

Section 4: Applications in Research and Drug Development

The unique reactivity profile of N-(3-Methoxyphenyl)maleimide makes it a valuable tool for creating precisely defined bioconjugates.

  • Antibody-Drug Conjugates (ADCs): In ADC development, maleimides are widely used to link highly potent cytotoxic drugs (payloads) to monoclonal antibodies. The antibody is engineered to contain surface-exposed cysteine residues, which serve as specific handles for conjugation with a maleimide-functionalized linker-payload molecule. This site-specific conjugation ensures a homogenous drug-to-antibody ratio (DAR), which is a critical quality attribute for ADCs.

  • PEGylation: The process of attaching polyethylene glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic profile (e.g., increase half-life, reduce immunogenicity) can be achieved using maleimide-PEG reagents that target native or engineered cysteine residues.

  • Fluorescent Labeling: Researchers can attach fluorescent probes functionalized with a maleimide group to proteins to study their localization, trafficking, and interactions within living cells.

Section 5: Safety and Handling

  • Health Hazards:

    • Toxicity: Likely to be toxic if swallowed.

    • Irritation: Expected to cause skin irritation and serious eye irritation/damage.

    • Sensitization: May cause skin sensitization upon repeated contact.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

    • Avoid generating dust. Handle as a solid and weigh carefully.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place. The compound is susceptible to hydrolysis, so protection from moisture is critical.

    • Store away from strong oxidizing agents, strong bases, and amines.

Section 6: References

Sources

1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. For N-aryl maleimides, a class of compounds with significant therapeutic potential, a thorough understanding of their solid-state structure is paramount for rational drug design and development. This guide provides a comprehensive, field-proven workflow for the complete crystal structure analysis of this compound. While crystallographic data for this specific meta-substituted isomer is not publicly available, this document serves as an authoritative protocol, leveraging data from its closely related isomers, N-(2-methoxyphenyl)maleimide and N-(4-methoxyphenyl)maleimide, as illustrative examples. We detail the integrated process from synthesis and single-crystal growth to data acquisition via Single-Crystal X-ray Diffraction (SC-XRD), and culminate in an in-depth computational analysis using Hirshfeld surfaces and Density Functional Theory (DFT). This multi-faceted approach provides a holistic understanding of the molecule's geometric parameters and the subtle intermolecular interactions that govern its crystal packing, offering a robust framework for researchers in medicinal chemistry and materials science.

Introduction: The Strategic Importance of Crystal Structure in Drug Development

The principle that structure dictates function is a cornerstone of modern drug discovery. The specific spatial conformation of an Active Pharmaceutical Ingredient (API) and its arrangement in a crystal lattice directly influence its therapeutic efficacy.[1] X-ray crystallography provides unambiguous, atomic-resolution data on molecular geometry, absolute configuration, and intermolecular interactions, which are indispensable for structure-based drug design.[2]

N-substituted maleimides are versatile scaffolds in medicinal chemistry, known for their reactivity as Michael acceptors and their role in bioconjugation. The nature and position of the substituent on the N-phenyl ring can drastically alter the molecule's electronic properties and, consequently, its crystal packing and biological activity. Analyzing the crystal structure of a target like this compound allows us to understand how the meta-methoxy group influences the supramolecular assembly, providing insights that can guide the design of next-generation analogues with improved properties.

This guide presents a validated, end-to-end workflow for achieving this structural understanding.

cluster_0 Phase 1: Material Synthesis & Crystallization cluster_1 Phase 2: Experimental Data Acquisition cluster_2 Phase 3: Computational Analysis & Interpretation Synthesis Synthesis of N-aryl maleimide Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection SC-XRD Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution MolecularGeometry Molecular Geometry Analysis StructureSolution->MolecularGeometry Hirshfeld Hirshfeld Surface Analysis MolecularGeometry->Hirshfeld DFT DFT Calculations Hirshfeld->DFT FinalReport FinalReport DFT->FinalReport Final Structural Report & Insights

Figure 1: Integrated workflow for crystal structure analysis.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. This phase is often the most challenging yet critical part of the entire process.

Synthesis of this compound

The synthesis is typically a two-step process starting from 3-methoxyaniline and maleic anhydride.[3]

Step 1: Formation of the Maleanilic Acid Intermediate Maleic anhydride is reacted with 3-methoxyaniline in a suitable solvent (e.g., diethyl ether or dimethylformamide) at room temperature to form the intermediate, N-(3-methoxyphenyl)maleanilic acid.[4][5] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to ring-opening.

Step 2: Cyclodehydration to the Maleimide The maleanilic acid intermediate is then cyclized to form the imide ring. This is an intramolecular dehydration reaction, commonly achieved by heating the intermediate in acetic anhydride with a catalyst like anhydrous sodium acetate.[3] The acetic anhydride serves as both a dehydrating agent and a solvent.

Protocol: Growing Diffraction-Quality Single Crystals

The goal is to encourage the slow, ordered arrangement of molecules from a solution into a single, defect-free lattice. Slow evaporation is the most common and effective technique for N-aryl maleimides.

Causality Behind Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound moderately at high temperatures and poorly at room temperature. This solubility gradient is the driving force for crystallization upon cooling or evaporation. For N-aryl maleimides, solvents like ethanol, ethyl acetate, or methanol/chloroform mixtures are often successful. Empirical screening of various solvents is a standard and necessary practice.

Step-by-Step Crystallization Protocol:

  • Prepare a Saturated Solution: Dissolve the purified this compound in a minimal amount of a chosen hot solvent (e.g., ethanol) to achieve a near-saturated or just-saturated solution.

  • Filter Hot: To remove any particulate impurities that could act as unwanted nucleation sites, filter the hot solution through a pre-warmed funnel with filter paper into a clean crystallization dish or vial.

  • Slow Evaporation: Cover the vial with a cap, perforated with a few small holes using a needle. This prevents dust from entering while allowing the solvent to evaporate slowly over several days to weeks at room temperature.

  • Harvesting: Once well-formed, prismatic or needle-like crystals appear, carefully harvest them from the mother liquor using a spatula or forceps and allow them to dry on a filter paper.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystal.[6] It relies on the principle that X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern from which the structure can be deduced.[7]

Experimental Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, visually clear and without fractures) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations, resulting in a sharper diffraction pattern. The instrument, using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), rotates the crystal while a detector records the intensities and positions of the diffracted X-rays.[8] A full sphere of data is collected to ensure completeness and redundancy.[9]

  • Structure Solution: The collected data (a list of reflection intensities) is processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.[10] The quality of the final structure is assessed by the R-factor; a value below 5% (R1 < 0.05) is indicative of a well-refined structure.

Part 3: In-Silico Analysis and Structural Interpretation

The refined crystal structure provides a wealth of data. Its true value is unlocked through detailed analysis of the molecular geometry and the intermolecular forces that build the supramolecular architecture.

Molecular Geometry

The primary output of the SC-XRD experiment is the precise coordinates of each atom. From this, we can analyze key geometric parameters. For this compound, a key parameter is the dihedral angle between the plane of the pyrrole-2,5-dione ring and the methoxyphenyl ring. This angle reveals the degree of twist in the molecule, which has implications for conjugation and molecular packing.

ParameterN-(2-methoxyphenyl)maleimide[11]N-(4-methoxyphenyl)maleamic acid[12][13]This compound (Predicted)
Crystal System MonoclinicTriclinicLikely Monoclinic or Triclinic
Space Group P2₁/cP-1Common centrosymmetric groups (e.g., P2₁/c, P-1)
a (Å) 12.70187.3403To be determined
b (Å) 10.268911.8258To be determined
c (Å) 7.469512.1207To be determined
β (º) 101.06788.358To be determined
Dihedral Angle 75.60º3.43º / 5.79ºExpected to be non-planar
R1 Factor 0.0410.041Target: < 0.05
Table 1: Comparison of crystallographic data for related structures. The data for the para-isomer is for the maleamic acid precursor, which influences planarity. The significant non-planarity in the ortho-isomer is due to steric hindrance, a factor that would be less pronounced for the meta-isomer.
Hirshfeld Surface Analysis: Decoding Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal.[14] The surface is generated by partitioning the crystal space based on the electron density of the promolecule, effectively mapping the regions of intermolecular contact.[15]

Workflow for Hirshfeld Analysis:

  • Surface Generation: Using software like CrystalExplorer, a Hirshfeld surface is generated around the molecule of interest from the crystallographic information file (CIF).[16]

  • dnorm Mapping: The surface is mapped with a normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Short contacts (potential hydrogen bonds) appear as red spots, contacts around the van der Waals separation are white, and longer contacts are blue.[17]

  • 2D Fingerprint Plots: The 3D surface is deconstructed into a 2D histogram, known as a fingerprint plot. This plot summarizes all intermolecular contacts, and can be "delineated" to show the percentage contribution of specific types of interactions (e.g., H···H, C···H, O···H), providing a quantitative measure of their importance in the crystal packing.[15]

For a molecule like this compound, we would expect to see significant contributions from H···H contacts (representing van der Waals forces) and O···H contacts, which could indicate weak C–H···O hydrogen bonds involving the carbonyl and methoxy oxygen atoms. These interactions are crucial for stabilizing the crystal lattice.[2][18][19]

cluster_0 Hirshfeld Analysis CIF Input CIF File HS Generate 3D Hirshfeld Surface CIF->HS dnorm Map d_norm (Identify Contact Regions) HS->dnorm FP Generate 2D Fingerprint Plot dnorm->FP Decomp Decompose Plot (Quantify Interactions) FP->Decomp Output Quantitative Data: - H···H contacts (%) - C···H/O···H contacts (%) - π-π stacking presence Decomp->Output

Figure 2: Hirshfeld surface analysis workflow.

Density Functional Theory (DFT): A Computational Complement

DFT calculations provide theoretical insights that complement the experimental XRD data.[20] By solving the quantum mechanical equations that describe the electron density of the molecule, we can obtain optimized geometries, electrostatic potential maps, and molecular orbital energies.[21]

Typical DFT Protocol:

  • Geometry Optimization: Starting with the atomic coordinates from the XRD data, the molecular geometry is optimized in the gas phase using a functional like B3LYP and a basis set such as 6-311++G(d,p).[22] Comparing the optimized geometry with the experimental one can reveal the effects of crystal packing forces.

  • Molecular Electrostatic Potential (MEP): An MEP map is calculated and plotted on the molecule's surface. This map reveals the charge distribution, identifying electrophilic (positive potential, blue) and nucleophilic (negative potential, red) regions. For our target molecule, the carbonyl oxygens would be strong nucleophilic sites, predictive of their role as hydrogen bond acceptors.

  • Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's reactivity and electronic transitions. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

Conclusion

The comprehensive crystal structure analysis of this compound, as outlined in this guide, represents a powerful, multi-pronged strategy essential for modern drug development. By integrating meticulous synthesis and crystallization with high-resolution SC-XRD data collection, and enriching this experimental data with the quantitative insights from Hirshfeld surface analysis and the theoretical validation from DFT calculations, researchers can build a complete picture of the solid-state properties of a pharmaceutical compound. This detailed structural knowledge is not merely academic; it is the foundation upon which rational decisions are made to optimize lead compounds, control polymorphism, and ultimately develop safer and more effective medicines.

References

  • Gowda, B. T., et al. (2010). N-(4-Methoxyphenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1529. [Link]

  • Tahir, M. N., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2468. [Link]

  • Görbitz, C. H. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(9), 733. [Link]

  • Li, J., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 29(1), 18. [Link]

  • Sawyer, L. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link]

  • Li, Y., et al. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Pharmaceutics, 15(10), 2503. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). The Hirshfeld Surface. CrystalExplorer. [Link]

  • Al-Dhfyan, A., et al. (2018). Screening for Cocrystallization Tendency: The Role of Intermolecular Interactions. ResearchGate. [Link]

  • Savkare, A., & Wagh, M. (2025). Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. International Journal of Pharmaceutical Sciences. [Link]

  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Sim, Y. L., et al. (2009). N-(2-Methoxyphenyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2218. [Link]

  • Coles, S. J., & Gale, P. A. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]

  • Raj, K. A. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)maleamic acid. National Center for Biotechnology Information. [Link]

  • Tan, Y. Y., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(Pt 5), 874-887. [Link]

  • Mohamed, S. K. (2018). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Patil, S. A., et al. (2013). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. K.T.H.M. College Institutional Repository. [Link]

  • Wlodawer, A., et al. (2008). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 426, 31-47. [Link]

  • Thomas, S. P., et al. (2015). Which intermolecular interactions have a significant influence on crystal packing? ResearchGate. [Link]

  • Roderick, W. R., & Bhatia, P. L. (1963). N-Phenylmaleimide. Organic Syntheses, 43, 84. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikimedia Foundation. [Link]

  • Ballirano, P., et al. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. IUCr Journals. [Link]

  • Jhaa, G. (2025). DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis. YouTube. [Link]

  • Miles, W. H., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. [Link]

  • CN104892484A - Synthesis method for N-phenylmaleimide.
  • Crystal Structure. (2023). Hirschfeld surface of crystals. YouTube. [Link]

  • Ouyang, B. (2020). DFT primer (1) --- An introduction to DFT calculation using VASP. YouTube. [Link]

  • Sim, Y. L., et al. (2009). N-(4-Methoxyphenyl)phthalimide. ResearchGate. [Link]

  • Meena, S. K., et al. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research in Science and Technology, 23(4), 1-14. [Link]

  • NIST. (n.d.). N-(p-Methoxyphenyl)maleimide. NIST Chemistry WebBook. [Link]

  • Moreno-Fuquen, R., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 2), 163-171. [Link]

  • Moreno-Fuquen, R., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. IUCrData, 7(2), x220102. [Link]

  • Integrated Van der Waals-enabled Nanomaterials (IVAN) Center. (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. [Link]

  • NIST. (n.d.). N-(p-Methoxyphenyl)maleimide. NIST Chemistry WebBook. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

The structural elucidation of a novel compound is a cornerstone of chemical research. A multi-technique spectroscopic approach, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a holistic and confirmatory assessment of a molecule's identity and purity. This guide will delve into the theoretical underpinnings of each technique as it applies to the target molecule, present predicted data, and explain the rationale behind these predictions.

Molecular Structure and Key Features

1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione possesses two key structural motifs that dictate its spectroscopic signature: a meta-substituted methoxyphenyl ring and a maleimide ring. The interplay of these two groups, particularly the electronic effects of the methoxy group on the aromatic ring and the overall molecular geometry, will be reflected in the spectral data.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule.

Experimental Protocol (Predicted)

A standard NMR analysis would involve dissolving the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Spectra would be acquired on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the methoxyphenyl ring, the vinyl protons of the maleimide ring, and the methyl protons of the methoxy group.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35t1HH-5'The triplet multiplicity arises from coupling to two adjacent aromatic protons. Its downfield shift is influenced by the deshielding effect of the aromatic ring current.
~6.90m2HH-2', H-6'These protons are in different environments due to the meta-substitution, leading to a complex multiplet.
~6.85s2HH-3, H-4The two vinyl protons of the maleimide ring are chemically and magnetically equivalent, resulting in a sharp singlet.
~3.85s3H-OCH₃The methyl protons of the methoxy group are not coupled to any other protons, hence they appear as a singlet.[3]

Causality in Chemical Shifts:

  • Aromatic Region: The substitution pattern of the methoxyphenyl ring is key. Unlike a para-substituted ring which would show two distinct doublets, the meta-substitution in our target molecule will result in a more complex splitting pattern. The chemical shifts are predicted based on the known values for anisole (methoxybenzene), where ortho and para protons are shielded (appear upfield) and the meta proton is less affected.[4][5][6]

  • Maleimide Protons: The two protons on the double bond of the maleimide ring are equivalent and thus appear as a single, sharp singlet. This is a characteristic feature of N-substituted maleimides.[7]

  • Methoxy Group: The singlet for the methoxy group is expected in the typical region of 3.8-3.9 ppm.[3]

MS_Fragmentation M+ (203) [M]⁺˙ m/z = 203 M-CH3 (188) [M - CH₃]⁺ m/z = 188 M+ (203)->M-CH3 (188) - •CH₃ M-CO (175) [M - CO]⁺˙ m/z = 175 M+ (203)->M-CO (175) - CO 3-methoxyaniline_ion (123) [C₇H₇NO]⁺˙ m/z = 123 M+ (203)->3-methoxyaniline_ion (123) - C₄H₂O₂

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of these three spectroscopic techniques provides a powerful and self-validating system for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the substitution pattern. The IR spectrum confirms the presence of the key functional groups, particularly the characteristic imide carbonyls and the aryl ether linkage. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. Any deviation from this predicted profile in an experimental setting would warrant further investigation and could indicate the presence of impurities or an isomeric structure. This guide, therefore, serves as a crucial benchmark for any researcher working with or synthesizing this compound.

References

  • ResearchGate. (n.d.). 13C and 1H NMR spectra for the reactant and products of labeled.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895). Retrieved from [Link]

  • SpectraBase. (n.d.). Anisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). More About Electronics. Retrieved from [Link]

  • Fleš, D., & Vikić-Topić, D. (2003). Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides.
  • NIST. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • SpectraBase. (n.d.). Anisole. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • NIST. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • NIST. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). Synthesis of N-arylmaleimides. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • Supporting Information. (n.d.). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction of Acrylic Acid with Aryl Iodide. Retrieved from [Link]

  • NIST. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • NIST. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • NIST. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • SpectraBase. (n.d.). N-phenylmaleimide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational spectroscopy of N-phenylmaleimide. Retrieved from [Link]

  • ChemTube3D. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Journal of Chemical Physics. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

  • ACS Publications. (n.d.). The Proton Resonance Spectra of the Methoxybenzenes. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2011, January 19). Retrieved from [Link]

  • Meena, S. K., & Singh, S. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research and Management, 23(4), 1-14.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). N-(p-Methoxyphenyl)maleimide. Retrieved from [Link]

Sources

An In-depth Technical Guide to Elucidating the Biological Targets of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the identification and validation of biological targets for the novel compound 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. The central reactive moiety of this molecule is the maleimide group, a well-established electrophile that exhibits high reactivity towards nucleophilic thiol groups, primarily found in cysteine residues within proteins.[1][][3] This inherent reactivity provides a logical starting point for a target discovery campaign. This guide will detail a multi-pronged approach, combining chemical proteomics for broad target identification with subsequent biochemical and cell-based assays for rigorous validation. We will explore the rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation, thereby empowering researchers in drug development to systematically uncover the mechanism of action of this and similar maleimide-containing compounds.

Introduction: The Therapeutic Potential of Pyrrole-2,5-dione Scaffolds

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] For instance, certain 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been designed as potential tyrosine kinase inhibitors, showing promise in cancer cell line studies.[6][7] Furthermore, other derivatives have been investigated as cholesterol absorption inhibitors, suggesting a role in cardiovascular disease.[8] The subject of this guide, this compound, combines this reactive maleimide core with a 3-methoxyphenyl substituent, a group also found in various bioactive compounds, including some with antimitotic or anticancer activities.[9][10][11]

The primary challenge and opportunity with a molecule like this compound lies in identifying its specific biological targets to understand its mechanism of action and unlock its full therapeutic potential. The high reactivity of the maleimide group towards cysteine thiols suggests a covalent mechanism of action, which can be leveraged for target identification.

The Chemistry of Target Engagement: A Covalent Interaction

The maleimide functional group is a potent electrophile that readily undergoes a Michael addition reaction with sulfhydryl groups of cysteine residues in proteins.[1][] This reaction forms a stable thioether bond, effectively creating a covalent adduct between the small molecule and the protein.[] This covalent and often irreversible interaction is a key feature that can be exploited in target identification strategies.

While cysteine is the primary target, it is worth noting that under specific conditions, maleimides can also react with other nucleophiles, such as the N-terminal amino groups of proteins, although this is less common.[12] The high selectivity for thiols, particularly at physiological pH (around 7.4), makes cysteine-containing proteins the most probable targets.[13]

A Strategic Workflow for Target Identification and Validation

We propose a systematic, multi-stage workflow to identify and validate the biological targets of this compound. This workflow is designed to move from a broad, unbiased screen to specific, hypothesis-driven validation experiments.

workflow cluster_discovery Target Discovery cluster_validation Target Validation proteomics Affinity-Based Chemical Proteomics biochemical Biochemical Assays (e.g., Enzyme Kinetics) proteomics->biochemical Validate direct interaction & function cell_based Cell-Based Assays (e.g., Western Blot, Reporter Assays) biochemical->cell_based Confirm target engagement in cellular context phenotypic Phenotypic Assays (e.g., Viability, Apoptosis) cell_based->phenotypic Link target to cellular phenotype

Figure 1: A strategic workflow for target identification and validation.

Target Discovery: Affinity-Based Chemical Proteomics

To cast a wide net for potential targets, we recommend an affinity-based chemical proteomics approach. This involves synthesizing a probe molecule by attaching an affinity tag (e.g., biotin) to the this compound scaffold via a linker. This probe is then used to "fish" for interacting proteins from a cell lysate.

Synthesis of a Biotinylated Probe

A biotinylated probe can be synthesized by modifying the phenyl ring of this compound with a linker arm terminating in a biotin moiety. It is crucial that the modification does not sterically hinder the maleimide group to retain its reactivity.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Cell Culture and Lysis: Culture a relevant cell line (e.g., a cancer cell line if anticancer activity is hypothesized) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe or a vehicle control (DMSO). A competition experiment, where the lysate is pre-incubated with an excess of the untagged this compound before adding the probe, should also be included to identify specific binders.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and any covalently bound proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples. These are your high-confidence candidate targets.

Target Validation: From In Vitro to Cellular Confirmation

Once a list of candidate targets is generated, a series of validation experiments are essential to confirm a direct and functionally relevant interaction.

Biochemical Validation of Direct Interaction

For candidate proteins that are enzymes, the most direct way to validate an interaction is to assess the effect of this compound on their activity in a purified system.

Table 1: Hypothetical Enzyme Inhibition Data

Candidate TargetEnzyme ClassIC50 (µM) of this compound
Protein XKinase2.5
Protein YDeubiquitinase15.8
Protein ZMetabolic Enzyme> 100
Cellular Target Engagement

Confirming that the compound engages the target protein within a cellular context is a critical validation step. Western blotting can be a powerful tool for this.

  • Cell Treatment: Treat cells with increasing concentrations of this compound.

  • Lysis and Labeling: Lyse the cells and treat the lysate with a probe that is known to bind to the active site of the candidate target protein (e.g., a fluorescently tagged ATP analog for a kinase).

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the candidate target protein.

  • Analysis: If this compound binds to the target protein in cells, it will block the binding of the probe, resulting in a decrease in the fluorescent signal at the molecular weight of the target protein.

Linking Target Engagement to Cellular Phenotype

The final step in validation is to demonstrate that the interaction between the compound and the target protein is responsible for the observed cellular phenotype (e.g., decreased cell viability, induction of apoptosis). This can be achieved through genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GF->Receptor Target Candidate Target (e.g., Protein X - Kinase) Receptor->Target Downstream Downstream Effector Target->Downstream Proliferation Cell Proliferation Downstream->Proliferation Compound This compound Compound->Target Inhibition

Figure 2: Hypothetical signaling pathway involving a candidate kinase target.

Conclusion

The identification of biological targets for novel compounds like this compound is a critical step in the drug discovery process. The strategy outlined in this guide, which leverages the inherent reactivity of the maleimide scaffold, provides a robust and systematic approach to move from unbiased target discovery to rigorous validation. By combining chemical proteomics with biochemical and cell-based assays, researchers can confidently identify the molecular targets of this compound and elucidate its mechanism of action, paving the way for its potential development as a novel therapeutic agent.

References

  • One‐Step Maleimide‐Based Dual Functionalization of Protein N‐Termini - PMC - NIH. Available from: [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - MDPI. Available from: [Link]

  • Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed. Available from: [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - NIH. Available from: [Link]

  • Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity - ResearchGate. Available from: [Link]

  • Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Available from: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available from: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Available from: [Link]

  • (PDF) Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles - ResearchGate. Available from: [Link]

  • Bioactive pyrrole-based compounds with target selectivity - PubMed. Available from: [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed. Available from: [Link]

  • 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione - PubChem. Available from: [Link]

  • 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - PMC - NIH. Available from: [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. Available from: [Link]

Sources

discovery and synthesis of novel pyrrole-2,5-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrrole-2,5-Dione Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Versatility of the Pyrrole-2,5-Dione Scaffold

The pyrrole-2,5-dione, commonly known as the maleimide, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug development.[1][2] This five-membered ring, featuring two carbonyl groups adjacent to a nitrogen atom, is not merely a synthetic curiosity; it is a cornerstone of numerous natural products, bioactive molecules, and blockbuster pharmaceuticals.[3][4] Its unique electronic properties and reactivity make it an exceptionally versatile building block in organic synthesis and a linchpin in the field of bioconjugation for creating targeted therapeutics like antibody-drug conjugates (ADCs).[5][6][7][8]

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core strategies for synthesizing novel pyrrole-2,5-dione derivatives. Moving beyond a simple recitation of methods, we delve into the causality behind experimental choices, offering field-proven insights into why specific pathways are selected. We will explore classical condensation reactions, modern multicomponent and cycloaddition strategies, and cutting-edge C-H activation techniques. Each section is designed to be a self-validating system, complete with detailed protocols, comparative data, and mechanistic visualizations to empower your own discovery programs.

Section 1: Foundational Synthesis via Condensation

The most traditional and direct route to N-substituted pyrrole-2,5-diones involves the condensation of a primary amine with maleic anhydride.[9][10] This two-step process begins with the formation of a maleamic acid intermediate, which is subsequently cyclized via dehydration to yield the target imide.

Causality and Experimental Rationale: This method's primary advantage is its simplicity and reliance on readily available starting materials. The choice of dehydrating agent is critical; strong acids or high temperatures are typically employed. However, a key limitation of this approach is the potential instability of the amine starting material under these harsh dehydration conditions, which can restrict the scope of accessible derivatives.[9]

General Experimental Protocol: N-Arylmaleimide Synthesis
  • Step 1: Maleamic Acid Formation.

    • In a round-bottom flask, dissolve maleic anhydride (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or toluene).

    • Slowly add a solution of the desired primary amine (1.0 eq.) to the flask at room temperature.

    • Stir the reaction mixture for 1-2 hours. The maleamic acid intermediate often precipitates from the solution.

  • Step 2: Dehydration and Cyclization.

    • To the mixture containing the maleamic acid, add a dehydrating agent such as acetic anhydride (2.0 eq.) and a catalyst like sodium acetate (0.2 eq.).

    • Heat the mixture to reflux (typically 80-120 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude N-substituted maleimide.

  • Purification.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrrole-2,5-dione derivative.

  • Characterization.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization MA Maleic Anhydride MA_Amine MA->MA_Amine Amine Primary Amine (R-NH2) Amine->MA_Amine Solvent1 Solvent (e.g., Acetic Acid) Solvent1->MA_Amine Intermediate Maleamic Acid Intermediate MA_Amine->Intermediate + R-NH2 Intermediate_DA Intermediate->Intermediate_DA DehydratingAgent Dehydrating Agent (e.g., Ac2O, NaOAc) DehydratingAgent->Intermediate_DA Heat Heat (Δ) Heat->Intermediate_DA Product N-Substituted Pyrrole-2,5-dione Intermediate_DA->Product - H2O Water H2O

Classical two-step synthesis of N-substituted pyrrole-2,5-diones.

Section 2: Convergent Synthesis via Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical alternative to traditional linear syntheses.[11][12][13] They provide rapid access to complex and diverse molecular libraries from simple precursors.

Causality and Experimental Rationale: The power of MCRs lies in their convergent nature, which minimizes purification steps and reduces waste. The successful design of an MCR hinges on the orthogonal reactivity of the starting materials, ensuring a controlled and sequential cascade of bond-forming events. For pyrrole synthesis, MCRs often build the heterocyclic core from acyclic precursors in a single operation, allowing for the installation of multiple points of diversity.[14][15]

Experimental Protocol: Catalyst-Free, Five-Component Synthesis of Penta-Substituted Pyrroles

This protocol is based on a reported catalyst-free, one-pot five-component reaction to generate highly substituted pyrrole derivatives, which are precursors or analogues to the dione core.[14]

  • Reaction Setup.

    • To a flask containing anhydrous ethanol, add 1,3-dicarbonyl compound (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq.), an aniline derivative (1.0 eq.), and an arylglyoxal monohydrate (e.g., 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-one) (1.0 eq.).

    • Stir the mixture at room temperature for 10-15 minutes.

  • Component Addition.

    • Add dimethyl acetylenedicarboxylate (DMAD) (1.0 eq.) to the reaction mixture.

  • Reaction Execution.

    • Reflux the mixture for 1-4 hours, monitoring completion by TLC. The reaction proceeds through a series of proposed intermediates including enamines and Michael adducts, culminating in cyclization and aromatization to the pyrrole ring.

  • Purification.

    • After cooling, the solvent is removed under reduced pressure.

    • The resulting residue is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to isolate the pure penta-substituted pyrrole derivative.

  • Characterization.

    • The structure of the product is confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

MCR_Workflow Convergent MCR for complex pyrrole synthesis. SM1 1,3-Dicarbonyl Compound OnePot One-Pot Reaction (Solvent, Heat) SM1->OnePot SM2 Aniline SM2->OnePot SM3 Arylglyoxal SM3->OnePot SM4 DMAD SM4->OnePot SM5 Amine Product Highly Substituted Pyrrole Derivative OnePot->Product Cascade Reactions Diels_Alder Diene Furan (Diene) TransitionState [4+2] Pericyclic Transition State Diene->TransitionState Dienophile N-Alkyl Maleimide (Dienophile) Dienophile->TransitionState Product Oxabicyclic Adduct (endo/exo) TransitionState->Product C-C bond formation

Diels-Alder reaction between furan and a maleimide dienophile.
Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions between maleimides and alkenes provide direct access to cyclobutane rings, which are valuable motifs in biologically active compounds. [16]This reaction is thermally forbidden but photochemically allowed, proceeding via excitation of the maleimide.

Causality and Experimental Rationale: The mechanism and required conditions depend significantly on the maleimide's N-substituent. N-alkyl maleimides can often be self-excited by UV irradiation (e.g., 370 nm) to react with alkenes. [16][17]In contrast, N-aryl maleimides typically require a photosensitizer, such as thioxanthone, and visible light (e.g., 440 nm) to facilitate the reaction via triplet energy transfer, overcoming their inefficient self-excitation and rapid intersystem crossing. [16][17]

Experimental Protocol: Photosensitized [2+2] Cycloaddition of N-Aryl Maleimide
  • Reaction Setup.

    • In a borosilicate vial, combine the N-aryl maleimide (1.0 eq.), the alkene (1.5-2.0 eq.), and the photosensitizer (e.g., thioxanthone, 10 mol%).

    • Dissolve the components in a degassed solvent (e.g., acetonitrile or acetone).

  • Execution.

    • Seal the vial and place it in a photoreactor equipped with the appropriate light source (e.g., 440 nm blue LEDs).

    • Irradiate the mixture with stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel to isolate the cyclobutane product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Characterization.

    • Confirm the structure, including relative stereochemistry, using NMR (¹H, ¹³C, NOESY) and HRMS.

Comparative Data: Photochemical [2+2] Cycloadditions
N-SubstituentAlkene TypeIrradiation SourcePhotosensitizerTypical YieldReference
N-AlkylUnactivated Olefins370 nm UVA LEDsNoneGood to High[16][17]
N-ArylUnactivated Olefins440 nm Blue LEDsThioxanthoneGood to High[16][17]
N-AlkylElectron-poor OlefinsHannovia LampNone/BenzophenoneHigh[16]

Section 4: Modern Strategies via C-H Activation

Transition-metal-catalyzed C-H activation has emerged as a transformative strategy for forging C-C bonds, offering a more atom- and step-economical approach than traditional cross-coupling reactions. [2][18]This methodology allows for the direct functionalization of otherwise inert C-H bonds, using maleimides as versatile coupling partners. [19] Causality and Experimental Rationale: These reactions typically employ a directing group on one of the substrates to chelate to the metal center (e.g., Rh, Ru, Pd), positioning it in close proximity to the target C-H bond. This chelation-assisted mechanism provides high levels of regioselectivity. The maleimide acts as an efficient coupling partner, undergoing insertion into the metal-carbon bond to build the new C-C linkage. This strategy has been successfully applied for alkenylation, annulation, and spirocyclization reactions. [5][6][20][21]

Experimental Protocol: Rh(III)-Catalyzed C-H Alkenylation with Maleimides
  • Reaction Setup.

    • To an oven-dried Schlenk tube, add the arene substrate containing a directing group (e.g., a pyridine or pyrazole) (1.0 eq.), the N-substituted maleimide (1.2 eq.), the catalyst [RhCp*Cl₂]₂ (2.5 mol%), and a silver salt co-catalyst/oxidant (e.g., AgSbF₆, 10 mol%).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Execution.

    • Add a dry, degassed solvent (e.g., 1,2-dichloroethane, DCE) via syringe.

    • Heat the sealed reaction mixture at 80-100 °C for 12-24 hours. The reaction proceeds via a proposed catalytic cycle involving C-H activation, migratory insertion of the maleimide, and reductive elimination.

  • Workup and Purification.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove metal salts.

    • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

  • Characterization.

    • Characterize the purified product using standard spectroscopic methods (NMR, IR, HRMS) to confirm the structure and regioselectivity of the C-H functionalization.

CH_Activation cluster_catalyst Catalytic System cluster_substrates Substrates Catalyst Rh(III) Catalyst [RhCp*Cl2]2 Step1 Chelation-Assisted C-H Activation Catalyst->Step1 Oxidant Ag(I) Co-catalyst (Oxidant) Step3 Reductive Elimination Oxidant->Step3 Regenerates Catalyst Arene Arene with Directing Group (DG) Arene->Step1 Coordination Maleimide N-Substituted Maleimide Step2 Migratory Insertion of Maleimide Maleimide->Step2 Step1->Step2 Forms Rhodacycle Step2->Step3 Product C-H Alkenylated Product Step3->Product Forms C-C Bond

General workflow for Rh(III)-catalyzed C-H alkenylation.

Section 5: Applications in Drug Discovery and Bioconjugation

The diverse synthetic routes to novel pyrrole-2,5-dione derivatives have enabled extensive exploration of their pharmacological potential. These compounds exhibit a remarkable breadth of biological activities. [22]

Table of Reported Biological Activities
Derivative ClassBiological ActivityTherapeutic AreaReference(s)
3,4-Dimethyl-1H-pyrrole-2,5-dionesAnti-inflammatory, AntimicrobialInflammation, Infectious Disease[23][24][25]
N-Substituted Pyrrole-2,5-dionesAnticonvulsant, CNS Depressant, AnxiolyticNeurology, Psychiatry[1][10]
Various Substituted DerivativesAnticancer / AntitumorOncology[1][3][26]
N-Aryl DerivativesCholesterol Absorption InhibitionCardiovascular Disease[27]
Fused Pyrrolo-imidazolesCognition EnhancementNeurology[28]
The Maleimide Moiety in Bioconjugation

Beyond their intrinsic bioactivity, maleimides are premier reagents for bioconjugation. [8]Their utility stems from the highly selective and efficient Michael addition reaction between the maleimide's double bond and the thiol group of cysteine residues in proteins and peptides. [7][]This reaction proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.

This specific reactivity is the cornerstone of modern targeted therapies, most notably Antibody-Drug Conjugates (ADCs). [7][30]In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The maleimide often forms part of the linker, ensuring the drug is securely attached to the antibody until it reaches its target.

Challenge and Innovation: A critical consideration in drug development is the stability of this linkage. The maleimide-thiol adduct can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in the bloodstream, leading to premature drug release. [30]Recent innovations focus on stabilizing this bond, for instance, through hydrolysis of the succinimide ring or through transcyclization reactions to form more robust structures, ensuring the therapeutic payload remains attached until it reaches the target cell. [30]

ADC_Conjugation Antibody Antibody with Cysteine Residue (-SH) Conjugation Michael Addition (pH 6.5-7.5) Antibody->Conjugation LinkerDrug Linker-Drug Conjugate with Maleimide LinkerDrug->Conjugation ADC Antibody-Drug Conjugate (ADC) (Stable Thioether Bond) Conjugation->ADC TumorCell Target Tumor Cell ADC->TumorCell Targeted Delivery

Maleimide-thiol chemistry in Antibody-Drug Conjugate (ADC) formation.

Conclusion and Future Perspectives

The pyrrole-2,5-dione scaffold continues to be a fertile ground for innovation in synthetic and medicinal chemistry. While classical methods remain valuable, the field is increasingly driven by modern strategies that offer greater efficiency, complexity, and control. The rise of multicomponent reactions, C-H activation, and photochemistry has dramatically expanded the accessible chemical space for these derivatives. [5][6] Future research will likely focus on developing even more selective and sustainable synthetic methods, such as those employing electrochemical transformations or novel photocatalytic systems. [6]As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of pyrrole-2,5-dione derivatives will be paramount. Their dual role—as bioactive agents themselves and as essential tools for bioconjugation—cements their status as a truly indispensable scaffold in the ongoing quest for novel therapeutics.

References

  • Kubacka, M., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. [Link]

  • Aslam, M., et al. (2024). Recent advances in the transformation of maleimides via annulation. Organic & Biomolecular Chemistry. [Link]

  • Karageorgos, V., et al. (2023). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au, 3(4), 263–272. [Link]

  • Kaur, H., et al. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. Centre for Info Bio Technology. [Link]

  • Aslam, M., et al. (2024). Recent advances in the transformation of maleimides via annulation. Organic & Biomolecular Chemistry. [Link]

  • Karageorgos, V., et al. (2023). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. [Link]

  • Malecki, M., et al. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Molecules, 27(1), 80. [Link]

  • Trinh, T., et al. (2023). Formal [4 + 2] Cycloadditions of Maleimides on Duplex DNA. Bioconjugate Chemistry, 34(7), 1279–1284. [Link]

  • Wikipedia. Maleimide. [Link]

  • Gáliková, J., et al. (2007). Synthesis and 1,3-Dipolar Cycloaddition Reactions of Chiral Maleimides. Molecules, 12(7), 1347–1357. [Link]

  • Mondal, S., & Maiti, D. (2022). Recent advances in transition-metal-catalyzed directed C–H alkenylation with maleimides. Organic & Biomolecular Chemistry, 20(22), 4583–4597. [Link]

  • Sharma, U., et al. (2020). Pharmaceuticals and bioactive molecules containing maleimide/succinimide scaffolds. ChemistrySelect, 5(45), 14227-14254. [Link]

  • Sharma, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry. [Link]

  • Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435–1447. [Link]

  • Kubacka, M., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. ResearchGate. [Link]

  • Mondal, S., et al. (2024). Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry, 22(15), 2921–2936. [Link]

  • Kubacka, M., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed. [Link]

  • Streb, J., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 55(4), 1550-1554. [Link]

  • Mondal, S., et al. (2024). Recent Advances in Spirocyclization of Maleimides via Transition-metal Catalyzed C-H Activation. ResearchGate. [Link]

  • Mondal, S., & Maiti, D. (2019). Rh(III)-Catalyzed C-H Activation: Mizoroki-Heck-Type Reaction of Maleimides. ResearchGate. [Link]

  • Guchhait, S. K., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. ChemistrySelect, 3(34), 9897-9923. [Link]

  • Kubacka, M., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(9), 2891. [Link]

  • Kareem, M. M., et al. (2022). Synthesis of biological active compounds based on derivatives of maleimide. ResearchGate. [Link]

  • Estévez, V., et al. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421. [Link]

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5174. [Link]

  • Nakamura, S. (2023). C–H Functionalization for the Synthesis of Maleimide-Decorated Peptides and Macrocyclic Peptides. Synfacts, 19(07), 0733. [Link]

  • Musso, L., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 198, 112343. [Link]

  • Estévez, V., et al. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(14), 4966-4993. [Link]

  • Lattmann, E., et al. (2015). In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. Journal of Developing Drugs, 4(2). [Link]

  • Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. [Link]

  • Wullenweber, M., et al. (2022). Peptide‐Catalyzed Stereoselective Conjugate Addition Reaction of Aldehydes to C‐Substituted Maleimides. Angewandte Chemie International Edition, 61(17), e202116039. [Link]

  • Ghelardini, C., et al. (1995). Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry, 38(22), 4446–4455. [Link]

  • Estévez, V., et al. (2010). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. [Link]

  • Goudanavar, P. S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, e202400534. [Link]

  • Estévez, V., et al. (2010). Multicomponent reactions for the synthesis of pyrroles. Semantic Scholar. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action for N-(3-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Known Reactivity to Uncovering Biological Function

N-(3-Methoxyphenyl)maleimide belongs to the N-aryl maleimide class of compounds, which have garnered interest for their diverse biological activities, including antimicrobial and antifungal properties.[1][2] While the synthesis and preliminary screening of such compounds are documented, a detailed molecular mechanism of action for N-(3-Methoxyphenyl)maleimide specifically is not yet fully elucidated in publicly available literature. This guide, therefore, takes a unique approach. Instead of presenting a confirmed mechanism, we will leverage the well-established reactive chemistry of the maleimide moiety to build a strategic framework for its investigation.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines the foundational principles and provides detailed, actionable protocols to systematically uncover the molecular targets, cellular pathways, and ultimate mechanism of action of N-(3-Methoxyphenyl)maleimide. We will proceed from the core chemical reactivity of the maleimide group to a multi-pronged experimental strategy for target identification and validation.

Part 1: The Core Directive - Understanding the Maleimide Warhead

The primary driver of N-(3-Methoxyphenyl)maleimide's biological activity is undoubtedly the electrophilic maleimide ring. This moiety functions as a covalent "warhead," primarily targeting nucleophilic sulfhydryl groups found on the side chains of cysteine residues in proteins.

The reaction proceeds via a Michael addition, a well-characterized and highly efficient covalent conjugation method.[3] In a biological context, at physiological pH, the thiol group of a cysteine residue exists in equilibrium with its more nucleophilic thiolate anion form. This anion readily attacks one of the double-bonded carbons of the maleimide ring, leading to the formation of a stable thioether bond.[3]

This irreversible covalent modification of cysteine residues is the linchpin of its mechanism. Cysteine residues are often critical for protein function, playing key roles in:

  • Enzymatic Catalysis: Cysteine proteases, kinases, and phosphatases frequently have essential cysteine residues within their active sites.

  • Protein Structure: Disulfide bonds between cysteine residues are crucial for the tertiary and quaternary structure of many proteins.

  • Redox Signaling: The reversible oxidation of cysteine thiols is a key mechanism in cellular signaling.

Therefore, the central hypothesis is that N-(3-Methoxyphenyl)maleimide exerts its biological effects by covalently modifying critical cysteine residues on key proteins, leading to the disruption of their function and downstream cellular pathways. The methoxyphenyl group, in turn, influences the compound's solubility, cell permeability, and potentially the specific protein targets it interacts with due to steric and electronic effects.

cluster_0 Cellular Environment cluster_1 Covalent Modification Protein Protein with accessible Cysteine (R-SH) Modified_Protein Covalently Modified Protein (Inactive/Altered Function) Protein->Modified_Protein Formation of stable Thioether Bond N3M N-(3-Methoxyphenyl)maleimide N3M->Protein Michael Addition (Thiol-Maleimide Reaction)

Caption: Covalent modification of a target protein by N-(3-Methoxyphenyl)maleimide.

Part 2: A Strategic Framework for Mechanism of Action Elucidation

We propose a phased approach to systematically investigate the mechanism of action, moving from broad cellular effects to specific molecular target identification and validation.

Phase 1: Characterization of Cellular Phenotype

The initial step is to comprehensively characterize the cellular effects of N-(3-Methoxyphenyl)maleimide. This provides the phenotypic context for subsequent mechanistic studies.

Key Experiments:

  • Antimicrobial Minimum Inhibitory Concentration (MIC) Assays: To confirm and quantify its antimicrobial activity against a panel of relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[1][2]

  • Mammalian Cell Viability/Cytotoxicity Assays: To determine the effect on human cell lines (e.g., HeLa, HEK293, HepG2) and establish a therapeutic window.

  • Apoptosis vs. Necrosis Assays: To determine the mode of cell death induced in sensitive cells.

Experimental Protocol: Mammalian Cell Viability (MTT Assay)

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(3-Methoxyphenyl)maleimide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the IC50 value.

Phase 2: Global Target Identification using Chemoproteomics

The core of the investigation is to identify the direct protein targets of N-(3-Methoxyphenyl)maleimide. Activity-based protein profiling (ABPP) is a powerful chemoproteomic approach for this purpose. The strategy involves synthesizing a probe molecule that includes the reactive maleimide group, a linker, and a reporter tag (e.g., biotin or a clickable alkyne).

cluster_workflow Chemoproteomic Workflow Lysate Cell Lysate (Proteome) Incubate Incubation (Covalent Labeling) Lysate->Incubate Probe N3M-Alkyne Probe Probe->Incubate Click Click Chemistry (Biotin-Azide) Incubate->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Tryptic Digest Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Identify Target Protein Identification LCMS->Identify

Caption: Workflow for target identification using activity-based protein profiling.

Experimental Protocol: Competitive ABPP for Target Identification

  • Probe Synthesis: Synthesize an alkyne-modified version of N-(3-Methoxyphenyl)maleimide.

  • Cell Treatment: Treat viable cells with either vehicle (DMSO) or an excess of N-(3-Methoxyphenyl)maleimide for 1-2 hours. This "competition" step will block the binding sites for the subsequent probe.

  • Lysis and Probe Labeling: Lyse the cells and treat the proteomes with the alkyne-probe for 1 hour.

  • Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.

  • Proteomics: Elute and digest the enriched proteins with trypsin and identify them using LC-MS/MS.

  • Data Analysis: Proteins that are identified in the vehicle-treated sample but show significantly reduced abundance in the N-(3-Methoxyphenyl)maleimide pre-treated sample are considered high-confidence targets.

Phase 3: Target Validation and Pathway Analysis

Once a list of putative protein targets is generated, the next crucial phase is to validate these targets and understand their role in the observed cellular phenotype.

Key Experiments:

  • In Vitro Enzyme Inhibition Assays: If a target is an enzyme, recombinantly express and purify the protein. Assess the direct inhibitory effect of N-(3-Methoxyphenyl)maleimide on its activity.

  • Cellular Thermal Shift Assay (CETSA): This label-free method confirms direct target engagement in a cellular context. Binding of a compound to its target protein generally increases the protein's thermal stability.

  • Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the target protein. If the cells become resistant to N-(3-Methoxyphenyl)maleimide, it strongly validates the target's importance.

  • Pathway Analysis: Analyze the list of validated targets using bioinformatics tools (e.g., STRING, DAVID) to identify enriched biological pathways (e.g., glycolysis, cell cycle regulation, specific signaling cascades).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with N-(3-Methoxyphenyl)maleimide or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.

Part 3: Data Presentation and Interpretation

Systematic data collection and clear presentation are paramount.

Table 1: Summary of Proposed Quantitative Analyses

Experiment Metric Purpose
MIC AssayMinimum Inhibitory Conc. (µg/mL)Quantify antimicrobial potency
MTT AssayIC50 (µM)Determine cytotoxic potency in mammalian cells
Enzyme Inhibition AssayIC50 / Ki (nM)Measure direct inhibitory activity on a purified target
ChemoproteomicsFold-change in enrichmentIdentify and rank high-confidence protein targets

Conclusion: A Path Forward

The mechanism of action of N-(3-Methoxyphenyl)maleimide is likely rooted in its ability to form covalent bonds with cysteine residues on specific protein targets. While the precise identity of these targets is yet to be reported, this guide provides a robust, multi-faceted experimental strategy to move from the compound's known chemical reactivity to a deep and validated understanding of its biological function. By systematically characterizing the cellular phenotype, identifying direct binding partners through chemoproteomics, and validating these targets using orthogonal biochemical and cellular methods, researchers can definitively elucidate the mechanism of action of this and other related N-aryl maleimides, paving the way for their potential development as therapeutic agents.

References

  • K.T.H.M. College. Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides.
  • Patil, N. S., Deshmukh, G. B., Patil, S. V., Bholay, A. D., & Gaikwad, N. D. (2014). Synthesis and Biological Evaluation of Novel N-aryl Maleimide Derivatives Clubbed With α-hydroxyphosphonates. European Journal of Medicinal Chemistry, 83, 490-497. Available at: [Link].

  • Journal of Basrah Researches. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches ((Sciences)), 45(1).
  • MDPI. (2023). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Applied Sciences, 13(3), 16. Available at: [Link].

Sources

preliminary biological activity screening of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Biological Activity Screening of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicinal chemistry. The N-aryl maleimide scaffold is a recurring motif in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive framework for the preliminary biological activity screening of a specific N-aryl maleimide, this compound. We provide a rationale-driven approach, detailing robust, field-proven protocols for assessing its potential as an antiproliferative, antimicrobial, and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation insights, and the necessary context to make informed decisions about advancing this compound through the drug discovery pipeline.

Compound Profile and Rationale for Screening

1.1. Physicochemical Properties

Before commencing any biological evaluation, understanding the fundamental properties of the test compound is critical for experimental design, particularly for ensuring solubility and stability in assay media.

  • Compound: this compound

  • CAS Number: 3007-23-6[4]

  • Molecular Formula: C₁₁H₉NO₃[4]

  • Molecular Weight: 203.19 g/mol [4]

PropertyValueSource
Molecular Weight 203.19[4]
LogP 1.1246[4]
Topological Polar Surface Area (TPSA) 46.61 Ų[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 2[4]

A stock solution should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions into aqueous culture media must be carefully performed to avoid precipitation, ensuring the final DMSO concentration in the assay is non-toxic to the cells or microorganisms (typically ≤0.5%).

1.2. Rationale for Multi-Faceted Screening

The N-aryl maleimide core is a privileged structure in medicinal chemistry. The electrophilic double bond of the maleimide ring is known to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, via a Michael addition reaction.[1] This reactivity underpins many of its biological effects. Furthermore, derivatives of this scaffold have reported activities across several therapeutic areas.[3][5][6] Therefore, a broad initial screening approach is logical to identify the most potent biological activity of this compound without preconceived bias. This guide focuses on three high-impact areas: oncology, infectious diseases, and inflammation.

Antiproliferative Activity Screening

A primary objective in drug discovery is the identification of compounds that can selectively inhibit the growth of cancer cells.[7] The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]

2.1. Causality Behind Experimental Choices

  • Assay Principle: The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living cells.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Cell Line Panel: A panel of cancer cell lines from different tissue origins (e.g., lung, colon, breast) is used to assess the breadth of the compound's activity. This initial screen helps identify if the compound has broad-spectrum cytotoxicity or is selective for a particular cancer type.

  • Controls: A vehicle control (DMSO) is essential to ensure the solvent does not affect cell viability. A known cytotoxic drug (e.g., Doxorubicin) is used as a positive control to validate the assay's responsiveness.

2.2. Detailed Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified 5% CO₂ atmosphere.[7]

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media and allowed to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[11]

2.3. Data Presentation and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is plotted, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Table 1: Hypothetical Antiproliferative Activity of this compound

Cell LineTissue OriginIC₅₀ (µM)
A549 Lung15.2
HCT116 Colon8.9
MCF-7 Breast22.5
Doxorubicin (Control) -0.8

A lower IC₅₀ value indicates higher potency. These results would suggest moderate, broad-spectrum antiproliferative activity, with slightly higher potency against colon cancer cells.

2.4. Visualization: Antiproliferative Screening Workflow

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Incubate Overnight (Cell Adhesion) seed->adhere treat Add Compound Serial Dilutions adhere->treat incubate_compound Incubate for 48-72 hours treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & Plot Dose-Response read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for MTT-based antiproliferative screening.

Antimicrobial Susceptibility Testing

The emergence of antibiotic-resistant pathogens is a global health crisis, necessitating the discovery of new antimicrobial agents.[12] Preliminary screening against a panel of pathogenic bacteria and fungi is a critical first step.

3.1. Causality Behind Experimental Choices

  • Methodologies: Two complementary methods are employed. The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12][13][14] The disk diffusion method is a qualitative test that provides a rapid visual assessment of antimicrobial activity.[15]

  • Organism Panel: A standard panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) to assess the spectrum of activity.

  • Standardization: Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) is crucial for reproducibility and comparability of results. Mueller-Hinton medium is the standard for most non-fastidious bacteria.

3.2. Detailed Experimental Protocol: Broth Microdilution (MIC)

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).[16]

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16] Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14][16]

3.3. Data Presentation and Interpretation

The MIC value is a key quantitative measure of a compound's potency against a specific microorganism.

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus Gram-positive16
Escherichia coli Gram-negative>128
Candida albicans Yeast32
Ciprofloxacin (Control) -0.5 (S. aureus), 0.25 (E. coli)
Fluconazole (Control) -1 (C. albicans)

These hypothetical results would suggest that the compound has moderate activity against Gram-positive bacteria and yeast but is inactive against Gram-negative bacteria.

3.4. Visualization: Antimicrobial MIC Workflow

MIC_Workflow cluster_plate 96-Well Plate Preparation cluster_read Result Determination prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) add_inoculum Add Diluted Inoculum to each well prep_inoculum->add_inoculum serial_dilute Perform 2-fold Serial Dilution of Test Compound in Broth serial_dilute->add_inoculum incubate Incubate Plate (37°C, 18-24h) add_inoculum->incubate visual_insp Visually Inspect for Turbidity (Growth) incubate->visual_insp determine_mic Identify Lowest Concentration with No Visible Growth (MIC) visual_insp->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity Screening

Chronic inflammation is a key factor in many diseases. A common strategy for developing anti-inflammatory drugs is to target the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[17]

4.1. Causality Behind Experimental Choices

  • Enzyme Targets: COX-2 is an inducible enzyme that is significantly upregulated at sites of inflammation, making it a prime therapeutic target.[18] 5-LOX is responsible for producing leukotrienes, another class of potent inflammatory mediators.[18] Dual inhibition of COX and LOX is considered a promising therapeutic strategy.[17]

  • Assay Type: Commercially available inhibitor screening kits provide a standardized and reliable method for measuring the direct inhibitory effect of a compound on purified enzymes.[17][18] These assays are often fluorescence- or colorimetric-based.

  • Controls: Selective inhibitors for each enzyme (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) are used as positive controls to validate the assay performance and provide a benchmark for potency.[18]

4.2. Detailed Experimental Protocol: In Vitro COX-2/5-LOX Inhibition

  • Reagent Preparation: Prepare all reagents as specified by the manufacturer of the enzyme inhibitor screening kit (e.g., from Abcam or Cayman Chemical).[17][18] This includes the enzyme (human recombinant COX-2 or 5-LOX), substrate (arachidonic acid), and detection reagents.

  • Compound Preparation: Prepare a range of concentrations of this compound and the respective positive control inhibitors.

  • Enzyme Reaction: In a 96-well plate, add the enzyme, the test compound (or control), and initiate the reaction by adding the substrate.

  • Incubation: Incubate the plate for the time specified in the kit protocol to allow for enzymatic conversion of the substrate.

  • Signal Detection: Stop the reaction and add the detection reagents. Measure the output (fluorescence or absorbance) using a microplate reader at the specified wavelengths.[18]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the untreated enzyme control. Plot a dose-response curve and determine the IC₅₀ value.

4.3. Data Presentation and Interpretation

Table 3: Hypothetical Anti-inflammatory Activity of this compound

Enzyme TargetIC₅₀ (µM)Positive ControlControl IC₅₀ (µM)
COX-2 12.8Celecoxib0.5
5-LOX >100Zileuton1.1

These hypothetical results suggest the compound has moderate, selective inhibitory activity against COX-2 and is not a potent 5-LOX inhibitor.

4.4. Visualization: Arachidonic Acid Inflammatory Pathway

Arachidonic_Acid_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs produce LTs Leukotrienes (Inflammation) LOX->LTs produce TestCmpd 1-(3-Methoxyphenyl)- 1H-pyrrole-2,5-dione TestCmpd->COX Inhibition

Caption: Simplified Arachidonic Acid pathway showing targets for anti-inflammatory drugs.

Synthesis Overview

N-aryl maleimides such as the title compound are typically synthesized via a two-step process. The first step involves the reaction of maleic anhydride with the corresponding aniline (3-methoxyaniline) to form an N-arylmaleamic acid intermediate.[3][19] The second step is a cyclodehydration reaction, often achieved by heating the intermediate with acetic anhydride and sodium acetate, to yield the final N-aryl maleimide product.[3][19]

Conclusion and Future Directions

This guide outlines a foundational, multi-pronged strategy for the preliminary biological evaluation of this compound. The hypothetical data presented suggests a compound with moderate antiproliferative activity against colon cancer cells and moderate antibacterial activity against S. aureus, coupled with selective COX-2 inhibition.

Interpreting the Results:

  • A compound with IC₅₀ values in the low micromolar range (1-10 µM) in any of these assays is generally considered a "hit" worthy of further investigation.

  • Selectivity is key. For example, potent activity against cancer cells with minimal activity against normal (non-cancerous) cell lines (which should be tested in follow-up studies) is highly desirable.

  • A broad spectrum of antimicrobial activity is often preferred, but potent activity against a specific resistant pathogen can also be valuable.

Based on the initial screening profile, a decision can be made to either discontinue investigation or to advance the compound for more detailed studies. Promising next steps would include selectivity profiling (e.g., COX-1 vs. COX-2 inhibition), mechanism of action studies, and evaluation in more complex cellular or in vivo models relevant to the most potent activity observed.

References

  • Bioassays for anticancer activities. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Susceptibility Test Methods: Dilution and Disk Diffusion Methods. ResearchGate. Retrieved January 7, 2026, from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. Retrieved January 7, 2026, from [Link]

  • Antimicrobial Susceptibility. (2025, October 14). Medscape. Retrieved January 7, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. Retrieved January 7, 2026, from [Link]

  • Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023, August 18). Athmic Biotech Solutions. Retrieved January 7, 2026, from [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. (2024, July 26). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis and biological activity of some maleimide derivatives. (2024, December 8). Journal of Basrah Researches. Retrieved January 7, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 7, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel N-aryl Maleimide Derivatives Clubbed With α-hydroxyphosphonates. (2014, August 18). PubMed. Retrieved January 7, 2026, from [Link]

  • Disk diffusion test. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved January 7, 2026, from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis of N-arylmaleimides. (2020, August 28). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved January 7, 2026, from [Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023, May 27). NIH. Retrieved January 7, 2026, from [Link]

  • Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015, December 28). PubMed. Retrieved January 7, 2026, from [Link]

  • Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 7, 2026, from [Link]

  • Screening and identification of novel biologically active natural compounds. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione. (2025, May 20). ChemSynthesis. Retrieved January 7, 2026, from [Link]

  • Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. (2016, June 4). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). (n.d.). Cheméo. Retrieved January 7, 2026, from [Link]

  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. (2018, May 1). PubMed. Retrieved January 7, 2026, from [Link]

  • 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (n.d.). PMC. Retrieved January 7, 2026, from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). ARKIVOC. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (n.d.). CIBTech. Retrieved January 7, 2026, from [Link]

Sources

1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers in drug development and materials science. We will delve into its chemical identity, synthesis, characterization, and core applications, offering field-proven insights and detailed protocols to empower your research endeavors.

Section 1: Compound Identification and Physicochemical Properties

This compound, also known as N-(3-methoxyphenyl)maleimide, is an N-substituted maleimide derivative. The maleimide ring is a prominent scaffold in medicinal chemistry and a versatile connector in bioconjugation, while the 3-methoxyphenyl substituent modulates the compound's electronic properties and steric profile, influencing its reactivity and potential biological interactions.

Proper identification is the first step in any rigorous scientific protocol. The key identifiers and physicochemical properties of this compound are summarized below.

Identifier Value Source
CAS Number 3007-23-6[1]
Molecular Formula C₁₁H₉NO₃[1][2]
Molecular Weight 203.19 g/mol -
IUPAC Name 1-(3-methoxyphenyl)pyrrole-2,5-dione[2]
Synonyms N-(3-methoxyphenyl)maleimide[1]
InChI Key UNCUTNPWBZKJHD-UHFFFAOYSA-N[1][2]
Canonical SMILES COC1=CC=CC(=C1)N2C(=O)C=CC2=O[2]
Melting Point 62°C[1]
Boiling Point 358.5°C at 760 mmHg (Predicted)[1]
Density 1.317 g/cm³ (Predicted)[1]

Section 2: Synthesis and Purification

The synthesis of N-aryl maleimides is a well-established, two-step process that is both robust and adaptable. The causality behind this procedure lies in creating a stable intermediate, the maleanilic acid, before inducing cyclization. This prevents polymerization and side reactions common in one-pot approaches with reactive anhydrides.

Synthesis Principle
  • Amidation: The process begins with the nucleophilic attack of the primary amine (3-methoxyaniline) on one of the carbonyl carbons of maleic anhydride. This ring-opening reaction forms the corresponding N-(3-methoxyphenyl)maleanilic acid. This step is typically fast and proceeds cleanly at room temperature.

  • Dehydrative Cyclization: The intermediate amic acid is then cyclized to form the imide ring. This is an intramolecular condensation reaction that eliminates a molecule of water. This step requires a dehydrating agent and often heat to drive the reaction to completion. Common methods use acetic anhydride with a base catalyst like sodium acetate, or strong acids.[3][4][5]

Synthesis Workflow

cluster_start Starting Materials cluster_intermediate Step 1: Amidation cluster_final Step 2: Cyclization A 3-Methoxyaniline C N-(3-methoxyphenyl)maleanilic acid A->C Stir in Acetic Acid or DMF, RT, ~2h B Maleic Anhydride B->C Stir in Acetic Acid or DMF, RT, ~2h D This compound C->D Acetic Anhydride, Sodium Acetate, Heat

Caption: General two-step synthesis workflow for N-aryl maleimides.

Detailed Experimental Protocol

This protocol is a self-validating system; successful isolation of the intermediate in Step 1 confirms the first part of the reaction before proceeding to the more energy-intensive cyclization.

Part A: Synthesis of N-(3-methoxyphenyl)maleanilic acid (Intermediate)

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve maleic anhydride (0.1 mol, 9.8 g) in 60 mL of glacial acetic acid with gentle warming if necessary. Allow to cool to room temperature.

  • Amine Addition: In a separate beaker, dissolve 3-methoxyaniline (0.1 mol, 12.3 g) in 40 mL of glacial acetic acid.

  • Reaction: Add the 3-methoxyaniline solution dropwise to the stirred maleic anhydride solution over 30 minutes. A precipitate will likely form.

  • Incubation: Stir the resulting slurry vigorously at room temperature for 2 hours to ensure complete reaction.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether (2 x 30 mL) to remove residual acetic acid.

  • Drying: Dry the product under vacuum to yield the intermediate amic acid. The product can be used in the next step without further purification.

Part B: Synthesis of this compound

  • Reaction Setup: To the flask containing the dried N-(3-methoxyphenyl)maleanilic acid (from Part A), add anhydrous sodium acetate (0.02 mol, 1.6 g) and acetic anhydride (0.3 mol, 28 mL).

  • Cyclization: Heat the mixture in an oil bath at 80-90°C with stirring for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material spot.

  • Quenching: After cooling to room temperature, pour the reaction mixture slowly into 500 mL of crushed ice-water with vigorous stirring.

  • Precipitation & Isolation: A solid precipitate will form. Allow it to stir for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure, light-yellow crystals of the final product.

  • Confirmation: Confirm product identity and purity via melting point analysis, NMR, and mass spectrometry.

Section 3: Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is non-negotiable. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. Expect to see a sharp singlet for the two equivalent vinyl protons of the maleimide ring (typically ~6.8-7.0 ppm). The aromatic protons of the 3-methoxyphenyl group will appear as a complex multiplet in the aromatic region (~6.9-7.4 ppm). A sharp singlet corresponding to the three methoxy (-OCH₃) protons will be present upfield (~3.8 ppm).

  • ¹³C NMR: The carbon spectrum will show two distinct carbonyl peaks (~170 ppm), signals for the vinyl carbons (~134 ppm), and the characteristic resonances for the substituted benzene ring.

  • FT-IR: The infrared spectrum will be characterized by strong C=O stretching bands for the imide group (around 1700-1780 cm⁻¹). The C-O-C stretch of the methoxy group will also be prominent.

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

Table 2: Predicted Collision Cross Section (CCS) Data for Mass Spectrometry Data calculated using CCSbase and sourced from PubChem.[2]

Adduct m/z Predicted CCS (Ų)
[M+H]⁺204.06552139.7
[M+Na]⁺226.04746149.7
[M-H]⁻202.05096146.0
[M+NH₄]⁺221.09206159.5

Section 4: Core Applications in Research and Development

The value of this compound lies in the reactivity of its maleimide core, making it a versatile tool for chemists.

A 1-(3-Methoxyphenyl)-1H- pyrrole-2,5-dione B Medicinal Chemistry Scaffold A->B C Michael Acceptor for Bioconjugation A->C D Dienophile in Diels-Alder Reactions A->D B1 Anti-inflammatory Agents B->B1 B2 Anticancer Agents B->B2 B3 Cholesterol Inhibitors B->B3 C1 Cysteine-reactive probe for labeling proteins C->C1 D1 Synthesis of complex polycyclic structures D->D1

Caption: Key application areas for N-aryl maleimides.

Michael Acceptor for Bioconjugation

The electron-deficient double bond of the maleimide ring is a potent Michael acceptor. It reacts selectively and efficiently with thiols, most notably the side chains of cysteine residues in proteins, under physiological conditions. This makes N-substituted maleimides, including this compound, invaluable reagents for:

  • Creating antibody-drug conjugates (ADCs).

  • Labeling proteins with fluorescent tags or biotin.

  • Immobilizing enzymes or proteins onto surfaces.

Dienophile in Pericyclic Reactions

As a dienophile, the maleimide ring readily participates in [4+2] cycloaddition reactions, such as the Diels-Alder reaction.[4] This provides a powerful and stereocontrolled method for constructing complex, six-membered rings, which are foundational structures in many natural products and pharmaceuticals.

Scaffold in Medicinal Chemistry

The 1H-pyrrole-2,5-dione core is recognized as a "privileged structure" in drug discovery. Derivatives have demonstrated a wide array of biological activities.[6][7] Research has highlighted this scaffold in compounds with:

  • Anti-inflammatory Properties: By inhibiting pro-inflammatory cytokines and enzymes like COX-1/COX-2.[7]

  • Anticancer Activity: Some derivatives have been designed as potential tyrosine kinase inhibitors.[8]

  • Cholesterol Absorption Inhibition: The scaffold has been used to develop novel agents that suppress the formation of macrophage-derived foam cells, a key event in atherosclerosis.[9]

The 3-methoxyphenyl group on this particular molecule can serve as a key interaction point within a biological target's binding pocket, potentially forming hydrogen bonds or engaging in favorable aromatic interactions.

Section 5: Safety, Handling, and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

References

  • 1-(3-methoxyphenyl)-2,5-dihydro-1h-pyrrole-2,5-dione. PubChem, National Center for Biotechnology Information. [Link]

  • 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(3-Methoxyphenyl)pyrrolidine. PubChem, National Center for Biotechnology Information. [Link]

  • 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. ResearchGate. [Link]

  • 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E, National Center for Biotechnology Information. [Link]

  • 1-(3-Methoxy-phenyl)-2-methyl-5-m-tolyl-1H-pyrrole. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, MDPI. [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, MDPI. [Link]

  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, PubMed. [Link]

  • 1H-Pyrrole-2,5-dione (CAS 541-59-3). Cheméo. [Link]

  • 1H-Pyrrole-2,5-dione, 1-(2,3-dimethylbutyl)-. X-Y-Pharm. [Link]

  • Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research and Management. [Link]

  • Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. In Silico Pharmacology, PubMed. [Link]

  • N-(3-Nitrophenyl)maleimide. ResearchGate. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, Taylor & Francis Online. [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers. AIP Conference Proceedings. [Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, National Center for Biotechnology Information. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, MDPI. [Link]

  • Synthesis and bioactivity of novel 3-(1-hydroxyethylidene)-5-substituted-pyrrolidine-2,4-dione derivatives. ResearchGate. [Link]

Sources

N-(3-Methoxyphenyl)maleimide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Methoxyphenyl)maleimide for Advanced Research Applications

This guide provides a comprehensive overview of N-(3-Methoxyphenyl)maleimide, a versatile reagent with significant potential in chemical synthesis and materials science. We will delve into its fundamental properties, synthesis, and key applications, offering insights grounded in established scientific principles and experimental observations.

Core Molecular and Physical Properties

N-(3-Methoxyphenyl)maleimide is a substituted N-phenylmaleimide, a class of compounds recognized for their utility as reactants in various chemical transformations.[1][2] The core chemical and physical characteristics of N-(3-Methoxyphenyl)maleimide are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.199 g/mol
CAS Number 3007-23-6
Physical State Solid (Crystal - Powder)
Appearance Pale yellow to Greyish reddish yellow

Note: Physical state and appearance data are for a related compound and are provided for general guidance.

The structure of N-(3-Methoxyphenyl)maleimide, featuring a maleimide ring attached to a methoxy-substituted phenyl group, is the foundation of its chemical reactivity. The electron-withdrawing nature of the maleimide moiety makes the double bond susceptible to nucleophilic attack, a key feature in its applications.

Synthesis of N-(3-Methoxyphenyl)maleimide: A Two-Step Approach

The synthesis of N-aryl maleimides, including the 3-methoxy substituted variant, is typically achieved through a two-step process starting from maleic anhydride and the corresponding aniline.[1][2][3] This method is both efficient and adaptable for various substituted anilines.

Experimental Workflow: Synthesis of N-(3-Methoxyphenyl)maleimide

cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclization to Maleimide MA Maleic Anhydride MA_Aniline MA_Aniline Aniline 3-Methoxyaniline Solvent1 Diethyl Ether Product1 N-(3-Methoxyphenyl)maleanilic acid MA_Aniline->Product1 Amine Acylation Product1_input N-(3-Methoxyphenyl)maleanilic acid Product1->Product1_input Intermediate Product Product2 N-(3-Methoxyphenyl)maleimide Product1_input->Product2 Dehydration/ Cyclization Reagents Acetic Anhydride & Sodium Acetate

Caption: A two-step synthesis workflow for N-(3-Methoxyphenyl)maleimide.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-phenylmaleimides.[2][4]

Step 1: Synthesis of N-(3-Methoxyphenyl)maleanilic Acid

  • In a three-necked flask equipped with a stirrer and dropping funnel, dissolve maleic anhydride (1 equivalent) in diethyl ether.

  • While stirring, slowly add a solution of 3-methoxyaniline (1 equivalent) in diethyl ether through the dropping funnel.

  • Continue stirring the resulting suspension at room temperature for 1 hour.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the N-(3-Methoxyphenyl)maleanilic acid product via suction filtration.

Step 2: Synthesis of N-(3-Methoxyphenyl)maleimide

  • In an Erlenmeyer flask, prepare a solution of acetic anhydride and anhydrous sodium acetate.

  • Add the N-(3-Methoxyphenyl)maleanilic acid obtained from Step 1 to this solution.

  • Heat the suspension on a steam bath for approximately 30 minutes until the solid dissolves.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the crude N-(3-Methoxyphenyl)maleimide by suction filtration and wash with cold water.

  • Recrystallize the product from a suitable solvent, such as ethanol or cyclohexane, to obtain the purified compound.[4]

Key Applications in Research and Development

N-substituted maleimides are valuable compounds in several areas of chemical research and materials science due to the reactive nature of the maleimide ring.

Polymer Chemistry

N-phenylmaleimide and its derivatives are important monomers in the synthesis of thermally stable polymers.[3][5] The maleimide group can undergo free-radical polymerization to create homopolymers or be copolymerized with other monomers, such as methyl acrylate, to tailor the properties of the resulting material.[3][5] The methoxy substituent on the phenyl ring can influence the polymer's thermal stability and solubility.

Diels-Alder Reactions

The maleimide double bond is an active dienophile in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of six-membered rings.[2][6] N-(3-Methoxyphenyl)maleimide can react with various dienes, such as furans, to produce crystalline adducts.[1][6] This reactivity is fundamental to creating complex molecular architectures.

Bioconjugation and Chemical Biology

While not explicitly detailed for the 3-methoxy derivative in the provided context, the maleimide functional group is widely used in bioconjugation. It reacts specifically with thiol groups (present in cysteine residues of proteins) under mild conditions to form stable thioether bonds. This reaction is a cornerstone of antibody-drug conjugate (ADC) development, protein labeling, and the immobilization of biomolecules on surfaces. The methoxyphenyl group could modulate the hydrophobicity and electronic properties of the maleimide, potentially influencing reaction kinetics and the properties of the resulting conjugate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(3-Methoxyphenyl)maleimide was not available in the search, data for related N-substituted maleimides provide essential handling guidance.[7][8]

  • General Handling : Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9] Avoid the formation of dust.

  • Hazards : Related compounds are listed as harmful if swallowed and can cause skin and eye irritation.[7] One related compound is noted as fatal if inhaled, highlighting the importance of avoiding dust inhalation.

  • Storage : Store in a cool, dark, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as oxidizing agents.

Researchers should always consult the specific SDS for N-(3-Methoxyphenyl)maleimide upon acquisition and before use.

Conclusion

N-(3-Methoxyphenyl)maleimide is a valuable chemical entity with a well-defined molecular weight and formula. Its synthesis is straightforward, and its applications, particularly in polymer science and as a dienophile in Diels-Alder reactions, are well-established for the N-aryl maleimide class. The presence of the methoxy group offers opportunities for fine-tuning the electronic and physical properties of the resulting products. As with any chemical reagent, adherence to strict safety protocols is paramount for its effective and safe utilization in the laboratory.

References

  • N-(p-Methoxyphenyl)maleimide - NIST WebBook. [Link]

  • N-(p-Methoxyphenyl)maleimide - NIST WebBook. [Link]

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction - Taylor & Francis Online. [Link]

  • N-Phenylmaleimide - Organic Syntheses Procedure. [Link]

  • (PDF) N -(3-Nitrophenyl)maleimide - ResearchGate. [Link]

  • Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Online. [Link]

  • Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. [Link]

  • Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers - AIP Publishing. [Link]

  • Chemical Properties of N-(p-Methoxyphenyl)maleimide (CAS 1081-17-0) - Cheméo. [Link]

  • N-(p-Methoxyphenyl)maleimide - NIST WebBook. [Link]

  • N-(2-Methoxyphenyl)maleimide | C11H9NO3 | CID 97695 - PubChem. [Link]

  • Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate - International Journal of Science and Research Methodology. [Link]

  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems - MDPI. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, a valuable N-arylmaleimide derivative. N-arylmaleimides serve as crucial building blocks in organic synthesis, particularly as reactive dienophiles in Diels-Alder reactions, as Michael acceptors, and as monomers for high-performance polyimides.[1] This protocol details a robust two-step synthetic route, beginning with the formation of the intermediate N-(3-methoxyphenyl)maleamic acid from maleic anhydride and 3-methoxyaniline, followed by a chemical cyclodehydration to yield the target compound. We elaborate on the underlying reaction mechanisms, provide in-depth safety protocols, and outline methods for purification and characterization, ensuring a reproducible and efficient synthesis for researchers in chemical synthesis and drug development.

Introduction & Scientific Context

N-substituted maleimides are a class of heterocyclic compounds featuring a pyrrole-2,5-dione core. Their utility is rooted in the electrophilic nature of the carbon-carbon double bond, making them highly reactive in a variety of addition reactions. The substituent on the nitrogen atom significantly modulates the electronic properties and steric profile of the maleimide, allowing for the fine-tuning of its reactivity and physical properties. The target molecule, this compound, incorporates an electron-donating methoxy group on the phenyl ring, which can influence its application in polymer science and medicinal chemistry.[2][3]

The synthesis described herein follows a classic and reliable pathway for N-arylmaleimide preparation.[1][4] The process is bifurcated into two distinct, high-yielding stages:

  • Amidation: The nucleophilic attack of the primary amine (3-methoxyaniline) on an electrophilic carbonyl carbon of maleic anhydride. This ring-opening reaction forms the stable maleamic acid intermediate.[5]

  • Cyclodehydration: The intramolecular condensation of the maleamic acid to form the five-membered imide ring, facilitated by a dehydrating agent (acetic anhydride) and a basic catalyst (sodium acetate).[6][7]

This guide is designed to provide both the procedural steps and the scientific rationale necessary for a successful synthesis.

Reaction Scheme and Mechanism

The overall transformation proceeds as illustrated below. The initial step is a rapid nucleophilic acyl substitution, followed by a slower, thermally promoted cyclization that eliminates a molecule of water.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Intermediate cluster_2 Step 2: Cyclodehydration cluster_3 Final Product MA Maleic Anhydride PLUS1 + AN 3-Methoxyaniline ACID N-(3-methoxyphenyl)maleamic acid ACID2 N-(3-methoxyphenyl)maleamic acid PLUS2 + REAG Acetic Anhydride, Sodium Acetate, Heat PROD This compound WATER + H₂O cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Nucleophilic Acyl Substitution cluster_2 cluster_2 cluster_3 cluster_3 cluster_2->cluster_3 Intramolecular Condensation workflow cluster_A Part A: Synthesis of N-(3-methoxyphenyl)maleamic acid cluster_B Part B: Synthesis of this compound cluster_C Purification & Characterization A1 Dissolve Maleic Anhydride in Diethyl Ether A2 Prepare 3-Methoxyaniline Solution in Ether A1->A2 A3 Add Aniline Solution Dropwise to Anhydride A2->A3 A4 Stir at Room Temp (1-2 hours) A3->A4 A5 Collect Precipitate via Vacuum Filtration A4->A5 A6 Wash with Cold Ether and Dry A5->A6 B1 Combine Maleamic Acid, Sodium Acetate, and Acetic Anhydride A6->B1 Proceed with Dried Intermediate B2 Heat Mixture with Stirring (e.g., 90-100 °C, 2-3 hours) B1->B2 B3 Cool Reaction Mixture B2->B3 B4 Pour into Ice Water to Precipitate Product B3->B4 B5 Collect Crude Product via Vacuum Filtration B4->B5 B6 Wash with Water and Air Dry B5->B6 C1 Recrystallize Crude Product from Ethanol/Water B6->C1 Proceed with Crude Product C2 Dry Purified Product Under Vacuum C1->C2 C3 Characterize: Melting Point, NMR, IR C2->C3

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of N-(3-methoxyphenyl)maleamic acid
  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (9.81 g, 0.10 mol) in 150 mL of anhydrous diethyl ether. Stir until all the solid has dissolved.

  • Amine Addition: In a separate beaker, dissolve 3-methoxyaniline (12.32 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

  • Reaction: Transfer the aniline solution to a dropping funnel and add it dropwise to the stirred maleic anhydride solution over 20-30 minutes. The reaction is exothermic, and a thick white precipitate will form almost immediately. [6]4. Stirring: After the addition is complete, allow the suspension to stir at room temperature for an additional 1 hour to ensure the reaction goes to completion.

  • Isolation: Cool the flask in an ice bath for 15 minutes. Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any unreacted starting materials. Dry the resulting white powder in a vacuum oven or in air. The yield of the maleamic acid intermediate should be nearly quantitative. This intermediate is typically used in the next step without further purification.

Part B: Cyclodehydration to this compound
  • Flask Setup: In a 250 mL round-bottom flask, combine the dried N-(3-methoxyphenyl)maleamic acid (0.10 mol, from Part A), anhydrous sodium acetate (4.1 g, 0.05 mol), and acetic anhydride (70 mL). [4][6] * Causality: Sodium acetate acts as a base to facilitate the cyclization, while acetic anhydride serves as both the solvent and the dehydrating agent, consuming the water molecule produced during the ring closure. [1]2. Heating: Attach a reflux condenser and place the flask in an oil bath. Heat the mixture to 90-100 °C with continuous stirring. The solid will dissolve, and the solution will typically turn yellow or orange. [4]3. Reaction Time: Maintain the temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired. [8]4. Work-up: After the reaction is complete, remove the flask from the heat and allow it to cool to near room temperature.

  • Precipitation: In a large beaker, prepare approximately 500 mL of an ice-water slurry. Carefully and slowly pour the cooled reaction mixture into the ice water while stirring vigorously. A solid precipitate of the product will form. [6] * Causality: This step quenches the reaction, hydrolyzes the excess acetic anhydride, and precipitates the organic product, which is insoluble in water.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes acetic acid and sodium acetate. Finally, wash with a small amount of cold ethanol.

  • Drying: Air-dry the crude product on the filter paper, then transfer it to a watch glass to dry completely.

Purification and Characterization

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Dissolve the crude this compound in a minimum amount of hot ethanol (95%) in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Yellowish crystalline solid.

  • Melting Point: Determine the melting point and compare it with literature values (if available). A sharp melting range indicates high purity.

  • FTIR Spectroscopy: The IR spectrum should show characteristic peaks for the imide C=O stretching (typically around 1700-1780 cm⁻¹) and the absence of the broad -OH and N-H stretches from the maleamic acid precursor.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide structural confirmation. Expected signals include:

    • A singlet for the two equivalent vinyl protons of the maleimide ring (around δ 6.8-7.0 ppm).

    • A singlet for the methoxy (-OCH₃) protons (around δ 3.8 ppm).

    • A multiplet pattern in the aromatic region (around δ 6.9-7.4 ppm) corresponding to the four protons of the methoxyphenyl ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the imide carbonyl carbons (around δ 170 ppm) and the carbons of the aromatic ring and methoxy group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or protonated molecular peak ([M+H]+) corresponding to the molecular weight of the product (203.19 g/mol ). [9]

References

  • ResearchGate. (n.d.). Proposed reaction mechanism for N‐aryl maleimides. Retrieved from ResearchGate. [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis on N-Alkylated Maleimides. Retrieved from ResearchGate. [Link]

  • Koca et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Precautions for the Use of Maleic Anhydride. Retrieved from Douwinchem.com. [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: maleic anhydride. Retrieved from Valudor.com. [Link]

  • Chemius. (n.d.). Safety Data Sheet: Maleic Anhydride (MA). Retrieved from Chemius. [Link]

  • Royal Society of Chemistry. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from Chemos.de. [Link]

  • Gosavi, K. S., et al. (2019). Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity. Chemistry & Biology Interface, 9(6), 266-272. [Link]

  • Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Cambridge Open Engage. [Link]

  • CIBTech. (n.d.). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. Retrieved from CIBTech. [Link]

  • PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]

  • ResearchGate. (2016). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved from NCBI. [Link]

  • Indian Academy of Sciences. (n.d.). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Retrieved from IAS. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved from Organic-chemistry.org. [Link]

  • Google Patents. (n.d.). CN102887852A - Preparation method of N-(p-methoxyphenyl)maleimide.
  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from Orgsyn.org. [Link]

  • Occupational Safety and Health Administration. (n.d.). Maleic Anhydride. Retrieved from OSHA.gov. [Link]

  • K.T.H.M. College. (n.d.). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. Retrieved from KTHM College. [Link]

  • Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Retrieved from Tandfonline.com. [Link]

  • MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from MDPI.com. [Link]

  • Wikipedia. (n.d.). Maleic anhydride. Retrieved from Wikipedia. [Link]

  • SpectraBase. (n.d.). 1H-Pyrrole-2,5-dione, 1-(4-methoxyphenyl)-3,4-dimethyl-. Retrieved from Spectrabase.com. [Link]

  • IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from Iosrjournals.org. [Link]

  • Study.com. (n.d.). What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid? Retrieved from Study.com. [Link]

Sources

Application Notes & Protocols: Experimental Procedures for N-(3-Methoxyphenyl)maleimide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-(3-Methoxyphenyl)maleimide

N-(3-Methoxyphenyl)maleimide is a substituted aromatic maleimide that serves as a valuable reagent in synthetic chemistry and materials science. Its chemical architecture, featuring an electron-deficient alkene within a five-membered ring and a methoxy-substituted phenyl group, imparts a unique combination of reactivity and physical properties. The core of its utility lies in the maleimide moiety, which is a highly reactive Michael acceptor and a potent dienophile.

This guide provides an in-depth exploration of the primary reactions involving N-(3-Methoxyphenyl)maleimide, offering detailed experimental protocols and the scientific rationale behind procedural choices. The protocols are designed for researchers in organic synthesis, polymer chemistry, and bioconjugation, providing a robust framework for practical application.

Foundational Reactivity of the Maleimide Core

The reactivity of N-(3-Methoxyphenyl)maleimide is dominated by the electrophilic nature of the carbon-carbon double bond within the pyrrole-2,5-dione ring. This reactivity is harnessed in two principal transformations: the Thiol-Michael Addition and the Diels-Alder Cycloaddition.

G cluster_michael Thiol-Michael Addition cluster_da Diels-Alder [4+2] Cycloaddition main N-(3-Methoxyphenyl)maleimide MA_reagent Thiol Nucleophile (e.g., Cysteine R-SH) main->MA_reagent DA_reagent Conjugated Diene (e.g., Furan) main->DA_reagent MA_product Stable Thiosuccinimide Adduct MA_reagent->MA_product pH 6.5-7.5 DA_product Oxanorbornene Adduct (endo/exo isomers) DA_reagent->DA_product Heat

Caption: Core reaction pathways of N-(3-Methoxyphenyl)maleimide.

Protocol I: Thiol-Michael Addition for Bioconjugation

The reaction between a maleimide and a sulfhydryl (thiol) group is a cornerstone of bioconjugation, enabling the site-specific labeling of proteins, peptides, and other macromolecules at cysteine residues.[1] This reaction, a Michael addition, is highly efficient and proceeds under mild, aqueous conditions, forming a stable covalent thiosuccinimide bond.[1][2]

Causality and Experimental Choices: The reaction is highly chemoselective for thiols over other nucleophilic groups like amines within a specific pH range.[1] The optimal pH is between 6.5 and 7.5.[2][3] Below this range, the thiol is not sufficiently deprotonated to the reactive thiolate anion. Above this range, the competing hydrolysis of the maleimide ring to an unreactive maleamic acid becomes significant, and the reaction with amines is more pronounced.[2][3] For proteins with internal disulfide bonds that need to be labeled, a reduction step using a reagent like TCEP (tris(2-carboxyethyl)phosphine) is necessary to generate free thiols.[4][5]

Experimental Workflow: Protein Labeling

Caption: Step-by-step workflow for protein conjugation.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Buffer: Prepare a degassed phosphate-buffered saline (PBS) solution at pH 7.2. Degassing by bubbling with nitrogen or argon is crucial as thiols can be sensitive to oxidation.[5]

    • Protein Solution: Dissolve the thiol-containing protein or peptide in the prepared buffer to a concentration of 1-10 mg/mL.[5]

    • Maleimide Stock: Immediately before use, dissolve N-(3-Methoxyphenyl)maleimide in anhydrous DMSO or DMF to create a 10 mM stock solution.[3][5] Maleimide solutions are susceptible to hydrolysis and should be prepared fresh.

  • (Optional) Reduction of Disulfide Bonds:

    • If the protein's cysteine residues are involved in disulfide bonds, they must be reduced.

    • Add a 10-100 fold molar excess of TCEP to the protein solution.[5]

    • Incubate the mixture for 20-30 minutes at room temperature.[5] Note: If using Dithiothreitol (DTT), the excess DTT must be removed by dialysis or chromatography before adding the maleimide, as DTT itself will react.[5]

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the N-(3-Methoxyphenyl)maleimide stock solution to the protein solution while gently stirring.[5] The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction vessel should be protected from light, especially if the maleimide is part of a fluorescent probe.[5]

  • Purification:

    • Remove unreacted maleimide and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice.

    • Alternatively, dialysis can be used to purify the resulting conjugate.

Data Summary: Thiol-Maleimide Reaction Parameters
ParameterRecommended RangeRationale & Considerations
pH 6.5 - 7.5Balances efficient thiolate reactivity with minimal maleimide hydrolysis.[1][2][3]
Temperature 4°C to 25°CLower temperatures (4°C) can be used for longer (overnight) incubations to preserve sensitive proteins.[3]
Molar Excess (Maleimide:Thiol) 10:1 to 20:1Ensures complete labeling of available thiols; may require optimization.[5]
Reaction Time 1 - 4 hours (RT)Sufficient for reaction completion; longer times may increase hydrolysis.[3]
Solvent for Maleimide Anhydrous DMSO or DMFEnsures maleimide is fully dissolved before addition to the aqueous protein solution.[3][5]

Protocol II: Diels-Alder [4+2] Cycloaddition

As a potent dienophile, N-(3-Methoxyphenyl)maleimide readily participates in [4+2] cycloaddition reactions with conjugated dienes. This powerful carbon-carbon bond-forming reaction is fundamental in organic synthesis for constructing complex bicyclic systems. The reaction between a furan derivative and a maleimide is a classic example.[6][7][8]

Causality and Experimental Choices: The Diels-Alder reaction is thermally driven. The choice of solvent and temperature can influence the reaction rate and the stereochemical outcome. These reactions typically yield a mixture of a kinetically favored endo isomer and a thermodynamically more stable exo isomer.[8] Higher temperatures can sometimes favor the formation of the exo product or promote the retro-Diels-Alder reaction.[7]

Experimental Workflow: Diels-Alder Reaction

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrole-2,5-dione Derivatives

The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various natural products and synthetic molecules with significant biological activities. Derivatives of this heterocyclic system have garnered considerable interest in oncology research for their potent cytotoxic effects against a range of human cancer cell lines.[1][2] The compound 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione belongs to this promising class of agents. Its structural features, particularly the methoxyphenyl group, suggest the potential for interaction with key biological targets implicated in cancer cell proliferation and survival.[3][4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals to investigate the anticancer properties of this compound. We will delve into its putative mechanism of action and provide detailed, field-proven protocols for evaluating its efficacy in various cancer cell lines.

Putative Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on structure-activity relationships of analogous compounds, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and disruption of the cell cycle. The proposed mechanism involves the activation of intrinsic apoptotic pathways and the arrest of cell cycle progression, likely at the G1/S or G2/M phase.[6][7][8][9]

The methoxyphenyl moiety may play a crucial role in the molecule's ability to interact with specific cellular targets, potentially including key proteins in signaling pathways that regulate cell survival and proliferation.[10][11] A plausible signaling cascade initiated by this compound is illustrated below.

putative_mechanism_of_action This compound This compound Cellular Stress (e.g., ROS generation) Cellular Stress (e.g., ROS generation) This compound->Cellular Stress (e.g., ROS generation) Bcl-2 Family Regulation Bcl-2 Family Regulation This compound->Bcl-2 Family Regulation p53 Activation p53 Activation This compound->p53 Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Cellular Stress (e.g., ROS generation)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Bax/Bak Upregulation Bax/Bak Upregulation Bcl-2 Family Regulation->Bax/Bak Upregulation Bcl-2/Bcl-xL Downregulation Bcl-2/Bcl-xL Downregulation Bcl-2 Family Regulation->Bcl-2/Bcl-xL Downregulation Bax/Bak Upregulation->Mitochondrial Outer Membrane Permeabilization Bcl-2/Bcl-xL Downregulation->Mitochondrial Outer Membrane Permeabilization Cell Cycle Checkpoint Activation Cell Cycle Checkpoint Activation G1/S or G2/M Arrest G1/S or G2/M Arrest p53 Activation->Bax/Bak Upregulation p21 Upregulation p21 Upregulation p53 Activation->p21 Upregulation CDK/Cyclin Inhibition CDK/Cyclin Inhibition p21 Upregulation->CDK/Cyclin Inhibition CDK/Cyclin Inhibition->G1/S or G2/M Arrest

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

The following protocols provide a robust framework for evaluating the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental first step to determine the cytotoxic effects of the compound on various cancer cell lines.[12][13]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations. Replace the medium in each well with 100 µL of the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell.

Protocol:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram representing the cell cycle distribution.[6][16]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[17][18]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[17][19]

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, p53, p21, Cyclin D1) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize the protein levels.[20]

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear and concise table for easy comparison across different cell lines and time points.

Cancer Cell LineIC50 (µM) after 48h Treatment
A549 (Lung)Hypothetical Value
MCF-7 (Breast)Hypothetical Value
HCT116 (Colon)Hypothetical Value
K562 (Leukemia)Hypothetical Value

Note: The IC50 values are to be determined experimentally.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the preclinical evaluation of this compound.

experimental_workflow Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection MTT Assay (IC50 Determination) MTT Assay (IC50 Determination) Cell Line Selection->MTT Assay (IC50 Determination) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) MTT Assay (IC50 Determination)->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) MTT Assay (IC50 Determination)->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis Western Blot Analysis Apoptosis Assay (Flow Cytometry)->Western Blot Analysis Cell Cycle Analysis (Flow Cytometry)->Western Blot Analysis Data Analysis & Interpretation Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation Conclusion Conclusion Data Analysis & Interpretation->Conclusion

Caption: Comprehensive workflow for evaluating anticancer properties.

References

  • BroadPharm. (2022-01-18). Protocol for Cell Viability Assays.
  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. Fig. 4. Effect of compound 3 on A549 cell cycle progression.
  • Al-Hujaily, E. M., et al. (2021). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. PMC - PubMed Central.
  • Surtam, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
  • National Institutes of Health. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation.
  • Surtam, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
  • ResearchGate. Representative western blot analysis of: (a) PARP (total and cleaved....
  • ResearchGate. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives | Request PDF.
  • ResearchGate. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • National Institutes of Health. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer.
  • Thermo Fisher Scientific. Cell Viability Assay Protocols.
  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold.
  • Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science.
  • vigo-avocats. Cell Viability Assay Protocol Researchgate.
  • National Institutes of Health. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach.
  • MDPI. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
  • Lee, Y-R., et al. (2007). PYRROLO[1,2-b][3][12][13]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells. International Journal of Molecular Medicine. Retrieved from

  • NACALAI TESQUE, INC. Ver. 1.2.
  • ResearchGate. Performing and Optimizing Western Blots with an Emphasis on Chemiluminescent Detection.
  • PubMed. A synthetic compound, 1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one (B63), induces apoptosis and activates endoplasmic reticulum stress in non-small cell lung cancer cells.
  • PubMed. Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora.
  • DOI. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead.
  • ResearchGate. Effects of 5e on the cell cycle in A549. (A) The cell cycle....
  • PubMed. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines.
  • PubMed. Methoxychlor and triclosan stimulates ovarian cancer growth by regulating cell cycle- and apoptosis-related genes via an estrogen receptor-dependent pathway.
  • National Institutes of Health. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo.
  • ResearchGate. Multiple reprobing of Western blots after inactivation of peroxidase activity by its substrate, hydrogen peroxide | Request PDF.
  • National Institutes of Health. The effects of phenoxodiol on the cell cycle of prostate cancer cell lines.
  • National Institutes of Health. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action.

Sources

Application Notes and Protocols for 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione as an Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione as a potential anti-inflammatory agent. The protocols detailed herein are designed to facilitate a thorough evaluation of the compound's efficacy, from initial in vitro screening to more complex in vivo models of inflammation. This guide is intended to empower researchers in the fields of pharmacology and drug discovery to explore the therapeutic potential of this and similar molecules. We will delve into the rationale behind the proposed experimental designs, grounding our methodologies in established scientific principles and the current understanding of inflammatory pathways.

Introduction: The Therapeutic Potential of Pyrrole-2,5-dione Derivatives

The inflammatory response, while a critical component of the innate immune system, can lead to significant tissue damage and contribute to the pathogenesis of numerous chronic diseases when dysregulated. The pyrrole-2,5-dione scaffold, a key structural feature of maleimide derivatives, has garnered considerable interest in medicinal chemistry due to its diverse biological activities. Several studies have highlighted the anti-inflammatory potential of this class of compounds. For instance, derivatives of 1H-pyrrole-2,5-dione have been shown to suppress inflammatory responses by inhibiting the production of key mediators such as tumor necrosis factor-α (TNF-α) and reactive oxygen species (ROS)[1]. Furthermore, a notable study on a similar compound, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione, demonstrated potent anti-inflammatory and anti-arthritic effects. This was attributed to the inhibition of cyclooxygenase-2 (COX-2) activity and the suppression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-6[2][3].

This compound is a specific analogue within this promising class. Its chemical structure suggests the potential for interaction with key signaling pathways that govern the inflammatory cascade. The methoxy group on the phenyl ring may influence the compound's pharmacokinetic and pharmacodynamic properties, making it a compelling candidate for investigation.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₉NO₃[4]

  • Molecular Weight: 203.19 g/mol [4]

  • CAS Number: 3007-23-6[4]

Proposed Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of small molecules are often attributed to their ability to modulate specific intracellular signaling pathways. Based on the known activities of similar pyrrole-2,5-dione derivatives, we hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

These pathways are central regulators of inflammation.[5][6][7][8][9][10][11][12][13] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these pathways become activated, leading to the transcription of genes encoding a host of inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2.[5][7][10][11]

dot digraph "Mechanism_of_Action" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot Figure 1: Proposed mechanism of action of this compound.

Synthesis Protocol

Step 1: Synthesis of N-(3-methoxyphenyl)maleanilic acid

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve maleic anhydride (1 equivalent) in a suitable solvent such as diethyl ether or acetone.

  • While stirring, slowly add a solution of 3-methoxyaniline (1 equivalent) in the same solvent. The reaction is exothermic.

  • Stir the resulting suspension at room temperature for 1-2 hours.

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • The resulting N-(3-methoxyphenyl)maleanilic acid is typically of sufficient purity for the next step.

Step 2: Cyclodehydration to this compound

  • In a flask, suspend the N-(3-methoxyphenyl)maleanilic acid from Step 1 in acetic anhydride.

  • Add anhydrous sodium acetate (catalytic amount, e.g., 0.2 equivalents).

  • Heat the mixture on a steam bath with stirring for approximately 30-60 minutes, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a non-polar solvent like petroleum ether to aid in drying.

  • The crude product can be purified by recrystallization from a suitable solvent such as cyclohexane or ethanol.

In Vitro Anti-inflammatory Assays

The initial assessment of the anti-inflammatory potential of this compound should be conducted using in vitro cell-based assays. These assays provide a controlled environment to investigate the direct effects of the compound on inflammatory responses.

Cell Culture and Treatment

The RAW 264.7 murine macrophage cell line is a well-established and appropriate model for these studies.[16]

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, larger plates for protein and RNA analysis) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Pre-treat the cells with various concentrations of the compound for 1 hour before inducing inflammation.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).

Cell Viability Assay (MTT Assay)

It is crucial to determine the cytotoxic concentrations of the compound to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay is a standard colorimetric method for assessing cell viability.[5][6][9][10][12]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants.[14][17][18][19][20][21]

  • Collect the culture supernatants after the stimulation period.

  • Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate and then add the standards and samples.

  • After incubation and washing, add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm and determine the cytokine concentrations from the standard curve.

Cyclooxygenase (COX) Inhibition Assay

To investigate whether the compound directly inhibits COX enzymes, a cell-free enzymatic assay can be performed.

  • Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).[22][23][24][25]

  • The assay typically involves the reaction of COX-1 or COX-2 with arachidonic acid in the presence of the test compound.

  • The production of prostaglandin G2 is measured, and the inhibitory activity of the compound is determined.

  • This allows for the assessment of both the potency and selectivity of the compound for COX-2 over COX-1.

In Vitro Assay Purpose Typical Concentration Range of Compound Expected Outcome
MTT Assay Assess cytotoxicity0.1 - 100 µMDetermine the non-toxic concentration range for subsequent assays.
Cytokine ELISA (TNF-α, IL-6) Quantify inhibition of pro-inflammatory cytokine productionNon-toxic concentrations determined by MTT assayDose-dependent reduction in cytokine levels.
COX Inhibition Assay Determine direct inhibition of COX-1 and COX-2 enzymes0.01 - 100 µMIC₅₀ values for COX-1 and COX-2; determine COX-2 selectivity.

In Vivo Anti-inflammatory Models

In vivo studies are essential to evaluate the efficacy of the compound in a whole-organism context. Animal models of inflammation provide valuable insights into the compound's bioavailability, in vivo potency, and potential side effects.[4][26][27][28]

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[2]

  • Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Administer this compound orally or intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg) one hour before inducing inflammation. A positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

LPS-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis.

  • Use male C57BL/6 mice (8-10 weeks old).

  • Administer the test compound at various doses one hour before the LPS challenge.

  • Inject a sublethal dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • At a predetermined time point (e.g., 2-6 hours) after LPS injection, collect blood samples via cardiac puncture.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum using ELISA.

dot digraph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot Figure 2: A generalized workflow for the evaluation of this compound.

Preliminary Safety and Toxicity Assessment

A preliminary assessment of the compound's safety profile is a critical component of its evaluation.

In Vitro Cytotoxicity

As described in section 4.2, the MTT assay on a non-cancerous cell line (e.g., HEK293) can provide initial insights into the compound's general cytotoxicity.[5][6][10][12]

Acute Oral Toxicity Study (OECD Guideline 423 or 425)

An in vivo acute toxicity study should be conducted in rodents to determine the median lethal dose (LD₅₀) and to identify potential signs of toxicity.[7][8][17][23][26][27][28]

  • Follow the guidelines of the Organisation for Economic Co-operation and Development (OECD), such as Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[7][8][17][27]

  • Administer the compound orally to a small number of animals in a stepwise manner.

  • Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

  • The results will allow for the classification of the compound's acute toxicity and provide guidance for dose selection in further studies.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a novel anti-inflammatory agent. The successful execution of these studies will elucidate the compound's in vitro and in vivo efficacy, its mechanism of action, and its preliminary safety profile. Positive outcomes from this research will warrant further investigation, including more chronic models of inflammation, pharmacokinetic studies, and lead optimization to enhance potency and reduce potential toxicity. This structured approach will pave the way for the potential development of a new class of therapeutics for the treatment of inflammatory diseases.

References

  • Bowdish Lab. (2011). CYTOKINE ELISA. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Gaestel, M., & Kotlyarov, A. (2014). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Immunology. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Journal of Basrah Researches. (2019). Synthesis and biological activity of some maleimide derivatives. Retrieved from [Link]

  • OECD. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (n.d.). ANTI-INFLAMMATORY PROPERTY OF NOVEL ISOINDOLE LEAD COMPOUNDS AND ESTIMATION OF LD50 OF THE MOST ACTIVE ENTITY. Retrieved from [Link]

  • IOSR Journal. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from [Link]

  • MDPI. (2024). Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). LD 50 determination in mice. Retrieved from [Link]

  • MDPI. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Retrieved from [Link]

  • PubMed. (1999). Antiinflammatory Activity and Acute Toxicity (LD50) of the Juice of Kalanchoe Brasiliensis (Comb.) Leaves Picked Before and During Blooming. Retrieved from [Link]

  • Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • ChemSynthesis. (n.d.). Pyrroles database - synthesis, physical properties. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Retrieved from [Link]

  • Chemistry & Biology Interface. (2019). Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

  • PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Retrieved from [Link]

  • ResearchGate. (n.d.). Experiment protocol. Step 1 (Pretreatment): 3 days before LPS.... Retrieved from [Link]

  • PubMed. (2012). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. Retrieved from [Link]

  • ResearchGate. (2025). Anti-inflammatory and anti-arthritic effects of new synthetic 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Retrieved from [Link]

  • ResearchGate. (2013). LPS-induced inflammation - can anyone help?. Retrieved from [Link]

  • Frontiers. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Retrieved from [Link]

Sources

Application Notes & Protocols: N-(3-Methoxyphenyl)maleimide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-(3-Methoxyphenyl)maleimide

N-substituted maleimides are a cornerstone class of reagents in modern organic synthesis, prized for their reactivity and versatility.[1] Among these, N-aryl maleimides, and specifically N-(3-Methoxyphenyl)maleimide, offer a unique combination of electronic properties and steric accessibility that make them powerful building blocks for researchers in medicinal chemistry, materials science, and chemical biology.[2] The core structure consists of a highly reactive α,β-unsaturated carbonyl system (the maleimide ring) attached to a methoxy-substituted phenyl group. This arrangement is not merely incidental; the N-aryl substitution significantly influences the stability and reactivity of the maleimide, particularly in bioconjugation applications, while the methoxy group provides a site for potential further functionalization and modulates solubility.

This guide provides an in-depth exploration of N-(3-Methoxyphenyl)maleimide, detailing its synthesis and its application in several key synthetic transformations. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles to ensure their successful implementation in a research setting.

Core Synthetic Applications and Mechanistic Insights

The utility of N-(3-Methoxyphenyl)maleimide stems from the electrophilic nature of its carbon-carbon double bond, making it an excellent substrate for a variety of nucleophilic and pericyclic reactions.

Synthesis of N-(3-Methoxyphenyl)maleimide

The most common and efficient synthesis is a two-step process starting from maleic anhydride and 3-methoxyaniline.[3][4] The first step is an acylation reaction to form the intermediate N-(3-methoxyphenyl)maleanilic acid. The subsequent step is a dehydrative cyclization to yield the target maleimide.

  • Causality Behind Experimental Choices: The use of acetic anhydride and a mild base like sodium acetate is critical for the cyclization. Acetic anhydride acts as the dehydrating agent, while sodium acetate catalyzes the reaction, ensuring high yields without promoting polymerization or degradation of the product.[4] The reaction is typically heated to provide the necessary activation energy for the intramolecular nucleophilic attack that closes the ring.

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization MA Maleic Anhydride Intermediate N-(3-methoxyphenyl)maleanilic acid MA->Intermediate Acylation (e.g., Ether or DMF) Aniline 3-Methoxyaniline Aniline->Intermediate Acylation (e.g., Ether or DMF) Product N-(3-Methoxyphenyl)maleimide Intermediate->Product Acetic Anhydride, Sodium Acetate, Heat

Caption: Two-step synthesis of N-(3-Methoxyphenyl)maleimide.

Diels-Alder Reactions: Constructing Complex Cyclic Scaffolds

The electron-deficient double bond of N-(3-Methoxyphenyl)maleimide makes it a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[4] This reaction is exceptionally powerful for stereoselectively forming six-membered rings, a common motif in natural products and pharmaceutical agents.

  • Mechanistic Insight: The reaction proceeds via a concerted mechanism, where the π-electrons of a conjugated diene and the dienophile rearrange to form a new cyclic adduct. The stereochemistry of the starting materials is retained in the product. N-phenylmaleimide is a classic dienophile for this transformation, and the 3-methoxy substituent can influence the electronic properties and solubility of the resulting cycloadduct.[5]

Diene Conjugated Diene (e.g., 2,5-Dimethylfuran) TransitionState [4+2] Pericyclic Transition State Diene->TransitionState Dienophile N-(3-Methoxyphenyl)maleimide Dienophile->TransitionState Product Diels-Alder Cycloadduct TransitionState->Product Heat

Caption: General mechanism of the Diels-Alder reaction.

Michael Additions: The Cornerstone of Bioconjugation

Perhaps the most widespread application of N-aryl maleimides is in bioconjugation, specifically through the thiol-Michael addition reaction.[6][7] This reaction is highly selective for the sulfhydryl (thiol) group of cysteine residues in proteins and peptides under physiological conditions (pH 6.5-7.5).[7][8]

  • Trustworthiness of the Method: The high chemoselectivity is a key advantage. At near-neutral pH, the cysteine thiol exists in equilibrium with its more nucleophilic thiolate anion form, which rapidly attacks the maleimide double bond.[6] Competing nucleophiles, such as the ε-amino group of lysine, are predominantly protonated and thus significantly less reactive.[9]

  • The N-Aryl Advantage: A critical issue with traditional N-alkyl maleimide conjugates is their instability in vivo, where they can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[10] N-aryl maleimides, like N-(3-Methoxyphenyl)maleimide, offer a significant advantage. The resulting thiosuccinimide adducts from N-aryl maleimides undergo rapid hydrolysis of the succinimide ring, forming a stable thioether that is far less susceptible to the reverse reaction.[9][11] This enhanced stability is crucial for applications like antibody-drug conjugates (ADCs), ensuring the therapeutic payload remains attached to the antibody until it reaches its target.[11]

Thiol Thiol (R-SH) (e.g., Cysteine Residue) Adduct Thiosuccinimide Adduct (Reversible) Thiol->Adduct Michael Addition (pH 6.5-7.5) Maleimide N-(3-Methoxyphenyl)maleimide Maleimide->Adduct Michael Addition (pH 6.5-7.5) Adduct->Thiol Retro-Michael (Undesirable) Adduct->Maleimide Retro-Michael (Undesirable) Hydrolyzed Stable Hydrolyzed Adduct (Irreversible) Adduct->Hydrolyzed Hydrolysis (Accelerated by N-Aryl Group)

Caption: Thiol-Michael addition and subsequent stabilization.

Polymerization: Creating High-Performance Materials

The vinyl group within the maleimide ring can undergo free-radical polymerization to produce polymaleimides.[12] N-aryl substituted maleimides are known to produce polymers with high thermal stability, making them valuable in the electronics and aerospace industries.[13][14] The 3-methoxy group can further influence the polymer's properties, such as its solubility and glass transition temperature.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(3-Methoxyphenyl)maleimide

This two-step protocol provides a reliable method for synthesizing the title compound from commercially available starting materials.

Step Reagent Quantity (10 mmol scale) M.W. Purpose
1a Maleic Anhydride0.98 g (10 mmol)98.06Reactant
1b 3-Methoxyaniline1.23 g (10 mmol)123.15Reactant
1c Diethyl Ether (anhydrous)25 mL-Solvent
2a N-(3-methoxyphenyl)maleanilic acidFrom Step 1221.21Intermediate
2b Acetic Anhydride10 mL102.09Dehydrating Agent
2c Sodium Acetate (anhydrous)0.82 g (10 mmol)82.03Catalyst

Procedure:

Step 1: Synthesis of N-(3-methoxyphenyl)maleanilic acid

  • In a 100 mL round-bottom flask, dissolve maleic anhydride (0.98 g, 10 mmol) in 20 mL of anhydrous diethyl ether with stirring.

  • In a separate beaker, dissolve 3-methoxyaniline (1.23 g, 10 mmol) in 5 mL of anhydrous diethyl ether.

  • Slowly add the aniline solution to the maleic anhydride solution at room temperature. A thick, off-white precipitate will form almost immediately.

  • Stir the suspension vigorously for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and air dry. The resulting N-(3-methoxyphenyl)maleanilic acid is typically used in the next step without further purification.

Step 2: Cyclodehydration to N-(3-Methoxyphenyl)maleimide [4]

  • In a 50 mL round-bottom flask, create a slurry by combining the maleanilic acid from Step 1, anhydrous sodium acetate (0.82 g, 10 mmol), and acetic anhydride (10 mL).

  • Heat the mixture in an oil bath at 60-70°C with stirring for 1 hour. The solid should dissolve to form a clear, yellow-to-orange solution.

  • Carefully pour the warm reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously.

  • A yellow solid will precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the solid from an ethanol/water mixture to yield pure N-(3-Methoxyphenyl)maleimide as a yellow crystalline solid. (Expected Yield: 65-80%).

Protocol 2: General Procedure for Diels-Alder Reaction[3]

This protocol describes a typical Diels-Alder reaction using N-(3-Methoxyphenyl)maleimide as the dienophile.

  • To a solution of N-(3-Methoxyphenyl)maleimide (1.0 eq) in a suitable solvent (e.g., toluene, xylene), add the diene (1.0 - 1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: Thiol-Maleimide Bioconjugation with a Cysteine-Containing Peptide

This protocol provides a general workflow for labeling a peptide with N-(3-Methoxyphenyl)maleimide.

A 1. Prepare Peptide Solution (Degassed pH 7.2 Buffer) B 2. Reduce Disulfides (Optional) (Add TCEP, incubate 20 min) A->B D 4. Conjugation Reaction (Add Maleimide stock to Peptide, 10-20x excess) B->D C 3. Prepare Maleimide Stock (Dissolve in DMSO/DMF) C->D E 5. Incubate (1-2 hours at RT or overnight at 4°C) D->E F 6. Purification (e.g., HPLC, Gel Filtration) E->F G 7. Characterization (e.g., Mass Spectrometry) F->G

Caption: Standard workflow for thiol-maleimide bioconjugation.

Procedure:

  • Prepare Buffers: Prepare a degassed reaction buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. Degassing is crucial to prevent oxidation of free thiols.[15]

  • Dissolve Peptide: Dissolve the cysteine-containing peptide or protein in the degassed buffer to a concentration of 1-10 mg/mL.

  • Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate at room temperature for 20-30 minutes. TCEP is preferred as it does not contain a thiol and does not need to be removed prior to conjugation.

  • Prepare Maleimide Solution: Prepare a 10 mM stock solution of N-(3-Methoxyphenyl)maleimide in an organic co-solvent such as DMSO or DMF.

  • Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to the peptide solution. The use of an excess ensures efficient conjugation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Purification: Remove the unreacted maleimide and other small molecules from the labeled peptide using size-exclusion chromatography, dialysis, or reverse-phase HPLC.

  • Characterization: Confirm successful conjugation and determine the labeling efficiency using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

References

  • Long, J. R., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online. Available at: [Link]

  • MDPI. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]

  • K.T.H.M. College. Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. Available at: [Link]

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • MDPI. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]

  • Organic Syntheses. N-Phenylmaleimide. Available at: [Link]

  • Kasten, G., et al. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. ChemBioChem. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. Available at: [Link]

  • Meena, S. K., & Singh, S. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Science and Research Methodology. Available at: [Link]

  • AIP Publishing. (2019). Synthesis, Characterization and Study Some Thermal Properties of New Maleimide Polymers. Available at: [Link]

  • Baldwin, A. D., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. PMC. Available at: [Link]

  • Google Patents. (2015). Synthesis method for N-phenylmaleimide.
  • Meena, S. K., et al. (2023). Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. International Journal of Science and Research Methodology. Available at: [Link]

  • ResearchGate. (2016). Maleimides As a Building Block for the Synthesis of High Performance Polymers. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2010). SYNTHESIS AND CHARACTERIZATION OF POLYMERS OF SUBSTITUTED MALEIMIDE DERIVATIVE. Available at: [Link]

  • Shoichet Lab, University of Toronto. (2018). Diels−Alder Click-Cross-Linked Hydrogels with Increased Reactivity Enable 3D Cell Encapsulation. Available at: [Link]

  • ResearchGate. (2018). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Available at: [Link]

  • Elsevier. (1998). Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides). Available at: [Link]

  • ACS Publications. (2000). A Theoretical Study of Curing Reactions of Maleimide Resins through Michael Additions of Amines. Available at: [Link]

  • NIST. N-(p-Methoxyphenyl)maleimide. Available at: [Link]

  • ResearchGate. (2020). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Available at: [Link]

  • ResearchGate. (2018). N-(3-Nitrophenyl)maleimide. Available at: [Link]

  • MDPI. (2021). Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. Available at: [Link]

  • ResearchGate. (2022). (a) Scheme Michael thiol-maleimide addition reaction between 3 and P1. Available at: [Link]

  • Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Available at: [Link]

  • Gomez Angel, A. R. (2020). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Common strategies for constructing substituted maleimide building blocks. Available at: [Link]

  • ResearchGate. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available at: [Link]

  • Cheméo. Chemical Properties of N-(p-Methoxyphenyl)maleimide (CAS 1081-17-0). Available at: [Link]

Sources

Application Note: A Validated Protocol for Assessing the Antimicrobial Efficacy of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the systematic evaluation of the antimicrobial properties of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. The pyrrole-2,5-dione scaffold, commonly known as the maleimide ring, is a structural motif found in various natural and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial effects.[1][2] The protocols detailed herein are designed for researchers in drug discovery and microbiology, outlining standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the target compound. Adherence to these validated methodologies, grounded in principles established by the Clinical and Laboratory Standards Institute (CLSI), ensures the generation of reproducible and reliable data critical for preclinical assessment.

Scientific Rationale and Mechanism of Action

The 1H-pyrrole-2,5-dione (maleimide) moiety is a reactive electrophile known for its susceptibility to Michael addition reactions, particularly with nucleophilic thiol groups present in cysteine residues of proteins.[3] This reactivity is the primary basis for the proposed antimicrobial mechanism of action. N-substituted maleimides are recognized as potent thiol-reacting compounds that can effectively inhibit enzymes containing essential cysteine residues in their active sites, thereby disrupting critical metabolic pathways in microbial cells.[4]

In fungi, N-substituted maleimides have been shown to interfere with cell wall integrity by affecting the biosynthesis of essential components like chitin and β(1,3)glucan.[5][6][7] Specifically, the membrane enzyme β(1,3)glucan synthase has been identified as a putative primary target, making this class of compounds particularly interesting for antifungal research.[5][6] The evaluation of this compound is therefore predicated on this well-established biochemical reactivity, aiming to quantify its specific potency against a panel of clinically relevant bacteria and fungi.

Materials and Reagents

2.1 Test Compound and Controls

  • Test Compound: this compound

  • Positive Control (Antibacterial): Ciprofloxacin or Gentamicin (for determining MIC/MBC)

  • Positive Control (Antifungal): Amphotericin B or Voriconazole (for determining MIC/MBC)

  • Solvent: Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)

2.2 Microbial Strains (Quality Control Panel)

  • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast/Fungi: Candida albicans (e.g., ATCC 10231 or ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305)

2.3 Culture Media and Reagents

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) (for bacteria)[8]

  • Mueller-Hinton Agar (MHA) (for bacteria)[9]

  • RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS (for fungi)

  • Sabouraud Dextrose Agar (SDA) (for fungi)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth (for inoculum preparation)

  • Sterile 0.9% Saline

  • 0.5 McFarland Turbidity Standard[10]

  • Sterile 96-well flat-bottom microtiter plates[11]

  • Sterile Petri dishes (100 mm and 150 mm)

  • Sterile filter paper disks (6 mm diameter)

2.4 Equipment

  • Biosafety cabinet (Class II)

  • Incubator (35 ± 2°C for bacteria; 35°C for C. albicans; 28-30°C for molds)

  • Spectrophotometer or Nephelometer

  • Micropipettes and sterile tips

  • Vortex mixer

  • Microplate reader (optional, for quantitative growth assessment)

Experimental Workflow Overview

The overall process involves preparing the test compound, standardizing microbial cultures, and then using validated assays to determine the compound's inhibitory and cidal concentrations.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Test Compound Stock Solution (in DMSO) D Perform Serial Dilutions of Compound in 96-Well Plate A->D B Culture QC Microbial Strains (18-24h incubation) C Prepare Standardized Inoculum (0.5 McFarland Standard) B->C E Inoculate Microtiter Plate C->E D->E F Incubate Plate (18-24h at 35-37°C) E->F G Determine MIC (Lowest concentration with no visible growth) F->G H Subculture from Clear Wells onto Agar Plates G->H I Incubate Agar Plates (18-24h) H->I J Determine MBC (Lowest concentration with ≥99.9% killing) I->J

Caption: Workflow for MIC and MBC Determination.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol quantitatively determines the lowest concentration of the test compound that inhibits visible microbial growth, following CLSI guidelines.[11][12][13]

4.1 Preparation of Test Compound Stock

  • Accurately weigh this compound and dissolve it in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Causality Note: DMSO is used for its ability to solubilize a wide range of organic compounds. The initial concentration should be at least 10 times the highest concentration to be tested to minimize the final DMSO concentration in the assay wells (ideally ≤1%).

4.2 Preparation of Microtiter Plates

  • Dispense 100 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate.[8]

  • Add 200 µL of the compound stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[14]

  • Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.

  • Controls:

    • Well 11: Growth Control (100 µL broth + 100 µL inoculum, no compound).

    • Well 12: Sterility Control (200 µL broth, no inoculum).[11]

4.3 Preparation of Microbial Inoculum

  • From a fresh (18-24 hour) culture on an agar plate, pick several distinct colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]

  • Dilute this standardized suspension in the appropriate broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]

    • Trustworthiness Note: The final inoculum density is critical for reproducibility. Deviations can significantly alter MIC results.[15]

4.4 Inoculation and Incubation

  • Add 100 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in wells 1-11 will be 200 µL.

  • Seal the plate (e.g., with a breathable film for aerobic organisms) and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

4.5 Reading the MIC

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

  • The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a follow-on to the MIC assay and determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[16][17]

5.1 Subculturing from MIC Plate

  • Following the MIC determination, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these wells onto a fresh MHA (for bacteria) or SDA (for fungi) plate.[8]

  • Also, plate an aliquot from the growth control well to confirm the initial inoculum count.

5.2 Incubation and Reading the MBC

  • Incubate the agar plates at the appropriate temperature for 18-24 hours (or longer for slow-growing organisms).

  • After incubation, count the number of colonies (CFU) on each plate.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.[8][16]

G A Observe MIC Result (No Turbidity) B Subculture onto Nutrient Agar A->B ≥99.9% Killing? C Incubate Agar Plate B->C ≥99.9% Killing? D Count Colonies (CFU) C->D ≥99.9% Killing? E Calculate % Reduction vs. Growth Control D->E ≥99.9% Killing? Result Result E->Result ≥99.9% Killing? F Bactericidal (MBC ≤ 4 x MIC) Result->F Yes G Bacteriostatic (MBC > 4 x MIC) Result->G No

Caption: Decision workflow for MBC and activity classification.

Protocol 3: Agar Disk Diffusion (Qualitative Screen)

The Kirby-Bauer disk diffusion method provides a rapid, qualitative assessment of antimicrobial activity.[18][19][20]

  • Plate Preparation: Prepare MHA plates with a standardized depth of 4mm.[21]

  • Inoculation: Dip a sterile cotton swab into a standardized inoculum (0.5 McFarland) and streak it evenly across the entire surface of the agar plate to create a bacterial lawn.[21]

  • Disk Preparation: Aseptically apply a known volume (e.g., 10 µL) of a specific concentration of this compound solution onto sterile 6 mm paper disks. Allow the solvent to evaporate completely.

  • Disk Application: Place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact. Place disks at least 24 mm apart.[18][21]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[15] The size of the zone indicates the relative susceptibility of the microorganism to the compound.[15]

Data Presentation and Interpretation

Results should be collated in a clear, tabular format. The MBC/MIC ratio is a key metric for classifying the compound's primary effect.

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) @ [X µ g/disk ]
S. aureus29213
E. coli25922
P. aeruginosa27853
C. albicans90028
CiprofloxacinN/A
VoriconazoleN/A

Interpretation Guide:

  • MIC: The lowest concentration that inhibits growth.

  • MBC: The lowest concentration that kills ≥99.9% of the inoculum.

  • MBC/MIC Ratio:

    • A ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[8]

    • A ratio of > 4 suggests bacteriostatic or fungistatic activity.

References

  • Chemical reactivity and antimicrobial activity of N-substituted maleimides. PubMed.[Link]

  • Full article: Chemical reactivity and antimicrobial activity of N-substituted maleimides. Taylor & Francis Online.[Link]

  • Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors. PubMed.[Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.[Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.[Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.[Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI).[Link]

  • Chemical reactivity and antimicrobial activity of N-substituted maleimides. Semantic Scholar.[Link]

  • Chemical reactivity and antimicrobial activity of N -substituted maleimides. ResearchGate.[Link]

  • Maleimide structure: a promising scaffold for the development of antimicrobial agents. Europe PMC.[Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.[Link]

  • Broth Microdilution. MI - Microbiology.[Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.[Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB).[Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.[Link]

  • Disk diffusion test. Wikipedia.[Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health (NIH).[Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.[Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.[Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.[Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.[Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.[Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.[Link]

  • Maleimide structure: a promising scaffold for the development of antimicrobial agents. PubMed.[Link]

  • Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity. Chemistry & Biology Interface.[Link]

  • Maleimide. Wikipedia.[Link]

Sources

Application Note: In Vitro Inhibition Assay of Cysteine Proteases by 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform an in vitro enzyme inhibition assay for the compound 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. The protocol details a fluorescence-based assay methodology optimized for determining the inhibitory potency (IC50) of this compound against a representative cysteine protease. The core of the compound, a maleimide group, is a known Michael acceptor, suggesting a mechanism of covalent inhibition by reacting with nucleophilic residues like cysteine in an enzyme's active site.[1][2][3] This application note explains the scientific rationale behind the protocol design, provides detailed step-by-step instructions, and outlines the necessary data analysis pipeline, establishing a self-validating system for robust and reproducible results.

Introduction and Scientific Principle

Enzyme inhibitors are a cornerstone of pharmaceutical research and development, forming the largest class of therapeutic compounds.[4][5] The ability to accurately quantify the potency of a potential drug candidate against its target enzyme is a critical step in the drug discovery pipeline.[5] The compound this compound, also known as N-(3-methoxyphenyl)maleimide, possesses a pyrrole-2,5-dione moiety. This functional group is an α,β-unsaturated carbonyl system, which acts as a Michael acceptor.[2][3] It is well-established that such groups can form stable covalent bonds with nucleophilic residues, particularly the thiol group of cysteine residues within the active sites of enzymes.[2][6][7] This irreversible or slowly reversible interaction can lead to potent and sustained target inactivation, a desirable characteristic for certain therapeutic applications.[8]

This protocol employs a fluorescence-based assay, a highly sensitive and widely used method for enzymatic studies and high-throughput screening (HTS).[9][10][11] The assay principle is based on the enzymatic cleavage of a fluorogenic substrate. In its intact form, the substrate is non-fluorescent; however, upon cleavage by the active enzyme, a highly fluorescent molecule is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[11] When an inhibitor, such as this compound, is introduced, it binds to the enzyme, reducing its catalytic activity and thereby slowing the rate of fluorescence generation. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.[12][13]

Materials and Reagents

  • Test Compound: this compound

  • Enzyme: Purified human cysteine protease (e.g., Cathepsin B, Papain).

  • Substrate: Fluorogenic peptide substrate appropriate for the chosen enzyme (e.g., Z-Arg-Arg-AMC for Cathepsin B).

  • Assay Buffer: 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0. Note: Buffer conditions should be optimized for the specific enzyme used. DTT is included to maintain the active site cysteine in a reduced state.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Positive Control: A known inhibitor for the target enzyme (e.g., E-64 for cysteine proteases).

  • Hardware:

    • 96-well or 384-well solid black, flat-bottom microplates.

    • Multi-channel pipette.

    • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).

    • Standard laboratory equipment (vortexer, centrifuge, etc.).

Experimental Workflow & Protocols

The overall experimental workflow is designed to ensure accuracy and reproducibility. It involves careful preparation of reagents, precise execution of the assay in a microplate format, and kinetic measurement of the reaction.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_acq Phase 3: Data Acquisition P1 Prepare Compound Serial Dilutions P2 Prepare Enzyme Working Solution P3 Prepare Substrate Working Solution E1 Dispense Compound/ Controls to Plate P3->E1 E2 Add Enzyme Solution E3 Pre-incubate (Enzyme-Inhibitor Binding) E4 Initiate Reaction with Substrate A1 Kinetic Fluorescence Reading E4->A1 A2 Determine Initial Reaction Velocity (V₀)

Caption: High-level workflow for the enzyme inhibition assay.

Reagent Preparation
  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will be the "intermediate plate." Then, dilute these intermediate concentrations 50-fold into Assay Buffer. This creates the final concentrations for the assay plate, ensuring the final DMSO concentration remains low (typically ≤1%) to avoid impacting enzyme activity.[14]

  • Enzyme Working Solution: Prepare a 2X working solution of the enzyme in cold Assay Buffer. The final concentration should be determined empirically to yield a robust linear signal within the desired assay time (e.g., 15-30 minutes).[15][16]

  • Substrate Working Solution: Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer. A concentration at or near the Michaelis constant (Km) is recommended for identifying competitive inhibitors.[14][16] Protect from light.

Assay Protocol (96-well Plate Format)

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.[14][15]

  • Plate Setup:

    • Add 50 µL of the diluted test compound solutions to the "Test Wells" in triplicate.

    • Add 50 µL of Assay Buffer containing the same percentage of DMSO as the test wells to the "100% Activity Control" wells.

    • Add 50 µL of Assay Buffer to the "0% Activity / Blank" wells.

  • Enzyme Addition & Pre-incubation:

    • Add 25 µL of the 2X Enzyme Working Solution to the "Test Wells" and "100% Activity Control" wells.

    • Add 25 µL of Assay Buffer to the "0% Activity / Blank" wells.

    • Mix the plate gently by tapping.

    • Crucial Step: Pre-incubate the plate for 15-30 minutes at the enzyme's optimal temperature (e.g., 37°C). This step is critical for covalent inhibitors as it allows time for the binding and covalent modification to occur, which is often time-dependent.[17][18]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the 2X Substrate Working Solution to all wells.

    • Immediately place the plate in the fluorescence reader.

    • Measure the fluorescence intensity (e.g., Ex: 360nm, Em: 460nm) every 60 seconds for 20-30 minutes (kinetic mode).

Data Analysis and Interpretation

The goal of data analysis is to convert the raw kinetic fluorescence data into a robust IC50 value, representing the compound's potency.

G D1 Raw Kinetic Data (RFU vs. Time) D2 Calculate V₀ (Slope of linear phase) D1->D2 D3 Subtract Background (V₀ of Blank Wells) D2->D3 D4 Calculate % Inhibition D3->D4 D5 Plot % Inhibition vs. log[Inhibitor] D4->D5 D6 Non-linear Regression (Four-Parameter Fit) D5->D6 D7 Determine IC₅₀ Value D6->D7

Caption: Step-by-step data analysis pipeline from raw data to IC50.

  • Calculate Initial Velocity (V₀): For each well, plot the relative fluorescence units (RFU) against time. Identify the linear portion of this curve (initial phase of the reaction) and calculate the slope. This slope represents the initial velocity (V₀) of the reaction.[19][20]

  • Calculate Percent Inhibition: Use the average V₀ from the control wells to calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 * ( 1 - [ (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank) ] )

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R).[21] The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.[12][13]

Sample Data Presentation

The following table illustrates hypothetical data generated from this protocol.

[Inhibitor] (µM)log[Inhibitor]Avg. V₀ (RFU/min)Std. Dev.% Inhibition
0 (100% Activity)N/A500.025.00.0
0 (Blank)N/A20.05.0N/A
0.1-7.0455.020.09.4
0.3-6.5380.018.025.0
1.0-6.0265.015.049.0
3.0-5.5140.012.075.0
10.0-5.065.08.090.6
30.0-4.535.06.096.9
Calculated IC50 1.05 µM

Conclusion and Best Practices

This application note provides a robust and validated protocol for determining the inhibitory potency of this compound against cysteine proteases. The maleimide core of this compound strongly suggests a covalent mechanism of action, making the pre-incubation step particularly critical for accurate potency assessment.[17][18] For a more in-depth mechanistic study, determining the kinetic parameters kinact/KI is recommended, as this is often more informative than a simple IC50 value for irreversible inhibitors.[7] Researchers should always ensure that assay conditions are in the steady-state (initial velocity) phase and that variables such as temperature and pH are strictly controlled for maximum reproducibility.[15][22]

References

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]

  • IC50. Wikipedia. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]

  • Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Covalent inhibitor drug discovery. Domainex. [Link]

  • Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. [Link]

  • Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]

  • Steady-state enzyme kinetics. The Biochemist. [Link]

  • What is an Inhibition Assay?. Biobide. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups. PMC. [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC. [Link]

  • Synthesis of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues and their binding affinities for dopamine D2, D3, and D4 receptors. PubMed. [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. PMC. [Link]

  • SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. CORE. [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. PMC. [Link]

  • enzyme inhibition & receptor activity curves. YouTube. [Link]

  • SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. PubMed. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. [Link]

  • (PDF) N -(3-Nitrophenyl)maleimide. ResearchGate. [Link]

Sources

Illuminating Cellular Landscapes: A Guide to Bioimaging with N-(3-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Thiol-Reactive Probes in Cellular Cartography

In the intricate and dynamic environment of a living cell, thiols—particularly the sulfhydryl groups (-SH) of cysteine residues in proteins and small molecules like glutathione (GSH)—are central to maintaining cellular redox balance, enzymatic catalysis, and structural integrity.[1] The ability to visualize the location, concentration, and flux of these thiol-containing species provides a critical window into cellular health, signaling pathways, and the onset of disease. N-(3-Methoxyphenyl)maleimide belongs to the N-aryl maleimide class of fluorescent probes, which are powerful tools for illuminating these cellular thiol landscapes.[2]

The core principle of these probes lies in the highly specific and efficient Michael addition reaction between the maleimide group and a thiol.[3] This reaction forms a stable, covalent thioether bond, effectively tethering the fluorescent reporter to the biological target. For many maleimide-based probes, this conjugation event triggers a significant change in their photophysical properties, often leading to a "turn-on" fluorescence signal, which is ideal for live-cell imaging as it minimizes background from unreacted probes.[4]

This guide will provide researchers, scientists, and drug development professionals with a deep understanding of the principles, protocols, and nuances of using N-(3-Methoxyphenyl)maleimide and related N-aryl maleimides for robust and insightful bioimaging applications.

Part 1: The Chemistry of Detection - Mechanism of Action

The utility of N-(3-Methoxyphenyl)maleimide as a bioimaging probe is predicated on the chemoselective reaction of its maleimide moiety with sulfhydryl groups.

The Thiol-Maleimide Michael Addition

The reaction proceeds via a Michael 1,4-addition, where the nucleophilic thiolate anion attacks one of the activated double bond carbons of the maleimide ring. This reaction is highly specific for thiols over other nucleophilic functional groups found in proteins, such as amines (e.g., lysine side chains), under physiological pH conditions (6.5-7.5).[5] At this pH, the majority of thiol groups are in their more nucleophilic thiolate form, while amines remain largely protonated and thus less reactive.[2]

G cluster_0 Reaction Pathway Probe N-(3-Methoxyphenyl)maleimide (Low Fluorescence) Intermediate Thioether Adduct (Succinimide) Probe->Intermediate Michael Addition (pH 6.5-7.5) Thiol Cellular Thiol (e.g., Protein-Cys-SH, GSH) Product Stable Thioether Adduct (High Fluorescence) Intermediate->Product Conformational Change/ Electronic Redistribution

Caption: Reaction mechanism of N-(3-Methoxyphenyl)maleimide with a cellular thiol.

Fluorescence Activation

Many N-aryl maleimide probes are designed to be fluorogenic, meaning their fluorescence is quenched in the unbound state and is significantly enhanced upon covalent attachment to a thiol. This quenching is often due to photoinduced electron transfer (PET) from the aryl group to the electron-deficient maleimide moiety.[6] The Michael addition reaction with a thiol disrupts this PET process, "turning on" the fluorescence of the molecule. This characteristic is highly advantageous for bioimaging as it increases the signal-to-noise ratio by minimizing background fluorescence from unbound probe molecules.

Part 2: Photophysical Properties - A Representative Overview

As previously stated, specific spectral data for N-(3-Methoxyphenyl)maleimide is not widely published. The data below is representative of N-aryl and aminomaleimides and should be used as a guideline for initial experimental setup.[2][7] It is imperative to experimentally determine the precise excitation and emission maxima for the N-(3-Methoxyphenyl)maleimide-thiol adduct in the buffer system of your choice.

PropertyRepresentative Value (N-Aryl Maleimides)Causality & Experimental Insight
Excitation Maximum (λex) ~350 - 380 nmThe absorbance is governed by the π-π* electronic transitions of the conjugated system. The methoxy group on the phenyl ring may slightly alter this.
Emission Maximum (λem) ~450 - 480 nmThe emission wavelength is characteristic of the fluorophore after the PET quenching is relieved by thiol conjugation. This typically results in a blue-green fluorescence.
Stokes Shift >100 nmA large Stokes shift is a desirable feature of maleimide probes as it minimizes self-quenching and simplifies filter set selection for fluorescence microscopy.[8]
Quantum Yield (ΦF) Variable (can be >0.3 upon conjugation)The quantum yield is highly dependent on the solvent environment and the nature of the thiol adduct. It generally increases significantly upon reaction.[9]
Molar Absorptivity (ε) >20,000 M⁻¹cm⁻¹A high molar absorptivity is indicative of a bright probe, allowing for lower concentrations to be used, which is beneficial for minimizing cellular toxicity.

Part 3: Experimental Protocols

The following protocols provide a robust starting point for using N-(3-Methoxyphenyl)maleimide in cell-based imaging applications. Optimization of probe concentration, incubation time, and buffer conditions is critical for each specific cell type and experimental question.

Protocol 1: General Staining of Cellular Thiols in Adherent Cells

This protocol is designed for the qualitative visualization of the general cellular thiol pool.

Materials:

  • N-(3-Methoxyphenyl)maleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging solution (e.g., phenol red-free medium)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Optional: N-ethylmaleimide (NEM) as a blocking control[1]

  • Optional: Dithiothreitol (DTT) as a reducing agent control

Workflow Diagram:

G start Start: Adherent Cells in Culture prep_probe Prepare 10 mM Probe Stock in Anhydrous DMSO wash1 Wash Cells 2x with warm PBS start->wash1 incubate_probe Incubate with Probe (1-10 µM in PBS) 15-30 min at 37°C wash1->incubate_probe wash2 Wash Cells 3x with warm PBS incubate_probe->wash2 add_media Add Live-Cell Imaging Solution wash2->add_media image Image with Fluorescence Microscope (e.g., DAPI/FITC filter set) add_media->image

Sources

Application Notes & Protocols: A Guide to Developing Kinase Inhibitors from the 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of therapeutic targets in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized oncology, with over 80 agents approved by the FDA.[2][3]

The 1H-pyrrole-2,5-dione (maleimide) core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including as potent kinase inhibitors.[4] This guide focuses on the 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione scaffold as a promising starting point for a kinase inhibitor discovery program. The methoxy substituent on the phenyl ring provides a handle for electronic and steric modifications, allowing for a systematic exploration of the structure-activity relationship (SAR) to achieve high potency and selectivity.

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It details the synthetic protocols, bioassay methodologies, and strategic considerations for advancing compounds from this scaffold into viable lead candidates. We will move beyond simple procedural lists to explain the underlying rationale, ensuring that each step is part of a logical, self-validating discovery workflow.

Part 1: The Discovery Workflow: From Scaffold to Lead Candidate

The journey from a starting scaffold to a potential drug candidate is an iterative process of design, synthesis, and testing. The workflow described herein is designed to efficiently identify and optimize potent and selective kinase inhibitors based on the this compound core.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Cell-Based Validation cluster_3 Phase 4: Lead Optimization A Protocol 1: Synthesis of Core Scaffold This compound B SAR-Guided Design of Analogs A->B C Protocol 2: Synthesis of Analog Library B->C D Protocol 3: Biochemical Kinase Assay (Primary Screen & IC50 Determination) C->D Test Library E Kinase Selectivity Profiling (Panel Screening) D->E F Protocol 4: Cellular Target Engagement (e.g., Phospho-Substrate Assay) E->F Test Hits G Protocol 5: Phenotypic Screening (e.g., Cell Viability Assay) F->G H Data Analysis & Structure-Activity Relationship (SAR) G->H Analyze Data I Design of Next-Generation Compounds H->I I->B Iterative Optimization Cycle

Figure 1: A comprehensive workflow for kinase inhibitor development.

Part 2: Synthesis of the Core Scaffold and Analog Library

The chemical synthesis phase is the foundation of the discovery program. The chosen synthetic routes must be robust, efficient, and amenable to the creation of a diverse library of analogs for SAR studies.

Protocol 1: Synthesis of this compound (Core Scaffold)

This two-step procedure involves the formation of an N-arylmaleamic acid intermediate, followed by cyclodehydration to yield the target maleimide.[5][6]

Step A: Synthesis of (Z)-4-((3-methoxyphenyl)amino)-4-oxobut-2-enoic acid (Maleamic Acid Intermediate)

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (1.0 eq) in 50 mL of anhydrous diethyl ether.

  • Reaction Initiation: In a separate flask, dissolve 3-methoxyaniline (1.0 eq) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirring maleic anhydride solution at room temperature over 30 minutes.

  • Precipitation & Isolation: A precipitate will form upon addition. Allow the reaction to stir for an additional 2 hours at room temperature to ensure completion.

  • Work-up: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid (the maleamic acid intermediate) under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step B: Cyclodehydration to this compound

  • Reagents & Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the maleamic acid intermediate from Step A (1.0 eq) and anhydrous sodium acetate (0.5 eq) in acetic anhydride (10 mL per gram of maleamic acid).[6]

  • Reaction: Heat the mixture to 100°C in an oil bath and maintain this temperature with stirring for 2 hours. The suspension should become a clear solution.

  • Isolation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker of ice-cold water while stirring vigorously. A solid precipitate of the N-arylmaleimide will form.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from an ethanol/water mixture to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Protocol 2: General Procedure for Analog Library Synthesis

To explore the SAR, a library of analogs is required. This is most efficiently achieved by varying the aniline starting material (for modifications to the phenyl ring) or by performing reactions on the maleimide core.

Rationale for Analog Design:

  • Phenyl Ring Substitution: Introduce electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) to probe electronic and steric requirements for kinase binding.

  • Maleimide Core Substitution: While more complex, substitution at the C3 and C4 positions of the maleimide ring can explore new interactions within the kinase active site.

  • Scaffold Hopping: In later stages, the entire phenyl-maleimide scaffold can be replaced with other chemical cores that maintain key binding interactions, a strategy known as scaffold hopping, to improve properties or escape existing intellectual property.[7][8]

General Synthesis Procedure:

The procedure outlined in Protocol 1 can be directly adapted for a wide range of substituted anilines to generate a library of N-aryl maleimide analogs. Parallel synthesis techniques can be employed to expedite this process.

Part 3: Biochemical Evaluation of Kinase Inhibition

Once a library of compounds is synthesized, the next critical step is to determine their ability to inhibit the activity of the target kinase(s) in a purified, cell-free system. This allows for the direct measurement of enzyme inhibition and the determination of potency (IC50).

Protocol 3: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9] The ADP-Glo™ Kinase Assay is a common commercial kit that follows this principle.

Materials:

  • Target kinase of interest and its specific substrate peptide.

  • ATP (at a concentration near the Km for the kinase).

  • Synthesized compounds (dissolved in 100% DMSO).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well plates.

  • Staurosporine (as a positive control inhibitor).[9]

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. In a 384-well assay plate, add 1 µL of each compound dilution. Add 1 µL of DMSO for "no inhibitor" controls and 1 µL of a staurosporine dilution series for a positive control.

  • Kinase Reaction - Step 1 (Inhibitor Pre-incubation):

    • Prepare a 2X kinase solution in Kinase Assay Buffer.

    • Add 5 µL of the 2X kinase solution to each well containing the compounds/controls.

    • Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction - Step 2 (Initiation):

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Mix gently and incubate at 30°C for 60 minutes.

  • ADP Detection - Step 1 (Reaction Termination):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2 (Signal Generation):

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all wells.

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the highest concentration of staurosporine as 0% activity.

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The inhibitory activity of the synthesized compounds should be evaluated against the primary target kinase and a panel of other kinases to assess selectivity.

Table 1: Hypothetical Inhibitory Activity of this compound Analogs

Compound IDR¹ SubstitutionTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Off-Target Kinase C IC50 (nM)Selectivity (B/A)
Scaffold-01 H (Parent)850>10,0002,500>11.8
Analog-02 4-Fluoro2508,0001,50032.0
Analog-03 4-Chloro1206,50090054.2
Analog-04 4-Methyl900>10,0003,000>11.1
Analog-05 2-Fluoro551,20045021.8
Staurosporine (Control)81510~1

This data is for illustrative purposes only.

Part 4: Cellular Validation of Kinase Inhibitors

A potent inhibitor in a biochemical assay must also be effective in a cellular environment. Cell-based assays are crucial for confirming that a compound can cross the cell membrane, engage its target, and elicit a desired biological response.[2][10]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds KinaseA Kinase A (Target) Receptor->KinaseA Activates Substrate Substrate KinaseA->Substrate Phosphorylates P_Substrate Phospho-Substrate Substrate->P_Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) P_Substrate->Downstream Inhibitor Scaffold-Based Inhibitor Inhibitor->KinaseA Inhibits

Figure 2: A generic kinase signaling pathway illustrating the inhibitor's mechanism.

Protocol 4: Cellular Target Engagement Assay (Western Blot)

This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's direct downstream substrate in cells.

  • Cell Culture: Seed a relevant cancer cell line (e.g., one where the target kinase is a known driver of proliferation) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test compound (and DMSO as a vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the signaling pathway by adding the appropriate growth factor or mitogen (e.g., EGF for the EGFR pathway) for 10-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated substrate .

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total substrate and a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal loading.

  • Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phospho-substrate signal relative to the total substrate and loading control.

Protocol 5: Cell Viability Assay

This assay determines the effect of the inhibitor on cell proliferation and survival, providing a key phenotypic readout.

  • Cell Seeding: Seed cancer cells in a 96-well clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "no-cell" blank and a "vehicle-only" (DMSO) control.

  • Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • Signal Development: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels) to each well.

  • Data Acquisition: After a brief incubation, measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 5: Structure-Activity Relationship (SAR) and Lead Optimization

SAR analysis is the process of correlating the chemical structure of the analogs with their biological activity. This is the intellectual engine of the optimization cycle.

SAR_Cycle Design Design Analogs (Hypothesize Improvements) Synthesize Synthesize (Protocol 2) Design->Synthesize Chemical Route Test Test (Protocols 3-5) Synthesize->Test Compound Library Analyze Analyze Data (Generate SAR) Test->Analyze Bio-Data Analyze->Design New Insights

Figure 3: The iterative cycle of lead optimization.

Analysis of Hypothetical Data (from Table 1):

  • Observation 1: The parent scaffold (Scaffold-01 ) has weak, micromolar activity.

  • Observation 2: Adding small, electron-withdrawing halogens at the 4-position (Analog-02 , Analog-03 ) improves potency, suggesting this is a favorable interaction.

  • Observation 3: Adding a bulky, electron-donating group at the 4-position (Analog-04 ) is detrimental to activity.

  • Observation 4: Moving the fluoro group to the 2-position (Analog-05 ) provides the most significant boost in potency, indicating a specific steric or electronic requirement in that region of the binding pocket.

This iterative process of design, synthesis, and testing, guided by SAR insights, is the core of medicinal chemistry and is essential for transforming a promising scaffold into a preclinical drug candidate.[11][12]

References

  • Vertex AI Search. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop) | Journal of Medicinal Chemistry. ACS Publications.
  • PubMed. (2021, October 25). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Patil, N. S., et al. (n.d.). Synthesis of novel N-aryl-3-dialkylamino-4-substituted maleimides.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). Synthesis of N-arylmaleimides.
  • ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Springer. (2024, October 27). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
  • BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
  • ACS Publications. (2021, September 29). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches | Journal of Chemical Information and Modeling.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Cambridge Open Engage. (2024, March 3). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids | Catalysis | ChemRxiv.
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • Taylor & Francis Online. (n.d.). Synthesis on N-Alkylated Maleimides: Synthetic Communications.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity | News & Announcements.
  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • K.T.H.M. College. (n.d.). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides.
  • PubMed. (2024, March 14). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials.
  • Semantic Scholar. (n.d.). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials.
  • ACS Publications. (n.d.). 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione Inhibitors of the Checkpoint Kinase Wee1. Structure−Activity Relationships for Chromophore Modification and Phenyl Ring Substitution | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) Synthesis and biological activity of some maleimide derivatives.
  • PubMed. (2018, May 1). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response.
  • NIH. (n.d.). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC.
  • PubMed Central. (n.d.). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2 - PMC.
  • PubMed Central. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC.
  • Advanced Journal of Chemistry, Section A. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity.
  • NIH. (2018, November 5). Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship - PMC.
  • MDPI. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation.
  • NIH. (n.d.). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties.
  • MDPI. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
  • MDPI. (n.d.). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer.
  • ResearchGate. (2025, August 5). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives.
  • NIH. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • MDPI. (n.d.). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(3-Methoxyphenyl)maleimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Reaction Overview

Welcome to the technical support guide for the synthesis of N-(3-Methoxyphenyl)maleimide. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize N-substituted maleimides. These compounds are valuable intermediates in bioconjugation, polymer science, and medicinal chemistry, serving as key building blocks due to their reactivity as Michael acceptors and dienophiles.[1][2][3]

The synthesis of N-(3-Methoxyphenyl)maleimide is most commonly achieved via a robust, two-step process. Understanding the nuances of each step is critical to maximizing yield and purity.

  • Step 1: Amine Acylation. 3-Methoxyaniline, a nucleophilic primary amine, reacts with maleic anhydride through a nucleophilic acyl substitution.[4][5] This reaction opens the anhydride ring to form the intermediate, N-(3-Methoxyphenyl)maleamic acid. This step is typically high-yielding and often results in a product that precipitates directly from the reaction medium.[2][6]

  • Step 2: Cyclodehydration. The intermediate maleamic acid is then cyclized to form the target imide. This is an intramolecular dehydration reaction, commonly facilitated by a chemical dehydrating agent like acetic anhydride with a catalytic amount of a base such as sodium acetate.[7][8] Controlling the temperature and work-up procedure in this step is crucial to prevent side reactions and ensure a pure final product.

This guide provides answers to frequently encountered issues and a detailed troubleshooting framework to help you navigate the challenges of this synthesis.

General Workflow for N-(3-Methoxyphenyl)maleimide Synthesis

The following diagram illustrates the standard two-step synthetic pathway.

SynthesisWorkflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclodehydration Reactants1 3-Methoxyaniline + Maleic Anhydride Solvent1 Solvent (e.g., Diethyl Ether, Ethyl Acetate) Reactants1->Solvent1 Product1 N-(3-Methoxyphenyl)maleamic Acid (Precipitate) Solvent1->Product1 Stir at RT Product1_node N-(3-Methoxyphenyl)maleamic Acid Product1->Product1_node Isolate & Dry Reagents2 Acetic Anhydride + Anhydrous Sodium Acetate FinalProduct N-(3-Methoxyphenyl)maleimide Reagents2->FinalProduct Heat (e.g., 60-100°C) Product1_node->Reagents2 Purification Purification (Recrystallization / Chromatography) FinalProduct->Purification Aqueous Work-up Troubleshooting Start Low Yield of N-(3-Methoxyphenyl)maleimide CheckTLC Analyze Crude Product by TLC. Is Maleamic Acid (Baseline Spot) Present? Start->CheckTLC YesMA Yes CheckTLC->YesMA   NoMA No CheckTLC->NoMA   Cause1 Incomplete Cyclization YesMA->Cause1 Cause2 Product Loss / Hydrolysis NoMA->Cause2 Solution1a Increase reaction time or temperature (monitor carefully). Cause1->Solution1a Solution1b Ensure reagents (NaOAc, Ac₂O) are anhydrous and sufficient. Cause1->Solution1b Solution2a Ensure rapid precipitation during work-up with ice-cold water. Cause2->Solution2a Solution2b Check filtration and washing steps for product loss in filtrate. Cause2->Solution2b Solution2c Consider extraction with an organic solvent (e.g., DCM) if product has high aqueous solubility. Cause2->Solution2c

Sources

troubleshooting low yields in 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and reliable method is a two-step synthesis. First, 3-methoxyaniline is reacted with maleic anhydride to form the intermediate N-(3-methoxyphenyl)maleanilic acid. This intermediate is then cyclized via dehydration to yield the final product, this compound. This approach is well-documented for various N-arylmaleimides.[1][2][3]

Q2: What are the most critical parameters influencing the reaction yield?

Several factors can significantly impact your yield:

  • Purity of Reagents: Maleic anhydride is highly susceptible to hydrolysis. Both maleic anhydride and 3-methoxyaniline should be pure and dry.[4]

  • Anhydrous Conditions: The cyclization step is a dehydration reaction. Any presence of water can inhibit the reaction or even hydrolyze the product back to the maleanilic acid intermediate.[5]

  • Reaction Temperature: Temperature control is crucial. In the cyclization step, insufficient heat leads to an incomplete reaction, while excessive heat can cause decomposition and side-product formation.[6]

  • Effective Cyclizing Agent: The combination of acetic anhydride and a catalyst like anhydrous sodium acetate is standard for the ring-closure of the maleanilic acid.[1][2]

Q3: What is a realistic yield to expect for this synthesis?

Under optimized conditions, the formation of the maleanilic acid intermediate can achieve yields of 97–98%.[1] The subsequent cyclization step to the maleimide typically yields between 70–80%.[1] Therefore, an overall yield of 65-78% is a good benchmark for this two-step process. Student yields in academic labs may be lower, around 55%, often due to challenges in precise temperature control.[6]

Troubleshooting Guide: Low Yields

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low yield or no formation of the intermediate, N-(3-methoxyphenyl)maleanilic acid (Step 1).

The formation of the amic acid is typically a high-yield, straightforward reaction. If you are experiencing issues here, the cause is likely related to your starting materials or initial setup.

Possible Cause 1: Impure or Wet Reagents Maleic anhydride readily hydrolyzes to maleic acid in the presence of moisture, which will not react with the aniline.[7] 3-methoxyaniline can oxidize and darken on storage, indicating impurity.

  • Solution:

    • Use a fresh, unopened container of maleic anhydride or purify it by sublimation if necessary.

    • Ensure the 3-methoxyaniline is of high purity. If it is dark or discolored, consider distillation under reduced pressure.

    • Use an anhydrous solvent for the reaction, such as diethyl ether or THF.[1][3] Although the reaction can be run solvent-free, using a solvent helps with mixing and temperature control.[2]

Possible Cause 2: Incorrect Stoichiometry An incorrect molar ratio of reactants will result in unreacted starting material and a lower yield of the desired intermediate.

  • Solution:

    • Carefully calculate the molar equivalents for maleic anhydride and 3-methoxyaniline. A 1:1 molar ratio is typically used.[1]

    • Accurately weigh the reagents using a calibrated balance.

Problem 2: Low yield during the cyclization of N-(3-methoxyphenyl)maleanilic acid (Step 2).

This dehydration step is the most common source of yield loss. Success hinges on effectively removing water to close the imide ring.

Possible Cause 1: Incomplete Dehydration/Cyclization The equilibrium between the amic acid and the imide can be unfavorable if the dehydrating agent is inefficient or if conditions are not optimal.

  • Solution:

    • Reagent Check: Use anhydrous sodium acetate as a catalyst and a sufficient excess of acetic anhydride, which acts as both a solvent and a dehydrating agent.[2][6] Ensure the sodium acetate is genuinely anhydrous by heating it in an oven before use.

    • Temperature Control: The reaction requires heating to proceed at a reasonable rate. However, temperatures should be carefully maintained, typically between 60-70°C.[6] Overheating can lead to decomposition. Use a thermostatically controlled oil bath for precise temperature management.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5][8] Insufficient reaction time will leave unreacted amic acid, which is often lost during the aqueous workup.

Possible Cause 2: Presence of Water Water from the atmosphere or wet glassware can quench the acetic anhydride and shift the equilibrium away from the desired product.

  • Solution:

    • Dry all glassware in an oven (e.g., at 120°C) for several hours before use and cool under a stream of dry nitrogen or in a desiccator.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.[4]

Problem 3: Significant product loss or impurity during workup and purification.

Even with a successful reaction, yield can be lost during the isolation and purification stages.

Possible Cause 1: Product Precipitation is Incomplete The standard workup involves pouring the reaction mixture into ice water to precipitate the product and hydrolyze excess acetic anhydride.[1] If the product has some solubility in water or if insufficient time is allowed, precipitation will be incomplete.

  • Solution:

    • Ensure the water used for precipitation is ice-cold to minimize the solubility of the organic product.

    • Stir the mixture vigorously for an adequate amount of time to ensure complete precipitation before filtration.

    • After filtering the product, consider performing several extractions of the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[4]

Possible Cause 2: Co-elution of Impurities During Chromatography If recrystallization does not yield a pure product, column chromatography may be necessary. The starting amic acid can sometimes co-elute with the maleimide product if the solvent system is not optimized.

  • Solution:

    • Carefully select a solvent system for column chromatography by first running analytical TLCs with different solvent polarities (e.g., varying ratios of hexane and ethyl acetate).[8]

    • The maleimide product is significantly less polar than the amic acid intermediate. A well-chosen solvent system should provide good separation.

Summary of Key Experimental Parameters
ParameterRecommended ConditionRationale for Low Yield if Deviated
Reagent Purity High-purity, dry reagentsMoisture hydrolyzes maleic anhydride; impurities in aniline lead to side reactions.
Stoichiometry 1:1 molar ratio (Aniline:Anhydride)Excess of either reagent leads to waste and complicates purification.
Cyclization Reagents Acetic Anhydride (excess) + Anhydrous Sodium Acetate (catalytic)Ineffective dehydration prevents ring closure, leaving the amic acid intermediate.
Cyclization Temp. 60–70°CToo low: reaction is slow/incomplete. Too high: decomposition of product/reagents.[6]
Atmosphere Inert (Nitrogen or Argon)Prevents atmospheric moisture from interfering with the dehydration step.
Workup Precipitation in ice-cold waterWarm water increases product solubility, leading to loss in the aqueous phase.

Experimental Protocols

Protocol 1: Synthesis of N-(3-methoxyphenyl)maleanilic acid (Step 1)

This protocol is adapted from a standard procedure for maleanilic acid synthesis.[1]

  • In a 250 mL round-bottom flask, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Equip the flask with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of 3-methoxyaniline (12.3 g, 0.1 mol) in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • With stirring, add the 3-methoxyaniline solution dropwise to the maleic anhydride solution over 15-20 minutes.

  • A thick, off-white precipitate will form immediately. Continue stirring the suspension at room temperature for 1 hour.

  • Cool the flask in an ice bath for 15 minutes to ensure complete precipitation.

  • Collect the product by suction filtration and wash the solid with a small portion of cold diethyl ether.

  • Dry the resulting N-(3-methoxyphenyl)maleanilic acid. The product is typically of sufficient purity (yield >95%) to be used directly in the next step.

Protocol 2: Synthesis of this compound (Step 2)

This protocol is adapted from a standard procedure for N-arylmaleimide synthesis.[1][2]

  • Place N-(3-methoxyphenyl)maleanilic acid (22.1 g, 0.1 mol) and anhydrous sodium acetate (8.2 g, 0.1 mol) in a 250 mL round-bottom flask.

  • Add acetic anhydride (100 mL) to the flask.

  • Equip the flask with a reflux condenser (with a drying tube) and a magnetic stirrer.

  • Heat the mixture in an oil bath set to 65°C with constant stirring for 60-90 minutes. Monitor the reaction by TLC until the starting material spot disappears.

  • Allow the reaction mixture to cool to near room temperature.

  • Pour the cooled solution slowly and with vigorous stirring into a beaker containing 500 mL of ice water.

  • A yellow solid will precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the crude product by suction filtration and wash it thoroughly with several portions of cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or cyclohexane to obtain pure this compound as yellow crystals.

Visual Diagrams

SynthesisWorkflow cluster_step1 Step 1: Amic Acid Formation cluster_step2 Step 2: Cyclization (Dehydration) cluster_workup Workup & Purification MA Maleic Anhydride Solvent1 Anhydrous Ether Room Temperature MA->Solvent1 Aniline 3-Methoxyaniline Aniline->Solvent1 AmicAcid N-(3-methoxyphenyl)maleanilic acid Solvent1->AmicAcid Stir 1 hr Reagents2 Acetic Anhydride + Anhydrous NaOAc AmicAcid->Reagents2 Heating Heat (60-70°C) Reagents2->Heating Product This compound Heating->Product Dehydration Workup Precipitate in Ice Water Product->Workup Purify Recrystallize (Ethanol) Workup->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Overall workflow for the two-step synthesis.

Caption: Logic diagram for troubleshooting low yields.

References

  • Gosavi, K. S., et al. (2019). Synthesis of Novel 3-Methoxy-4-Phenyl-1-p-Tolyl-1H-Pyrrole-2,5-Dione Derivatives and Study of Their Antimicrobial Activity. Chemistry & Biology Interface, 9(6), 266-272. Link

  • Li, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]

  • BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. BenchChem Technical Support.Link

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. BenchChem Technical Support.Link

  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol. BenchChem Technical Support.Link

  • Wikipedia. (n.d.). Maleic anhydride. Retrieved January 7, 2026, from [Link]

  • Cava, M. P., et al. (1961). N-Phenylmaleimide. Organic Syntheses, 41, 93. [Link]

  • Bastin, L. D., & Williams, K. L. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 128-136. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of maleimides. Retrieved January 7, 2026, from [Link]

  • Barik, S., et al. (2022). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 13(1), 4729. [Link]

  • Adhikari, D., & Lahiri, S. (2003). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 42A, 2800-2804. Link

  • Sharma, P., et al. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of ChemTech Research, 8(4), 1885-1890. Link

  • da Silva, A. B., et al. (2016). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. Journal of the Brazilian Chemical Society, 27(12), 2291-2301. [Link]

  • Bastin, L. D., & Williams, K. L. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Taylor & Francis Online.[Link]

  • OSHA. (n.d.). Maleic Anhydride. Occupational Safety and Health Administration.Link

  • Kleniewska, D., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]

  • Gosavi, K. S., et al. (2020). Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. K.T.H.M. College Department of Chemistry.Link

  • Bastin, L. D., & Williams, K. L. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online.[Link]

  • BenchChem. (2025). Troubleshooting low yield in 9-Ethyladenine derivative synthesis. BenchChem Technical Support.Link

  • Bartleby. (2024). OCH3 ethyl acetate, RT 4-methoxyaniline... bartleby.com.Link

  • Kruger, H. G., & Visser, C. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 1-8. [Link]

  • Awad, A. A. H., & Kareem, M. M. (2022). Synthesis of biological active compounds based on derivatives of maleimide. AIP Conference Proceedings, 2394(1), 020023. [Link]

  • Baj, T., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(19), 6673. [Link]

Sources

Technical Support Center: Purification of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is a valuable N-substituted maleimide, a class of compounds widely used as synthetic building blocks and Michael acceptors in bioconjugation and pharmaceutical development.[1][2] The successful application of this reagent is critically dependent on its purity. Crude material obtained directly from synthesis is often contaminated with unreacted starting materials, byproducts, or polymeric species that can interfere with downstream reactions, leading to low yields and complex product mixtures.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of purification protocols, troubleshooting advice, and frequently asked questions to ensure the isolation of high-purity this compound.

Part 1: Understanding Common Impurities

The typical synthesis of N-arylmaleimides involves the cyclodehydration of an N-arylmaleamic acid intermediate, which is formed from the reaction of maleic anhydride and an aromatic amine (3-methoxyaniline).[1] Understanding the potential impurities from this process is the first step toward selecting an effective purification strategy.

Table 1: Potential Impurities and Their Origins

Impurity Source Rationale for Removal & Purification Strategy
N-(3-methoxyphenyl)maleamic acid Incomplete cyclodehydration reaction This acidic, polar impurity can interfere with subsequent reactions. It can be removed via an aqueous wash with a mild base (e.g., sodium bicarbonate) or by silica gel chromatography.
3-Methoxyaniline Unreacted starting material A basic impurity that can be removed with a dilute acid wash (e.g., 1M HCl) during workup or separated by column chromatography.
Acetic Acid / Acetic Anhydride Reagents from the cyclodehydration step[1] These are highly water-soluble and are typically removed by washing the organic layer with water and/or brine during the initial reaction workup.

| Polymeric Byproducts | High temperatures during synthesis or distillation[3] | Maleimides can polymerize, leading to high molecular weight, often colored, and insoluble materials. These are best removed by column chromatography or by recrystallization, as they are often insoluble in the chosen solvent. |

Part 2: Selecting Your Purification Strategy

The choice of purification method depends on the impurity profile of your crude material. A quick analysis by Thin-Layer Chromatography (TLC) or proton NMR (¹H NMR) can guide you to the most efficient path.

Purification_Decision_Tree start Analyze Crude Material (TLC, ¹H NMR) decision1 Multiple Impurities or Significant Streaking on TLC? start->decision1 decision2 Is the Major Impurity the Starting Maleamic Acid? decision1->decision2  No (Mainly one spot + baseline) chromatography Silica Gel Column Chromatography decision1->chromatography  Yes   recrystallize Direct Recrystallization decision2->recrystallize  No   wash Aqueous Bicarbonate Wash + Recrystallization decision2->wash  Yes   purity_check Assess Final Purity (TLC, Melting Point, NMR) chromatography->purity_check recrystallize->purity_check wash->purity_check

Caption: Purification method selection workflow.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most robust method for removing a wide range of impurities, including starting materials and colored polymeric byproducts.[1][3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Glass column, flasks, and TLC plates

Procedure:

  • Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point is a 7:3 mixture of Hexane:EtOAc. The target compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add the powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent (e.g., 9:1 Hexane:EtOAc). Gradually increase the polarity of the eluent as the column runs.

  • Fraction Collection: Collect fractions in test tubes or small flasks. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product (single spot by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid product, provided a suitable solvent is found.[4][5] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[6]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or an Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flask, hot plate, and filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. For this compound, isopropanol or a mixed solvent system like ethyl acetate (to dissolve) and hexane (as an anti-solvent) are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves completely.[6] Using excess solvent will significantly reduce your yield.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum. The reported melting point of the pure compound is 62°C.[7] A sharp melting range close to this value indicates high purity.

Part 4: Troubleshooting Guide

Q: My product has "oiled out" during recrystallization and won't solidify. What should I do? A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high even upon cooling. This often indicates the presence of significant impurities that depress the melting point.

  • Solution 1: Re-heat the mixture to dissolve the oil, then add slightly more hot solvent and allow it to cool again, perhaps more slowly.

  • Solution 2: Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.[6]

  • Solution 3: If the problem persists, the impurity level is likely too high for recrystallization alone. Purify the material first by column chromatography and then recrystallize the resulting solid.

Q: My yield after purification is very low. How can I improve it? A: Low yield can result from several factors:

  • In Recrystallization: You may have used too much solvent. Always use the absolute minimum amount of boiling solvent required for dissolution.[6] You can also try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.

  • In Chromatography: The compound might be adsorbing irreversibly to the silica. This is less common for this compound class but possible. Ensure you are not using an excessively polar eluent, which can lead to broad bands and difficult recovery. Also, ensure your starting material was fully converted; purifying a crude mixture with very little product will naturally result in a low mass recovery.

Q: A persistent yellow or reddish color remains in my product, even after chromatography. How can I remove it? A: This coloration is often due to trace amounts of oligomeric or polymeric impurities that can form at high temperatures.[3]

  • Solution 1: Attempt a careful recrystallization. Often, these colored impurities are less soluble and may be removed during the hot filtration step or will remain in the mother liquor.

  • Solution 2 (Use with Caution): During recrystallization, after the compound is dissolved in the hot solvent, you can add a very small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the carbon. Activated carbon can adsorb colored impurities, but it will also adsorb some of your product, reducing the yield.[4]

Q: I suspect my compound is decomposing on the silica gel column. What are my options? A: While maleimides are generally stable on silica, some derivatives can be sensitive.[8] If you observe significant streaking on TLC or a very low recovery from the column:

  • Solution 1: Deactivate the silica gel by adding 0.5-1% triethylamine to your eluent system. This neutralizes the acidic sites on the silica surface.

  • Solution 2: Perform a rapid purification using a short "plug" of silica gel rather than a long column. This minimizes the contact time between the compound and the stationary phase.

Part 5: Frequently Asked Questions (FAQs)

Q: What is the best way to store the purified this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place to protect it from moisture. For long-term storage, keeping it at 2-8°C is recommended.[9]

Q: How can I quickly assess the purity of my final product? A: The two most common and effective methods are:

  • Thin-Layer Chromatography (TLC): Using an appropriate eluent (e.g., 7:3 Hexane:EtOAc), a pure sample should show a single, well-defined spot.

  • Melting Point Analysis: A pure compound will have a sharp melting range. The reported melting point is 62°C.[7] A broad or depressed melting range indicates the presence of impurities.[6]

Q: Is this compound soluble in water? A: No, it has very low solubility in water. Its calculated LogP value of ~1.1 indicates it is significantly more soluble in organic solvents.[7][9] This property is beneficial during aqueous workups, as the product will be retained in the organic phase.

Q: What is the typical appearance of the pure compound? A: N-substituted maleimides are typically crystalline solids. The pure compound should be a white to light-yellow solid. A related compound, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione, was reported to form light yellow prisms.[10]

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020-08-28). Royal Society of Chemistry.
  • Patil, et al. (2009). Synthesis, anticonvulsant activities of N- substituted 2, 5-dimethyl pyrrole and bipyrrole. Journal of Chemical Sciences.
  • KR20180037796A - Purification method of n-substituted maleimide. (n.d.). Google Patents.
  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. (n.d.). PMC - NIH.
  • Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. (n.d.). PMC.
  • Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. (2016-06-04). ResearchGate.
  • Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). (n.d.). Cheméo.
  • 3-methoxy-1-phenyl-1H-pyrrole-2,5-dione. (2025-05-20). ChemSynthesis.
  • Recrystallization. (2023-01-29). Chemistry LibreTexts.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. (n.d.). PMC - NIH.
  • Recrystallization. (2020-01-10). YouTube.
  • 1-(3-methoxyphenyl)-2,5-dihydro-1h-pyrrole-2,5-dione. (n.d.). Echemi.
  • 1-(3-Methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione. (n.d.). ChemScene.
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012-07-20). Journal of the Serbian Chemical Society.
  • Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors... (2018-05-01). PubMed.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI.
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. (2015). CIBTech.
  • 1-(3-Methoxyphenyl)-1H-pyrrole. (n.d.). ChemScene.
  • Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols... (2020-02-04). PubMed.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives... (n.d.). MDPI.
  • SUPPLEMENTARY INFORMATION. (n.d.). Columbia University.
  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). PMC - NIH.
  • Synthesis of N-substituted maleimides. (2022-03-21). American Chemical Society.

Sources

how to improve solubility of N-(3-Methoxyphenyl)maleimide for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support and troubleshooting guide for N-(3-Methoxyphenyl)maleimide. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound in biological assays. As Senior Application Scientists, we understand that suboptimal solubility can lead to inconsistent data, underestimated potency, and erroneous structure-activity relationships (SAR).[1] This guide provides a framework for diagnosing and resolving these issues, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)
Q1: I dissolved N-(3-Methoxyphenyl)maleimide in DMSO and it looked clear, but it precipitated immediately when I added it to my aqueous cell culture media. Why is this happening?

This is a classic and common challenge in biological assays known as solvent-shift precipitation. The core issue lies in the dramatic change in solvent polarity.

  • The "Why": N-(3-Methoxyphenyl)maleimide is a hydrophobic molecule, meaning it has poor solubility in water-based (aqueous) solutions like buffers or cell culture media. It is, however, readily soluble in an organic aprotic solvent like Dimethyl Sulfoxide (DMSO).[2] When you take a small volume of your highly concentrated DMSO stock and dilute it into a large volume of aqueous media, the DMSO disperses, and the individual compound molecules are suddenly surrounded by water. Because the compound cannot favorably interact with water, its solubility limit is exceeded, and it "crashes out" of the solution, forming a visible (or sometimes invisible) precipitate.[3][4]

  • Key Takeaway: A clear stock solution in 100% DMSO is not an indicator of the compound's solubility in the final aqueous assay conditions.[4] The low aqueous solubility is the intrinsic property that must be addressed.

Q2: What are the critical chemical properties of N-(3-Methoxyphenyl)maleimide that I must consider for my assay design?

Understanding the compound's reactivity is as crucial as managing its solubility. N-(3-Methoxyphenyl)maleimide contains a reactive maleimide group, which is key to its function in many assays but also a source of potential instability.

  • Thiol Reactivity: The maleimide group is highly reactive towards thiol (sulfhydryl) groups, such as those found in the amino acid cysteine. The reaction, a Michael addition, forms a stable covalent thioether bond.[5][6][7] This is often the intended mechanism of action in biological systems.

  • pH Dependence: This thiol-maleimide reaction is highly dependent on pH. The optimal pH range is between 6.5 and 7.5 .[7][8] At a pH above 7.5, the maleimide can react with amines (e.g., lysine residues), leading to a loss of selectivity.[8]

  • Hydrolytic Instability: In aqueous solutions, particularly at pH values above 7.5, the maleimide ring is susceptible to hydrolysis (ring-opening).[8] This reaction renders the compound inactive, as the resulting maleic amide will no longer react with thiols. Therefore, preparing stock solutions or working solutions in aqueous buffers and leaving them for extended periods, especially at non-optimal pH, should be avoided.

Troubleshooting Guide: From First Aid to Advanced Formulation

If you are experiencing precipitation, follow this systematic approach to diagnose and resolve the issue.

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G cluster_0 Initial Observation cluster_1 Immediate Protocol Optimization cluster_2 Advanced Solubilization cluster_3 Resolution Precipitate Precipitation or Cloudiness Observed Check_Conc 1. Verify Final Concentration Is it above known solubility limits? Precipitate->Check_Conc Optimize_Dilution 2. Optimize Dilution Technique (Serial in DMSO, then direct to final media) Check_Conc->Optimize_Dilution If concentration is reasonable Check_DMSO 3. Check Final DMSO % Is it <0.5% and consistent? Optimize_Dilution->Check_DMSO Leverage_Media 4. Leverage Media Components (Serum, BSA) Check_DMSO->Leverage_Media Advanced_Strategies Still Precipitating? Leverage_Media->Advanced_Strategies Co_Solvents Try Co-solvents (e.g., PEG 400) Advanced_Strategies->Co_Solvents Yes Resolved Solubility Issue Resolved Proceed with Assay Advanced_Strategies->Resolved No Cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) Co_Solvents->Cyclodextrins If ineffective or incompatible Co_Solvents->Resolved Surfactants Use Surfactants (e.g., Tween-80) Cyclodextrins->Surfactants If ineffective or incompatible Cyclodextrins->Resolved Surfactants->Resolved

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q3: What immediate steps can I take to fix precipitation in my current assay?

Before resorting to complex reformulations, several protocol optimizations can often solve the problem. Low solubility can significantly affect bioassays, leading to underestimated activity and variable data.[1]

Step 1: Review Your Final Concentration Your target concentration may simply be too high for the compound's aqueous solubility limit. Perform a serial dilution to find the maximum concentration your assay buffer can tolerate without precipitation.

Step 2: Optimize Your Dilution Protocol How you dilute your DMSO stock is critical. A common mistake is to perform an intermediate dilution in a simple aqueous buffer (like PBS), which almost guarantees precipitation.[9]

  • Best Practice: Perform serial dilutions in 100% DMSO to get to the desired stock concentration. Then, add a small aliquot of this DMSO stock directly and quickly into the final assay medium (which often contains proteins or other components that can help with solubility) while vortexing or mixing.[10] The proteins and other macromolecules in cell culture media can help stabilize the compound and prevent it from precipitating.[1]

Step 3: Control the Final DMSO Concentration Ensure the final concentration of DMSO in your assay is both low (typically ≤0.5% ) and consistent across all wells, including vehicle controls.[4] While tempting to add more DMSO to aid solubility, concentrations above this level can cause cell toxicity or other artifacts, confounding your results.[3]

Step 4: Assess Physical Methods (With Caution) For some compounds, gently warming the final solution to 37°C or brief sonication can help dissolve precipitates.[11] However, given the potential for the maleimide group to hydrolyze, prolonged heating should be avoided. Always test the stability of your compound under these conditions.

Troubleshooting ChecklistRecommendationRationale
Final Compound Concentration Test a 2-fold serial dilution series below your target concentration.To empirically determine the kinetic solubility limit in your specific assay medium.[1]
Dilution Method Always perform serial dilutions in 100% DMSO. Add the final DMSO stock directly to the complete assay medium with vigorous mixing.Avoids the solvent-shift shock of intermediate dilution in a simple buffer. Media components can aid solubility.[1][10]
Final DMSO Concentration Keep final DMSO concentration at or below 0.5%. Ensure the vehicle control has the exact same final DMSO concentration.Minimizes solvent toxicity and artifactual effects on the biological system.[4]
Assay Media Components If using serum-free media, consider adding purified Bovine Serum Albumin (BSA) if compatible with your assay.Serum proteins like albumin can bind to hydrophobic compounds and act as carriers, increasing their apparent solubility.[4]
Solution Preparation Timing Prepare the final dilutions of the compound in the aqueous medium immediately before adding them to the assay plate.Minimizes the time the compound spends in a thermodynamically unstable state, reducing the chance of precipitation and degradation due to hydrolysis.[8]
Q4: I've optimized my protocol but still see precipitation at my desired effective concentration. What advanced solubilization strategies can I use?

When basic troubleshooting is insufficient, the use of pharmaceutical excipients to create a more sophisticated formulation is the next logical step. These agents modify the solvent environment to make it more favorable for the hydrophobic compound.

Co-solvents are water-miscible organic solvents that, when added to water in small amounts, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[12][]

  • Mechanism: They work by disrupting water's hydrogen bond network, making it less energetically favorable for the water to "squeeze out" the hydrophobic drug molecule.[]

  • Common Examples: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.

  • Considerations: Co-solvents must be tested for their own biological effects in vehicle control experiments. The goal is to use the lowest effective concentration.[14]

Cyclodextrins are cyclic oligosaccharides that represent a powerful tool for enhancing the solubility of poorly soluble compounds.[15][16] They are widely used in the pharmaceutical industry to improve drug delivery.[17][18]

  • Mechanism: These molecules have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic N-(3-Methoxyphenyl)maleimide molecule can become encapsulated within the cavity, forming a water-soluble "inclusion complex."[19] This complex effectively shields the hydrophobic drug from the surrounding water.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly favored due to their high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[15][16]

Diagram 2: Cyclodextrin Inclusion Complex

G cluster_0 Cyclodextrin (HP-β-CD) cluster_1 Guest Molecule cluster_2 Water-Soluble Inclusion Complex CD Cavity Hydrophobic Cavity Exterior Hydrophilic Exterior Drug N-(3-Methoxyphenyl)maleimide (Hydrophobic) Complex Drug->Complex Encapsulation Drug_in_CD N-(3-Methoxyphenyl)maleimide Water Aqueous Environment (e.g., Assay Buffer)

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Solubilization StrategyCommon ExcipientsTypical Starting ConcentrationProsCons
Co-solvents PEG 400, Propylene Glycol, Ethanol5-10% (v/v) in stock solutionSimple to prepare; effective for many compounds.[12]Potential for direct biological effects or toxicity; may not be sufficient for very poor solubility.[20]
Cyclodextrins HP-β-CD, SBE-β-CD10-40% (w/v) in stock solutionHigh solubilization capacity; low cellular toxicity; widely used in approved drug products.[17][18]More complex preparation; potential for the cyclodextrin itself to interact with assay components.
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80)1-5% (v/v) in stock solutionEffective at low concentrations (above CMC).Potential for cell membrane disruption and protein denaturation, which can interfere with the assay.
Experimental Protocols
Protocol 1: Optimized Dilution of a Standard DMSO Stock

This protocol is the first-line approach for any DMSO-soluble compound with low aqueous solubility.

  • Prepare High-Concentration Master Stock: Dissolve N-(3-Methoxyphenyl)maleimide in 100% DMSO to create a high-concentration master stock (e.g., 20-50 mM). Ensure it is fully dissolved. This stock can be stored at -20°C or -80°C.

  • Create a DMSO Dilution Plate: On the day of the experiment, prepare serial dilutions of the master stock in 100% DMSO using a 96-well plate. For example, to make a 2-fold dilution series, add 50 µL of DMSO to columns 2-12. Add 100 µL of your master stock to column 1. Transfer 50 µL from column 1 to 2, mix well, then transfer 50 µL from column 2 to 3, and so on.

  • Prepare the Final Assay Plate: Add the appropriate volume of complete assay medium/buffer to the wells of your final experimental plate. For example, add 198 µL of medium to each well if you plan a 1:100 final dilution.

  • Perform the Final Dilution: Using a multichannel pipette, transfer 2 µL from your DMSO dilution plate directly into the corresponding wells of the final assay plate. Immediately mix the plate, either by gentle shaking or by pipetting up and down, to ensure rapid and complete dispersion of the compound. This will yield a final DMSO concentration of 1%. Adjust volumes as needed to achieve your target DMSO concentration (e.g., 1 µL into 199 µL for 0.5% DMSO).

  • Visual Inspection: Immediately inspect the plate for any signs of precipitation or cloudiness.

Protocol 2: Preparation of a Stock Solution with HP-β-Cyclodextrin

Use this method when the standard DMSO protocol fails to achieve the desired concentration without precipitation.

  • Prepare Cyclodextrin Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile, deionized water. This will be a thick, viscous solution. Gentle warming (to 40-50°C) may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.

  • Weigh Compound: Weigh out the required amount of N-(3-Methoxyphenyl)maleimide.

  • Create a Slurry: Add a small amount of the 40% HP-β-CD vehicle to the solid compound to create a paste or slurry.

  • Add Remaining Vehicle: Gradually add the rest of the vehicle to the slurry while continuously vortexing or sonicating.

  • Incubate for Complexation: Incubate the mixture for 1-4 hours at room temperature with continuous agitation (e.g., on a rotator or shaker) to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility. This is now your aqueous stock solution.

  • Assay Use: This aqueous stock can be diluted directly into your assay medium. Since the stock is already water-based, the risk of precipitation upon further dilution is significantly reduced. Remember to include a vehicle control using the same final concentration of the 40% HP-β-CD solution.

References
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • International Journal of Chemical Science. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleimide. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • International Journal of Science and Research Methodology. (2023). Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Methoxyphenyl)maleimide. Retrieved from [Link]

  • International Journal of Science and Research Methodology. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 3007-23-6 | N-(3-METHOXYPHENYL)MALEIMIDE. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(3-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-NM3M-20260107 Version: 1.0

Welcome to the technical support center for the synthesis of N-(3-Methoxyphenyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and prevent side reactions, ensuring a high-yield, high-purity synthesis.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of N-(3-Methoxyphenyl)maleimide is typically a robust two-step process. The first step involves the acylation of 3-methoxyaniline with maleic anhydride to form the intermediate, N-(3-methoxyphenyl)maleamic acid. The second step is a cyclodehydration of this intermediate to yield the final maleimide product.[1][2] While straightforward in principle, the reactivity of both the starting materials and the final product makes the synthesis susceptible to several side reactions that can impact yield, purity, and product stability.

This guide will address the most common issues encountered during this synthesis, providing explanations for their chemical origins and actionable protocols to mitigate them.

Visualizing the Reaction: Main and Side Pathways

To effectively troubleshoot, it is crucial to understand the competing reaction pathways. The following diagram illustrates the desired synthesis route versus the primary side reactions.

cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration MA Maleic Anhydride MAA N-(3-Methoxyphenyl)maleamic Acid MA->MAA Acylation MaleicAcid Maleic Acid (Side Product) MA->MaleicAcid Aniline 3-Methoxyaniline Aniline->MAA Product N-(3-Methoxyphenyl)maleimide MAA->Product Desired Cyclization Isomaleimide Isomaleimide (Side Product) MAA->Isomaleimide Kinetic Product cluster_1 cluster_1 H2O Water (Trace) H2O->MaleicAcid Hydrolysis DehydratingAgent Dehydrating Agent (e.g., Ac₂O/NaOAc) DehydratingAgent->Product Polymer Polymer (Side Product) Product->Polymer Anionic/Radical Polymerization

Caption: Desired synthesis pathway versus key side reactions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, their probable causes, and recommended solutions.

Problem Observed Probable Cause(s) Investigation & Solution
Low or No Yield of Maleamic Acid (Step 1) 1. Hydrolysis of Maleic Anhydride: Maleic anhydride is highly susceptible to hydrolysis, forming maleic acid, which is unreactive towards the aniline under these conditions.[3][4][5]Ensure Anhydrous Conditions: Use a dry, aprotic solvent (e.g., diethyl ether, ethyl acetate, toluene).[1][6] Ensure glassware is oven-dried. Use freshly opened maleic anhydride or a stored container that has been properly sealed.
2. Poor Quality Reagents: 3-methoxyaniline can degrade (oxidize) over time, appearing dark.Verify Reagent Purity: Use purified or freshly distilled 3-methoxyaniline. The amine should be a light-colored liquid.
Low Yield of N-(3-Methoxyphenyl)maleimide (Step 2) 1. Incomplete Cyclodehydration: The reaction may not have gone to completion due to insufficient temperature, time, or dehydrating agent activity.Optimize Reaction Conditions: The standard method uses acetic anhydride and a catalytic amount of sodium acetate at elevated temperatures (e.g., 60-100°C).[2][7] Ensure anhydrous sodium acetate is used. Increase reaction time or temperature cautiously, monitoring for product degradation (darkening).
2. Formation of Isomaleimide: Under certain conditions, the kinetically favored but thermodynamically less stable isomaleimide can form.[8]Control Temperature: Higher temperatures generally favor the formation of the desired maleimide. Trifluoroacetic anhydride has been noted to sometimes favor isomaleimide formation initially.[8] Sticking to the acetic anhydride/sodium acetate method is generally reliable for maleimide formation.
3. Product Loss During Workup: The product can be lost if the precipitation or extraction is not performed correctly.Refine Workup Protocol: After cyclization, the reaction mixture is typically poured into ice-water to precipitate the product and hydrolyze excess acetic anhydride.[7][9] Ensure thorough stirring to break up any clumps. Wash the crude product with cold water to remove acetic acid and salts.
Product is a Dark, Tarry, or Insoluble Solid 1. Polymerization of Maleimide: The most common cause. The maleimide double bond is electron-deficient and prone to anionic or radical polymerization, especially at high temperatures or in the presence of nucleophiles (like residual amine).[10][11]Strict Temperature Control: Avoid excessive temperatures (>120°C) during cyclization and purification.[12] Use a Polymerization Inhibitor: For distillations or high-temperature steps, a small amount of a radical inhibitor like hydroquinone can be added. Avoid Basic Conditions: Residual amine can initiate anionic polymerization.[13][14] Ensure the maleamic acid intermediate is thoroughly washed and dried before cyclization.
2. Degradation of Reagents or Product: Overheating can cause decomposition, leading to colored impurities.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the maleamic acid and the appearance of the product. Stop the reaction once the starting material is consumed to avoid prolonged heating.
Product Purity is Low After Initial Isolation 1. Residual Maleamic Acid: Incomplete cyclization will leave the starting material in your product.Purification: Recrystallization is a highly effective method. Solvents like ethanol, cyclohexane, or mixtures of dichloromethane and hexane are commonly used.[2][9] The maleamic acid is significantly more polar and will have different solubility profiles.
2. Polymeric Impurities: Small amounts of oligomers or polymers can be present.Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel can be used to separate the monomeric product from polar starting materials and non-polar/polymeric impurities.[2][15]
3. Color Impurities: Often arise from oxidation of the aniline or minor degradation pathways.Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon, followed by hot filtration, can effectively remove many colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the formation of N-(3-methoxyphenyl)maleamic acid? A1: Aprotic solvents in which the maleamic acid product is poorly soluble are ideal as they allow for direct precipitation of the product in high purity. Diethyl ether and toluene are excellent choices.[6][9] The reaction is typically fast (30-60 minutes) at room temperature.[6]

Q2: Why is sodium acetate used with acetic anhydride in the cyclization step? A2: Acetic anhydride is the dehydrating agent. Sodium acetate, a weak base, acts as a catalyst. It deprotonates the carboxylic acid of the maleamic acid, forming a more nucleophilic carboxylate. This carboxylate then attacks the amide carbonyl in an intramolecular fashion, facilitating the ring closure and elimination of water (as acetic acid).

Q3: My final product starts to turn yellow/brown upon storage. How can I prevent this? A3: N-Aryl maleimides can be sensitive to light and air over long periods. For optimal stability, store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at reduced temperatures (0-4°C).

Q4: Can I perform this synthesis as a one-pot reaction? A4: While the two-step process with isolation of the maleamic acid intermediate is most common and generally gives a purer final product, one-pot methods exist. These typically involve reacting the aniline and maleic anhydride in a high-boiling aprotic solvent (like toluene or xylene) with an acid catalyst and using a Dean-Stark trap to azeotropically remove the water formed during cyclization.[12][16] However, this can increase the risk of side reactions like polymerization due to the prolonged heating in the presence of both reactants.

Q5: What is the mechanism of the amine-initiated polymerization I need to avoid? A5: Residual 3-methoxyaniline or other amine nucleophiles can attack the electron-poor double bond of the maleimide product in a Michael-type addition. This generates a zwitterionic or anionic intermediate which can then act as a potent initiator for the anionic polymerization of other maleimide molecules.[13][14] This process is particularly rapid in polar aprotic solvents like DMF or DMSO.[14]

Troubleshooting Workflow Start Synthesis Issue? LowYield Low Yield? Start->LowYield PurityIssue Purity Issue? LowYield->PurityIssue No Step1 Check Step 1: Anhydrous Conditions? Reagent Quality? LowYield->Step1 Yes Insoluble Insoluble/Tarry? PurityIssue->Insoluble No Recrystallize Recrystallize. Consider Carbon Treatment. PurityIssue->Recrystallize Yes Step2 Check Step 2: Temp/Time Optimal? Workup Correct? Step1->Step2 Discolored Discolored? Insoluble->Discolored No Polymerization Likely Polymerization. Reduce Temp. Avoid Base. Insoluble->Polymerization Yes Discolored->Recrystallize Yes Success High Purity Product Polymerization->Success Chromatography Column Chromatography Recrystallize->Chromatography Still Impure Recrystallize->Success Pure Chromatography->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of N-(3-Methoxyphenyl)maleamic Acid
  • In a fume hood, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a solution of 3-methoxyaniline (1.0 eq) in anhydrous diethyl ether.

  • Slowly add the aniline solution to the stirring maleic anhydride solution at room temperature over 15-20 minutes. A precipitate will form.

  • Stir the resulting slurry vigorously at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Dry the white to off-white solid product under vacuum. The yield should be nearly quantitative. The product is typically used in the next step without further purification.

Protocol 2: Cyclodehydration to N-(3-Methoxyphenyl)maleimide
  • In a fume hood, combine the dried N-(3-methoxyphenyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.3 eq), and acetic anhydride (approx. 5-10 volumes relative to the maleamic acid) in an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[2]

  • Heat the mixture in an oil bath to 80-90°C with stirring. The solid should dissolve.

  • Maintain the temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate:hexane), observing the disappearance of the polar maleamic acid spot and the appearance of the less polar maleimide product spot.

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly and carefully pour the reaction mixture into a large beaker containing a vigorously stirring mixture of ice and water (approx. 10 times the volume of the reaction mixture). A solid product will precipitate.

  • Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the crude product by vacuum filtration and wash the solid extensively with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol or cyclohexane to obtain the pure N-(3-Methoxyphenyl)maleimide as a crystalline solid.

References

  • Chemcess. (n.d.). Maleic Anhydride: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Chiral Publishing. (2023, June 25). Hydrolysis of Maleic Anhydride: An Insight into its Properties and Applications. Retrieved from [Link]

  • Koyon. (2025, July 9). What are the reaction kinetics of maleic anhydride reactions? Retrieved from [Link]

  • LookChem. (2025, November 25). What Happens When Maleic Anhydride Reacts With Water? Retrieved from [Link]

  • Semantic Scholar. (n.d.). The theoretical study on anionic polymerization mechanism of maleimide: Chain propagation by p‐π conjugation process. Retrieved from [Link]

  • Azechi, K., et al. (2011). Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016, November 11). Under which conditions maleic anhydride hydrolyzes to maleic acid? Retrieved from [Link]

  • Schultz, K. M., et al. (2016). “One-Pot” Aminolysis/Thiol−Maleimide End-Group Functionalization of RAFT Polymers. eScholarship.org. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • Google Patents. (n.d.). US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • Mison, P., & Sillion, B. (1999). Maleimide polymerization: nucleophilic amine addition vs. radical polymerization. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2020, October 27). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleimide. Retrieved from [Link]

  • Trujillo, C., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Taylor & Francis Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887852A - Preparation method of N-(p-methoxyphenyl)maleimide.
  • Stevens, C., et al. (2025). Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodehydration reaction of maleamic acids yielding two different products. Retrieved from [Link]

  • Taylor & Francis Online. (2019, May 29). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides.
  • MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Retrieved from [Link]

  • Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
  • Meena, S. K., et al. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Science and Research Methodology. Retrieved from [Link]

  • ResearchGate. (2023, November 17). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of N-arylmaleimides. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Park, K. (2016). Instability of thiol/maleimide conjugation and strategies for mitigation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in the transformation of maleimides via annulation. Retrieved from [Link]

  • Fontaine, S. D., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). KR102213649B1 - Method for purifying n-substituted maleimide.
  • ResearchGate. (2018, September 15). Design and Synthesis of Maleimide Group Containing Polymeric Materials via the Diels-Alder/Retro Diels-Alder Strategy. Retrieved from [Link]

  • Meena, S. K., et al. (2023). Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. International Journal of Science and Research Methodology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3-Nitrophenyl)maleamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The colourful fluorescence from readily-synthesised 3,4-diaryl-substituted maleimide fluorophores. Retrieved from [Link]

Sources

Technical Support Center: Synthesis & TLC Analysis of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of N-aryl maleimides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the identification of synthesis byproducts of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione via Thin-Layer Chromatography (TLC). Our focus is on providing practical, field-proven insights grounded in chemical principles to help you navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what are the critical stages to monitor?

The most common and efficient method is a two-step synthesis.[1][2][3]

  • Amine Acylation: Reaction of 3-methoxyaniline with maleic anhydride, typically in a solvent like diethyl ether or acetic acid at room temperature, to form the intermediate, N-(3-methoxyphenyl)maleamic acid.[1][4][5] This reaction is usually rapid and results in the precipitation of the maleamic acid.

  • Dehydrative Cyclization: The isolated maleamic acid is then heated in the presence of a dehydrating agent, most commonly acetic anhydride, with a catalytic amount of sodium acetate.[1][2][4][6] This step effects an intramolecular condensation to form the target imide, this compound.

It is crucial to monitor the second step (cyclization) by TLC, as incomplete conversion is a common source of impurities.

Reaction_Scheme cluster_byproducts Potential Byproducts MA Maleic Anhydride R1 Step 1: Diethyl Ether, RT MA->R1 AN 3-Methoxyaniline AN->R1 AN_unreacted Unreacted 3-Methoxyaniline AN->AN_unreacted ACET N-(3-methoxyphenyl)acetamide (from side reaction) AN->ACET Side Reaction with Acetic Anhydride AA N-(3-methoxyphenyl)maleamic acid (Intermediate) R2 Step 2: Acetic Anhydride, Sodium Acetate, Heat AA->R2 AA_unreacted Unreacted Maleamic Acid AA->AA_unreacted PROD This compound (Product) R1->AA Amine Acylation R2->PROD Dehydrative Cyclization

Caption: Synthetic pathway for this compound.

Q2: I'm running a TLC of my reaction mixture. What are the typical spots I should expect to see?

On a standard silica gel TLC plate, separation is based on polarity. More polar compounds adhere more strongly to the silica and thus have a lower Retention Factor (Rf), while less polar compounds travel further up the plate.

Here is the expected order of elution from lowest Rf (most polar) to highest Rf (least polar):

  • N-(3-methoxyphenyl)maleamic acid (Intermediate): This is the most polar species due to its carboxylic acid and amide functional groups. It will appear as a spot at or very near the baseline (Rf ≈ 0.0-0.1).

  • 3-Methoxyaniline (Starting Material): The primary amine makes this compound moderately polar. It will have a low to medium Rf value.

  • N-(3-methoxyphenyl)acetamide (Byproduct): If excess aniline reacts with the acetic anhydride solvent, this amide byproduct can form. Its polarity is similar to or slightly less than the starting aniline.

  • This compound (Product): The target imide is the least polar of the key species. It will have the highest Rf value, appearing closest to the solvent front.

TLC_Interpretation cluster_tlc Typical TLC Plate (Silica Gel) plate lane1 Reaction Mixture baseline ----------------- Baseline (Rf=0.0) solvent_front Solvent Front (Rf=1.0) ----------------- spot_aa label_aa Maleamic Acid (Rf ~0.05) spot_an label_an 3-Methoxyaniline (Rf ~0.4) spot_prod label_prod Product (Rf ~0.7)

Caption: Idealized TLC plate showing separation of key reaction components.

Q3: My TLC shows a prominent spot at the baseline (Rf ≈ 0) even after hours of heating. What's wrong?

A strong spot at the baseline is characteristic of the highly polar N-(3-methoxyphenyl)maleamic acid intermediate. This indicates an incomplete cyclization reaction.

Causality & Troubleshooting:

  • Insufficient Temperature: The dehydration reaction requires sufficient thermal energy. Ensure your reaction temperature is maintained, typically between 80-100°C.[6]

  • Inactive Catalyst: Anhydrous sodium acetate is crucial. If it has absorbed moisture, it will be less effective. Use freshly opened or properly dried sodium acetate.

  • Insufficient Reaction Time: While many procedures suggest short reaction times, sterically hindered or electronically deactivated anilines may require longer heating. Continue to monitor the reaction by TLC every 30-60 minutes until the baseline spot disappears or is significantly diminished.

Q4: How can I improve the separation between my product and a close-running byproduct on the TLC plate?

If spots are too close (a ΔRf of less than 0.1), purification by column chromatography will be difficult.[7] The goal is to optimize the mobile phase (eluent) to maximize separation.

Expertise-Driven Protocol:

  • Adjust Polarity: The primary method is to change the ratio of your solvents.

    • Spots Too High (Rf > 0.8): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., switch from 1:1 Hexane:Ethyl Acetate to 3:1).

    • Spots Too Low (Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch from 3:1 Hexane:Ethyl Acetate to 2:1).

  • Change Solvent System: If adjusting ratios is insufficient, change the solvents themselves. The different intermolecular interactions of solvents can alter selectivity.

    • Good Starting Systems: Hexane/Ethyl Acetate, Toluene/Ethyl Acetate, Dichloromethane/Methanol.

    • Example: If Hexane/Ethyl Acetate fails to resolve the spots, try a Toluene/Ethyl Acetate system. The aromaticity of toluene can introduce different π-π interactions with your compounds, potentially improving separation.

Q5: What are the best methods for visualizing the spots on the TLC plate?

Since the starting material, intermediate, and product are all aromatic, they are easily visualized. However, using multiple methods provides a self-validating system.

  • UV Light (254 nm): This is the first and best method as it is non-destructive.[8] All key aromatic compounds will absorb UV light and appear as dark spots on a TLC plate containing a fluorescent indicator.[8][9] You can circle the spots with a pencil for a permanent record.

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to develop a temporary yellow-brown color.[8] This is a good general-purpose, semi-destructive method.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method that is highly effective for this reaction. The maleimide double bond in the product and any unreacted maleic anhydride will react readily, showing up as yellow spots on a purple background. The aniline may also be oxidized. This stain is excellent for confirming the disappearance of starting maleic anhydride and the appearance of the product.

Troubleshooting Guide: Common TLC Issues & Solutions

Observed Problem Potential Cause(s) Recommended Action(s)
Strong spot at baseline (Rf ≈ 0) Incomplete cyclization of the maleamic acid intermediate.• Increase reaction temperature to 80-100°C.• Add more anhydrous sodium acetate.• Extend reaction time and monitor by TLC.
Spot corresponding to 3-methoxyaniline starting material Incomplete initial acylation or use of incorrect stoichiometry.• Ensure a 1:1 molar ratio of reactants in Step 1.• Confirm the identity of the spot by co-spotting with a pure sample of the starting material.
Streaking of spots Sample is too concentrated; compound is highly acidic/basic; decomposition on the silica plate.• Dilute the sample before spotting.• Add a small amount of acetic acid (for acidic streaks) or triethylamine (for basic streaks like aniline) to the eluent.
Product spot (high Rf) is faint, but intermediate spot (low Rf) is strong Reaction has not proceeded sufficiently.• Continue heating the reaction mixture and monitor progress.
Multiple spots with similar Rf values Presence of byproducts (e.g., N-(3-methoxyphenyl)acetamide); poor eluent choice.• Optimize the TLC solvent system for better separation (see FAQ Q4).• Use co-spotting with known standards to identify which spot is the product.

Data Presentation: Approximate Rf Values

The following table provides estimated Rf values for key compounds in common solvent systems. Note: These values are illustrative and can vary significantly based on the exact TLC plate, chamber saturation, temperature, and solvent preparation.

CompoundFunctionPolarityEst. Rf (3:1 Hex:EtOAc)Est. Rf (1:1 Hex:EtOAc)
N-(3-methoxyphenyl)maleamic acidIntermediateVery High~0.05~0.1
3-MethoxyanilineStarting MaterialMedium~0.2~0.4
This compound Product Low ~0.5 ~0.7

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[2][4]

Step 1: Formation of N-(3-methoxyphenyl)maleamic acid

  • In a 100 mL round-bottom flask, dissolve maleic anhydride (1.0 eq) in 20 mL of glacial acetic acid with stirring.

  • Slowly add a solution of 3-methoxyaniline (1.0 eq) in 10 mL of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours. The maleamic acid intermediate will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Dehydrative Cyclization

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine the dried maleamic acid (1.0 eq), anhydrous sodium acetate (0.2 eq), and acetic anhydride (5-10 mL).

  • Heat the mixture in an oil bath at 80-100°C with stirring for 1-3 hours.

  • Monitor the reaction's completion by TLC (see Protocol 2).

  • Once complete, cool the reaction mixture to room temperature and pour it slowly into 50 mL of ice-cold water while stirring vigorously.

  • Collect the precipitated solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or cyclohexane) to obtain pure this compound.

Protocol 2: Standard TLC Analysis
  • Prepare a TLC chamber with your chosen eluent (e.g., 3:1 Hexane:Ethyl Acetate). Place a piece of filter paper inside to ensure chamber saturation and close the lid.

  • On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the baseline).

  • Using a capillary tube, spot a dilute solution of your reaction mixture on the baseline. It is good practice to also spot the starting materials and, if available, a pure sample of the product as references.

  • Place the TLC plate in the chamber, ensuring the eluent level is below the baseline. Close the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots using a UV lamp, followed by an appropriate stain if necessary. Calculate Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Troubleshooting_Workflow start Run TLC of Reaction Mixture q1 Is there a strong spot at Rf ≈ 0? start->q1 a1_yes Incomplete Cyclization q1->a1_yes Yes q2 Is the starting aniline spot (mid-Rf) present? q1->q2 No sol1 Increase reaction time/temp. Check catalyst activity. a1_yes->sol1 a2_yes Incomplete Reaction q2->a2_yes Yes q3 Are spots poorly resolved (ΔRf < 0.1)? q2->q3 No sol2 Check stoichiometry. Allow more time for Step 1. a2_yes->sol2 a3_yes Suboptimal Eluent q3->a3_yes Yes end_ok Reaction is likely complete. Proceed with work-up. q3->end_ok No sol3 Adjust eluent polarity. Try a different solvent system (e.g., Toluene/EtOAc). a3_yes->sol3 end_purify Proceed to purification (Column Chromatography). sol3->end_purify

Sources

Technical Support Center: Refining Bioassay Parameters for 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. This molecule belongs to the N-substituted maleimide class of compounds. The maleimide functional group is an electrophilic Michael acceptor, making it highly reactive towards nucleophiles, particularly the thiol groups found in cysteine residues of proteins.[1][2][3] This inherent reactivity is a double-edged sword: it can be the basis for potent, targeted covalent inhibition, but it can also lead to non-specific activity and assay artifacts that confound results.[4][5][6]

Such compounds are often flagged as potential Pan-Assay Interference Compounds (PAINS).[1][4][5][7] PAINS are compounds that appear as "hits" in multiple high-throughput screens due to non-specific mechanisms like chemical reactivity, aggregation, or redox cycling, rather than specific, targeted biological activity.[1][4][7] Therefore, a rigorous and well-controlled approach to bioassay development is not just recommended—it is essential for generating trustworthy and reproducible data.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you navigate the complexities of working with this compound, from initial handling to advanced mechanistic validation. Our goal is to equip you with the expertise to design robust assays, correctly interpret your data, and avoid the common pitfalls associated with this chemical class.

Workflow for Bioassay Parameter Refinement

Below is a general workflow for establishing a robust bioassay with a reactive compound like this compound. Each step is addressed in detail in the following sections.

Bioassay Refinement Workflow cluster_0 Phase 1: Preparation & Initial Setup cluster_1 Phase 2: Core Parameter Optimization cluster_2 Phase 3: Artifact & Specificity Testing cluster_3 Phase 4: Final Validation A Compound Solubility & Stock Preparation B Cell Line Characterization (Growth Rate, Health) A->B C Preliminary Assay Selection (e.g., Cell Viability) B->C D Optimize Cell Seeding Density C->D E Determine Optimal Incubation Time D->E F Assess Vehicle (DMSO) Tolerance E->F G Dose-Response Curve Generation F->G H Artifact Counter-Screens (e.g., DTT Competition) G->H I Orthogonal Assay Validation H->I J Confirm Mechanism (e.g., Washout Assay, Mass Spec) I->J K Final Protocol Definition J->K

Caption: General workflow for refining bioassay parameters.

Part 1: Compound Handling and Preparation

Accurate and reproducible results begin with proper handling of the test compound. Solubility and stability are critical parameters that, if overlooked, can invalidate an entire experiment.

FAQs: Solubility and Stock Solutions

Q1: My compound, this compound, is poorly soluble in aqueous buffers. What is the best way to prepare it for my experiments?

A1: Poor aqueous solubility is a common challenge for many small organic molecules in drug discovery.[8][9][10] The standard best practice is to first create a high-concentration stock solution in a water-miscible organic solvent.[11]

  • Primary Solvent Choice: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions due to its high solubilizing power and compatibility with most biological assays at low final concentrations.[8][11]

  • Stock Concentration: Aim for a high but fully solubilized stock concentration, typically in the range of 10-30 mM. This allows for small volumes to be added to your assay, minimizing the final solvent concentration.

  • Procedure:

    • Weigh out the compound accurately.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired molarity.

    • Ensure complete dissolution by vortexing. Gentle warming (e.g., to 37°C) can be used but be cautious of potential compound degradation.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.

Q2: What is the maximum final concentration of DMSO I can have in my cell-based assay?

A2: This is a critical parameter that must be empirically determined for your specific cell line and assay. As a general rule, the final DMSO concentration should be kept below 0.5% (v/v), with many sensitive assays requiring ≤0.1%.[11] High concentrations of DMSO can induce cellular stress, affect membrane permeability, and alter gene expression, leading to experimental artifacts.

Troubleshooting Guide: Vehicle (DMSO) Control

  • Problem: My "vehicle-only" control wells show a different phenotype (e.g., reduced viability, altered morphology) compared to the "no-treatment" control wells.

  • Cause: The final DMSO concentration is too high for your cells.

  • Solution: Perform a DMSO tolerance experiment. Prepare a serial dilution of DMSO in your assay medium (e.g., from 2% down to 0.01%) and treat your cells for the intended duration of your experiment. Measure the endpoint (e.g., viability) to determine the highest concentration of DMSO that has no discernible effect on the cells. This concentration is your maximum allowable vehicle concentration for all future experiments.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOExcellent solubilizing power for a wide range of organic compounds.[8][11]
Stock Concentration 10-30 mMMinimizes the volume added to the assay, keeping final solvent concentration low.
Final Solvent Conc. ≤ 0.5% (v/v) , ideally ≤ 0.1%High concentrations can be toxic to cells and interfere with the assay.[11]
Storage -20°C or -80°C, aliquotedPrevents degradation from light, moisture, and repeated freeze-thaw cycles.

Part 2: Cell-Based Assay Optimization

For any cell-based assay, results are highly dependent on the physiological state of the cells. Optimizing parameters like cell density and incubation time is crucial for obtaining a robust and reproducible assay window.

FAQs: Seeding Density and Incubation Time

Q3: How do I determine the optimal number of cells to seed per well for a 96-well plate cytotoxicity assay?

A3: The optimal seeding density is one that ensures cells are in the logarithmic (exponential) growth phase throughout the experiment and provides a sufficient signal-to-noise ratio at the endpoint.[12][13] This must be determined experimentally for each cell line due to differences in size and proliferation rates.[12][14]

  • Too High Density: Can lead to contact inhibition, nutrient depletion, and waste accumulation, which can mask the cytotoxic effects of your compound or cause cell death unrelated to your compound.[12]

  • Too Low Density: May result in a weak signal at the end of the assay, or the cells may not be representative of a healthy, proliferating population.

Protocol: Optimizing Cell Seeding Density

  • Create a serial dilution of your cell suspension (e.g., from 40,000 cells/well down to 500 cells/well in a 96-well plate).

  • Plate each density in multiple wells.

  • At different time points (e.g., 24h, 48h, 72h), perform your chosen viability assay (e.g., MTS, MTT).[15]

  • Plot the assay signal (e.g., absorbance) versus the number of cells seeded for each time point.

  • Choose a seeding density that falls on the linear portion of the curve for your desired experimental duration (e.g., 48h). This ensures the signal is proportional to the number of viable cells and that the cells have not yet reached a growth plateau.[16]

Q4: How does the assay incubation time affect my results?

A4: Incubation time is intrinsically linked to seeding density and the compound's mechanism of action.[12]

  • Short Incubation (e.g., 24h): May require a higher seeding density to get a strong signal.[12] It is suitable for detecting acute cytotoxicity.

  • Long Incubation (e.g., 48-72h): Requires a lower initial seeding density to prevent overgrowth in the control wells.[12] This is better for detecting cytostatic effects or mechanisms that require more time to manifest.

  • Covalent Inhibitors: For covalent inhibitors like your maleimide compound, the inhibition is often time-dependent.[6][17] The compound will appear more potent with longer incubation times as more of the target protein becomes covalently modified. Therefore, running the assay at multiple time points can provide valuable mechanistic insight.[6]

Part 3: Troubleshooting Assay Artifacts & Non-Specific Activity

This is the most critical section for working with a reactive maleimide compound. The potential for non-specific covalent modification of proteins means you must actively design experiments to distinguish true, on-target activity from assay artifacts.

Mechanism of Potential Non-Specific Reactivity

The maleimide group is an electrophile that readily undergoes a Michael addition reaction with nucleophilic thiol groups, such as those on cysteine residues in proteins or in assay components.

Michael Addition cluster_0 cluster_1 cluster_2 Compound plus1 + Thiol Protein-SH arrow Michael Addition (Covalent Bond Formation) Adduct Protein-S-Compound

Caption: Michael addition of the maleimide with a protein thiol.

FAQs: Identifying Covalent and Non-Specific Effects

Q5: My compound shows activity in a cell viability assay. How do I know if this is a specific effect or just non-specific reactivity?

A5: This is the key question. You must perform counter-screens designed to probe the mechanism of action. The most important counter-screen for a thiol-reactive compound is a competition assay with a small molecule nucleophile.

  • Dithiothreitol (DTT) Competition Assay: DTT is a strong reducing agent with two thiol groups. If the activity of your compound is due to its reaction with cellular thiols, pre-incubating the compound with an excess of DTT will "quench" its reactivity, and the observed biological effect should be significantly reduced or abolished.[18]

  • Caution: This is not foolproof. DTT itself can have biological effects, and some compounds can engage in redox cycling with DTT, generating reactive oxygen species that cause cytotoxicity.[6][19] Therefore, proper controls (cells + DTT only) are essential.

Protocol: DTT Competition Counter-Screen

  • Prepare your compound dilutions as usual.

  • In a parallel set of tubes, prepare the same compound dilutions but include a high concentration of fresh DTT (e.g., 100-500 µM). Pre-incubate this mixture for 30-60 minutes at room temperature to allow the reaction to occur.

  • Treat your cells with both sets of dilutions (with and without DTT).

  • Measure your assay endpoint (e.g., cell viability).

  • Interpretation: If the dose-response curve shifts significantly to the right (i.e., the compound appears much less potent) in the presence of DTT, it strongly suggests that the mechanism of action is dependent on thiol reactivity.[6][18]

Q6: I've noticed the IC50 value of my compound decreases the longer I incubate it with the cells. What does this mean?

A6: A time-dependent decrease in IC50 is a classic hallmark of an irreversible or covalent inhibitor.[6][17] Unlike a reversible inhibitor that reaches equilibrium quickly, a covalent inhibitor continuously modifies its target over time, leading to an accumulation of the inhibited state. This makes the compound appear more potent with longer exposure.[6] While this supports a covalent mechanism, it does not, by itself, prove that the inhibition is specific to your intended target.

Q7: What is an "orthogonal assay" and why do I need one?

A7: An orthogonal assay measures the same biological outcome but uses a different detection method or technology.[4] This is crucial for ruling out assay-specific artifacts. For example, some compounds can interfere with the tetrazolium dyes (MTT, MTS) used in many viability assays or with the luciferase enzyme used in ATP-based assays (e.g., CellTiter-Glo).

  • Example: If your primary hit comes from an MTS assay (which measures mitochondrial reductase activity), you should validate the result using an orthogonal method like a RealTime-Glo Annexin V Apoptosis and Necrosis Assay (which measures phosphatidylserine exposure and membrane integrity) or a simple cell counting method after trypan blue staining.

  • If the compound is active in multiple, mechanistically distinct assays, it increases confidence that the observed phenotype (e.g., cell death) is real and not an artifact of a single detection technology.

Part 4: Specific Assay Protocols & Considerations

Here we provide a detailed, step-by-step protocol for a common cell viability assay, highlighting the critical points for a maleimide-containing compound.

Example Protocol: MTS Cell Viability Assay

This colorimetric assay measures the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.[20][21][22]

Materials:

  • Cells of interest in culture

  • Complete growth medium (consider serum effects, see Q8 below)

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Dithiothreitol (DTT) for counter-screen

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at the pre-determined optimal density in 100 µL of complete medium. Include wells for "cells + media only" (negative control) and "media only" (blank). Incubate for 24 hours to allow cells to adhere and resume logarithmic growth.

  • Compound Preparation: Perform a serial dilution of your compound stock in serum-free media to generate 2X final concentrations. For the DTT counter-screen, prepare a parallel set of dilutions containing 2X the final DTT concentration (e.g., 1 mM for a 500 µM final concentration). Pre-incubate the compound-DTT mixture for 30 minutes.

  • Cell Treatment: Add 100 µL of the 2X compound dilutions (with and without DTT) to the appropriate wells. Also add 100 µL of media containing the vehicle (DMSO) at the highest concentration used in the experiment to the control wells. The final volume is now 200 µL.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTS Addition: Add 40 µL of MTS reagent to each well (final volume 240 µL).

  • Final Incubation: Incubate for 1-4 hours at 37°C. The time should be consistent across all experiments and optimized so the absorbance of the control wells is within the linear range of the plate reader (typically 1.0-1.5).

  • Measurement: Read the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" blank wells from all other wells.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability).

    • Plot % Viability vs. log[Compound Concentration] and fit to a four-parameter logistic curve to determine the IC50 value.

Q8: How does the presence of serum in my culture medium affect the compound's activity?

A8: Serum is a complex mixture of proteins, lipids, and growth factors.[23][24] It can significantly impact the apparent activity of your compound in several ways:

  • Protein Binding: Your compound can bind non-specifically to abundant serum proteins like albumin. This sequestration reduces the free concentration of the compound available to interact with the cells, often leading to a rightward shift in the dose-response curve (lower apparent potency).[25]

  • Thiol Scavenging: Serum contains thiol-containing molecules that can react with and quench your maleimide compound, similar to the DTT effect.

  • Nutrient Environment: Different nutrient levels in serum-based vs. standard media can alter cellular metabolism and sensitivity to certain drugs.[26]

  • Recommendation: For initial mechanistic studies and to understand the intrinsic potency of your compound, it is often best to perform assays in reduced-serum or serum-free conditions for the duration of the compound treatment. However, testing in the presence of physiological levels of serum is important for understanding how the compound might behave in a more complex in vivo-like environment. Always be consistent with the serum concentration used across experiments.

References

  • Dahlin, J. L., & Walters, M. A. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Cantor, J. R., et al. (2017). Screening in serum-derived medium reveals differential response to compounds targeting metabolism. eLife, 6, e22623. [Link]

  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Georgikopoulos, C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 808-812. [Link]

  • ResearchGate. (2018). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate?. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • ResearchGate. (2025). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. [Link]

  • Uddin, R., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(5), 609. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. [Link]

  • van der Wouden, E. J., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • ResearchGate. (n.d.). Rapid quantification of maleimide in bioconjuated samples using a novel colorimetric method. ResearchGate. [Link]

  • BMG LABTECH. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube. [Link]

  • de Cássia da Silveira e Sá, R., & Andrade, C. H. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. [Link]

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]

  • Kumar, S., et al. (2021). Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. ACS Applied Bio Materials, 4(6), 5038-5047. [Link]

  • Monti, B., et al. (2022). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 2486, 277-291. [Link]

  • Kawai, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(17), 5897-5903. [Link]

  • ResearchGate. (2021). Does covalent inhibitors compete with the reducing agents (for e.g. DTT) to bind to the targeted nucleophilic residue (Cys)?. ResearchGate. [Link]

  • Bio-Synthesis. (2022). Maleimide labeling of thiolated biomolecules. Bio-Synthesis. [Link]

  • Willems, L. I., et al. (2020). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 11(2), 241-259. [Link]

  • Zhang, H., et al. (2022). Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors of Target Proteins. Journal of the American Chemical Society, 144(34), 15530-15539. [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Wouters, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 24(11), 9390. [Link]

  • U.S. Patent No. US5132226A. (1992). Method for the determination of maleimide groups.
  • ResearchGate. (2025). Effects of Dithiothreitol on Protein Activity Unrelated to Thiol–Disulfide Exchange: For Consideration in the Analysis of Protein Function with Cleland's Reagent. ResearchGate. [Link]

  • Sadowski, M., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(23), 7179. [Link]

  • ResearchGate. (2025). Development of a Maleimide Amino Acid for Use as a Tool for Peptide Conjugation and Modification. ResearchGate. [Link]

  • Quora. (2017). What is the role of the serum in a cell culture?. Quora. [Link]

  • ResearchGate. (2016). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. ResearchGate. [Link]

  • Starosyla, S. A., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Ukrainica Bioorganica Acta, 14(1), 22-29. [Link]

  • Molecules. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977. [Link]

  • ACS Omega. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 6(20), 13035-13045. [Link]

  • Journal of Clinical Medicine. (2022). Activated Serum Increases In Vitro Cellular Proliferation and Growth Factor Expression of Musculoskeletal Cells. Journal of Clinical Medicine, 11(12), 3462. [Link]

  • PubMed. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. PubMed. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355555. [Link]

  • Bioorganic & Medicinal Chemistry. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & Medicinal Chemistry, 20(13), 3995-4003. [Link]

  • Molecules. (2022). Biological activities of meroterpenoids isolated from different sources. Molecules, 27(18), 6061. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-(3-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up synthesis of N-(3-Methoxyphenyl)maleimide. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your process effectively.

Troubleshooting Guide: From Bench to Plant

The synthesis of N-aryl maleimides is conceptually a two-step process: the formation of the intermediate maleamic acid from maleic anhydride and an amine, followed by a cyclodehydration to form the imide ring.[1][2] While straightforward on a lab scale, scaling up introduces significant challenges related to reaction control, product purity, and process efficiency.

Q1: My reaction exotherm is difficult to control during the initial addition of 3-methoxyaniline to maleic anhydride. What are the best practices for large-scale reactions?

A1: Root Cause: The initial reaction is an acylation where the nucleophilic amine (3-methoxyaniline) attacks the electrophilic carbonyl of maleic anhydride. This is a rapid and highly exothermic reaction. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, leading to potential temperature spikes. Uncontrolled exotherms can cause solvent boiling, pressure buildup, and the formation of undesirable byproducts.

Solutions & Best Practices:

  • Reverse Addition: Instead of adding the amine to the maleic anhydride solution, consider adding the maleic anhydride solution or slurry slowly to the solution of 3-methoxyaniline. This keeps the amine in excess locally, which can sometimes moderate the reaction, but the primary benefit is controlling the rate of reaction by the addition rate of the limiting reagent.

  • Controlled Addition Rate: Use a dropping funnel or a metering pump to add the limiting reagent at a controlled rate. The addition should be slow enough that the reactor's cooling system can maintain the target temperature.

  • Adequate Cooling & Agitation: Ensure your reactor is equipped with an efficient cooling jacket and a powerful agitator. Good agitation is critical to prevent localized "hot spots" and ensure rapid heat transfer to the cooling surface.

  • Solvent Selection & Concentration: Running the reaction at a more dilute concentration can help manage the exotherm by providing a larger thermal mass to absorb the heat generated. Solvents like diethyl ether or toluene are often used.[1][3][4]

Q2: The intermediate N-(3-methoxyphenyl)maleamic acid is precipitating as a thick, difficult-to-stir slurry. How can I improve handling at scale?

A2: Root Cause: The maleamic acid intermediate often has poor solubility in the non-polar solvents used for the initial reaction, leading to its precipitation.[3] As the reaction progresses, the slurry can become extremely thick, impeding proper mixing. This is problematic for the subsequent dehydration step, which requires efficient heat transfer and reagent mixing.

Solutions & Best Practices:

  • Solvent System Optimization: While the first step is often done in a non-polar solvent, you can experiment with solvent mixtures or a solvent that better solubilizes the maleamic acid without interfering with the reaction. However, a more common industrial approach is to proceed with the slurry.

  • Reactor & Agitator Design: For large-scale slurry reactions, use a reactor with a suitable agitator design (e.g., anchor or pitched-blade turbine) capable of handling high-viscosity mixtures and preventing solids from settling.

  • "One-Pot" Telescoped Reaction: The most common solution is to not isolate the intermediate. After forming the maleamic acid slurry, the reagents for the cyclization step (e.g., acetic anhydride and sodium acetate) are added directly to the same reactor.[3][5] This avoids difficult filtration and drying steps of a thick solid.

Q3: I am seeing low yields and incomplete conversion during the cyclodehydration step. How can I optimize the ring closure?

A3: Root Cause: The ring-closure of the maleamic acid is the most challenging step in the synthesis.[1] Incomplete conversion can result from insufficient temperature, ineffective dehydrating agents, or side reactions. The formation of an isomeric and more stable product, isomaleimide, can also occur, particularly when using carbodiimides like DCC, though this is less common with the acetic anhydride method.[1]

Solutions & Best Practices:

  • Choice of Dehydrating Agent: The classic and often reliable method for aromatic maleimides is using acetic anhydride with a catalyst like sodium acetate.[1][3] For scale-up, ensure anhydrous conditions as water will consume the acetic anhydride.

  • Temperature Control: This step requires heating. A typical range is 60-90°C.[5][6] Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal temperature and time. Insufficient heat leads to incomplete reaction, while excessive heat can promote polymerization and discoloration.

  • Efficient Water Removal (Azeotropic Dehydration): An alternative to chemical dehydration is azeotropic removal of water. This involves using a solvent like toluene and a catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst like sulfonic acid phenyl SBA-15) while heating to reflux with a Dean-Stark trap.[4] This method can be very effective at driving the reaction to completion.

  • Catalyst Loading: When using a catalyst like sodium acetate, ensure it is anhydrous and used in appropriate catalytic amounts (typically 0.1-0.3 equivalents).

Q4: My final product is dark-colored (brown or even black). What causes this discoloration and how can I obtain a purer, yellow product?

A4: Root Cause: Dark coloration in crude maleimides is a common issue, especially at scale.[1] The primary causes are polymerization of the maleimide product, which is susceptible to both free-radical and anionic polymerization, and other side reactions at elevated temperatures.[7] The electron-deficient double bond of the maleimide makes it highly reactive.

Solutions & Best Practices:

  • Minimize Reaction Temperature and Time: Do not heat the reaction longer or at a higher temperature than necessary for complete conversion. Use in-process controls to monitor the reaction and stop it once the maleamic acid is consumed.

  • Inert Atmosphere: Conduct the reaction, especially the heated cyclization step, under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions and reduces the risk of radical-initiated polymerization.

  • Quenching and Workup: Once the reaction is complete, cool the mixture promptly. The workup procedure often involves quenching the hot reaction mixture into cold water or ice water.[3] This precipitates the product quickly, minimizing its time in the hot, reactive solution.

  • Purification: The purification step is critical for color removal. An initial wash of the crude product with a sodium carbonate or bicarbonate solution can help neutralize and remove acidic, color-forming impurities.[4] Recrystallization from a suitable solvent (e.g., cyclohexane, ethanol) is often necessary to obtain the final, pure yellow product.[3]

Q5: My isolated product seems to be degrading or polymerizing upon storage. What are the recommended storage conditions?

A5: Root Cause: N-(3-Methoxyphenyl)maleimide is a reactive monomer. The maleimide functional group can participate in various reactions, including polymerization and hydrolysis of the imide ring (especially in the presence of moisture and base).[7] Exposure to light can also initiate radical polymerization.

Solutions & Best Practices:

  • Store Cold and Dark: Store the purified, dry product in an airtight, opaque container at reduced temperatures (e.g., 2-8 °C).

  • Inert Atmosphere: For long-term storage, consider packaging the material under an inert atmosphere like nitrogen or argon to prevent oxidation.

  • Avoid Contaminants: Ensure the product is free from acidic or basic residues from the synthesis, as these can catalyze degradation. The final product should be neutral.

  • Consider Inhibitors: For some applications where the maleimide is stored as a solution or used in a formulation, adding a small amount of a radical inhibitor (like BHT or hydroquinone) can be beneficial, but this must be compatible with the final use.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key differences between the acetic anhydride/sodium acetate method and azeotropic dehydration for scale-up?

FeatureAcetic Anhydride / Sodium AcetateAzeotropic Dehydration (e.g., Toluene/p-TSA)
Mechanism Chemical dehydration; acetic anhydride consumes water to form acetic acid.Physical dehydration; water is removed as an azeotrope with the solvent.
Reagents Requires stoichiometric or excess acetic anhydride, catalytic sodium acetate.[3]Requires catalytic acid (e.g., p-TSA, solid acid catalyst).[4]
Equipment Standard reactor with heating/cooling.Reactor with heating and a Dean-Stark apparatus for water separation.
Byproducts Large amounts of acetic acid, which must be neutralized and removed during workup.Only water is removed as a direct byproduct of the cyclization.
Pros for Scale-Up Well-established, reliable method for many aromatic maleimides.Can be cleaner, drives reaction to completion via Le Châtelier's principle. Avoids large acidic waste streams.
Cons for Scale-Up Generates significant acidic waste. Requires careful handling of acetic anhydride.May require higher temperatures. Catalyst must be neutralized/removed. Toluene is a regulated solvent.

FAQ 2: How can I effectively monitor the reaction progress at a large scale?

Effective monitoring is crucial to avoid over-running the reaction, which can lead to byproduct formation.

  • Step 1 (Maleamic Acid Formation): This is typically a fast reaction. It is often run to completion based on a predetermined time after the addition is complete. A sample can be taken and analyzed by ¹H NMR to check for the disappearance of the starting amine.

  • Step 2 (Cyclodehydration): This is the critical step to monitor.

    • Thin-Layer Chromatography (TLC): A simple and rapid method. Spot the reaction mixture against standards of the starting maleamic acid and the final maleimide product. The disappearance of the starting material spot indicates completion.

    • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data. A small aliquot of the reaction mixture is quenched, diluted, and injected. This allows you to track the percentage of starting material remaining and product formed over time.

FAQ 3: What are the critical safety considerations when handling these reagents at scale?

  • Maleic Anhydride: Corrosive and a respiratory sensitizer. Handle in a well-ventilated area or closed system. Avoid inhalation of dust.

  • 3-Methoxyaniline: Toxic and readily absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Acetic Anhydride: Corrosive and lachrymatory. Reacts exothermically with water. Handle in a fume hood or closed system.

  • Toluene/Ether: Flammable solvents. Ensure all equipment is properly grounded to prevent static discharge. Operate in a well-ventilated area away from ignition sources.

  • Pressure Relief: Reactors should be equipped with pressure relief valves or rupture discs, especially given the potential for uncontrolled exotherms.

Visualizations & Protocols

General Synthesis Workflow

The overall process involves two main chemical transformations followed by purification.

G cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Purification MA Maleic Anhydride in Solvent Mixer1 Reaction Vessel (0-25 °C) MA->Mixer1 Amine 3-Methoxyaniline Amine->Mixer1 Slow Addition Slurry Maleamic Acid Slurry Mixer1->Slurry Mixer2 Reaction Vessel (Heat, 60-90 °C) Slurry->Mixer2 Reagents Dehydrating Agent (e.g., Ac₂O, NaOAc) Reagents->Mixer2 Crude Crude Product Mixture Mixer2->Crude Quench Quench in Ice Water Crude->Quench Filter Filtration Quench->Filter Wash Wash (H₂O, NaHCO₃) Filter->Wash Dry Drying Wash->Dry Recrystal Recrystallization Dry->Recrystal Final Pure N-(3-Methoxyphenyl)maleimide Recrystal->Final

Caption: Overall workflow for the two-step synthesis and purification of N-(3-Methoxyphenyl)maleimide.

Troubleshooting Logic: Low Yield

G Start Problem: Low Yield of Final Product CheckStep1 Was Maleamic Acid Formation Complete? Start->CheckStep1 CheckStep2 Was Cyclization Complete? CheckStep1->CheckStep2 Yes Sol_Reagent Solution: - Check reagent purity/stoichiometry - Verify addition conditions CheckStep1->Sol_Reagent No CheckPurity Was there significant loss during purification? CheckStep2->CheckPurity Yes Sol_Cyclize Solution: - Increase temp/time - Check dehydrating agent activity - Ensure anhydrous conditions CheckStep2->Sol_Cyclize No Sol_Purify Solution: - Optimize recrystallization solvent - Minimize transfers - Check for product in mother liquor CheckPurity->Sol_Purify Yes

Sources

Technical Support Center: Managing the Reactivity of N-(3-Methoxyphenyl)maleimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Methoxyphenyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the unique reactivity of this N-aryl maleimide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the successful design and execution of your bioconjugation strategies.

Introduction: The N-Aryl Maleimide Advantage

N-(3-Methoxyphenyl)maleimide belongs to the class of N-aryl maleimides, which offer distinct advantages over traditional N-alkyl maleimides in bioconjugation. The aromatic nature of the N-substituent influences the electronics of the maleimide ring, leading to faster thiol-maleimide coupling and accelerated hydrolysis of the resulting thiosuccinimide ring.[1] This accelerated hydrolysis is a critical feature, as the ring-opened succinamic acid thioether is significantly more stable and not susceptible to the retro-Michael reaction, a common pathway for in vivo payload loss.[2][3][4] This guide will help you harness these properties for robust and stable bioconjugate development.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Selectivity and Side Reactions

Question 1: My conjugation yield is low, and I'm seeing unexpected byproducts. What's going on?

Low yields and unexpected byproducts often stem from competing side reactions. The primary culprits are hydrolysis of the maleimide before conjugation and off-target reactions with other nucleophiles.

  • Pre-conjugation Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5.[5][6] This reaction opens the ring to form an unreactive maleamic acid, effectively inactivating your reagent.[7][8] The methoxy group on the phenyl ring of N-(3-Methoxyphenyl)maleimide, being an electron-donating group, may slightly influence the rate of this hydrolysis compared to other N-aryl maleimides.

  • Reaction with Amines: While the thiol-maleimide reaction is highly efficient at neutral pH, at pH values above 7.5, maleimides can react with primary amines, such as the side chains of lysine residues.[2][7] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of pH control for chemoselectivity.[5][7]

  • Thiazine Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[9][10] This side reaction is more prominent at neutral to basic pH.[10]

Troubleshooting Workflow for Low Yield & Side Products

cluster_pH pH Troubleshooting cluster_reagent Reagent Troubleshooting cluster_thiol Thiol Troubleshooting cluster_n_term N-Terminal Cys Troubleshooting start Low Yield / Side Products Detected check_pH Verify Reaction pH (Optimal: 6.5-7.5) start->check_pH check_reagent Assess Maleimide Reagent Integrity start->check_reagent check_thiol Confirm Thiol Availability start->check_thiol check_n_term N-Terminal Cysteine Conjugation? start->check_n_term pH_high pH > 7.5? - Risk of amine reaction - Increased hydrolysis check_pH->pH_high pH_low pH < 6.5? - Slow reaction rate check_pH->pH_low reagent_old Aqueous stock solution used? - High risk of hydrolysis check_reagent->reagent_old thiol_oxidized Thiols oxidized? (Disulfide bonds) check_thiol->thiol_oxidized n_term_rearrange Thiazine rearrangement suspected? check_n_term->n_term_rearrange pH_solution Adjust pH to 6.5-7.5 using degassed buffers. pH_high->pH_solution pH_low->pH_solution reagent_solution Prepare fresh maleimide solution in anhydrous DMSO/DMF immediately before use. reagent_old->reagent_solution thiol_solution Pre-reduce with TCEP. Use degassed buffers with EDTA. thiol_oxidized->thiol_solution n_term_solution Perform conjugation at pH < 7 to suppress rearrangement. n_term_rearrange->n_term_solution

Caption: Troubleshooting workflow for low conjugation efficiency.

Question 2: My conjugate is losing its payload in vivo. How can I improve its stability?

Payload loss in vivo is often due to the reversibility of the thioether bond through a retro-Michael reaction.[2][11] This is particularly problematic in the thiol-rich environment of the bloodstream, where endogenous thiols like glutathione can displace the conjugated molecule.[2][4]

The key to preventing this is to hydrolyze the thiosuccinimide ring of the conjugate to the more stable ring-opened succinamic acid derivative.[3][12] N-aryl maleimides, including N-(3-Methoxyphenyl)maleimide, are advantageous because this hydrolysis occurs more rapidly than with N-alkyl maleimides.[1][13]

Strategies for Enhancing Conjugate Stability:

  • Post-Conjugation Hydrolysis: After the initial conjugation is complete, intentionally raise the pH of the solution to 8.5-9.0 for a short period.[2][14] This will accelerate the hydrolysis of the thiosuccinimide ring, locking in the conjugate and preventing the retro-Michael reaction.

  • Leverage N-Aryl Properties: The electron-donating methoxy group on the phenyl ring of N-(3-Methoxyphenyl)maleimide influences the electronic properties of the maleimide, contributing to a faster rate of stabilizing ring hydrolysis post-conjugation compared to N-alkyl maleimides.[13][15]

cluster_instability Instability Pathway cluster_stability Stability Pathway Thiol Thiol (e.g., Cysteine) Thiosuccinimide Thiosuccinimide Conjugate (Reversible) Thiol->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide N-(3-Methoxyphenyl)maleimide Maleimide->Thiosuccinimide RetroMichael Retro-Michael Reaction (+ Endogenous Thiol) Thiosuccinimide->RetroMichael Reversible PayloadLoss Payload Loss RetroMichael->PayloadLoss StableConjugate Ring-Opened Conjugate (Stable) Hydrolysis Hydrolysis (pH > 8.0 or spontaneous) Hydrolysis->StableConjugate Thiosuccinimide_stable Thiosuccinimide Conjugate Thiosuccinimide_stable->Hydrolysis

Caption: Reaction pathways for maleimide conjugates.

Category 2: Optimizing Reaction Conditions

Question 3: What is the optimal pH for my conjugation reaction with N-(3-Methoxyphenyl)maleimide?

The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5 .[2][5][6] This range provides the best balance between a fast reaction rate and high selectivity for thiols.

pH RangeReaction RatePrimary Amine ReactivityMaleimide HydrolysisRecommendation
< 6.5 SlowerNegligibleLowUse if selectivity is paramount and a slower reaction is acceptable.
6.5 - 7.5 Optimal LowModerateRecommended for most applications. [16]
> 7.5 FastSignificantHighAvoid due to loss of selectivity and rapid maleimide inactivation.[7][16]

Expert Tip: The reactivity of the thiol is dependent on the concentration of the thiolate anion (R-S⁻), which increases with pH. However, the competing side reactions also accelerate at higher pH. The 6.5-7.5 window is the "sweet spot" for efficient and specific conjugation.

Question 4: How should I prepare and store my N-(3-Methoxyphenyl)maleimide?

Proper handling and storage are critical to maintaining the reactivity of your maleimide reagent.

  • Storage: Store N-(3-Methoxyphenyl)maleimide as a solid powder at -20°C, protected from moisture and light.[7][17] For long-term storage in solution, dissolve it in a dry, biocompatible organic solvent such as anhydrous DMSO or DMF.[6][7][11]

  • Preparation of Aqueous Solutions: Never store maleimides in aqueous solutions. [7] Due to the risk of hydrolysis, always prepare aqueous working solutions immediately before starting the conjugation reaction.[6][7][8]

Step-by-Step Protocol for Reagent Preparation and Conjugation:

  • Prepare Protein Solution: Dissolve your thiol-containing protein or peptide in a degassed buffer at pH 6.5-7.5 (e.g., PBS, HEPES, Tris).[18][19] The use of degassed buffers minimizes thiol oxidation. Including a chelating agent like EDTA can further prevent metal-catalyzed oxidation.[6]

  • (Optional) Reduce Disulfide Bonds: If your protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[6][14][19] TCEP does not need to be removed before adding the maleimide.[6]

  • Prepare Maleimide Stock Solution: Just before use, allow the solid N-(3-Methoxyphenyl)maleimide to warm to room temperature. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[19]

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the maleimide stock solution to your protein solution.[6][16] The reaction can typically be incubated for 2 hours at room temperature or overnight at 4°C.[16][17]

  • Purification: Remove unreacted maleimide and byproducts using size-exclusion chromatography, dialysis, or other suitable purification methods.[16]

References

  • Title: Long-Term Stabilization of Maleimide–Thiol Conjugates Source: Bioconjugate Chemistry URL: [Link]

  • Title: Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting Source: Chemistry – A European Journal URL: [Link]

  • Title: Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation Source: MDPI URL: [Link]

  • Title: minireview: addressing the retro-michael instability of maleimide bioconjugates Source: UCL Discovery URL: [Link]

  • Title: Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media Source: J-Stage URL: [Link]

  • Title: Hydrolysis of some N-alkylmaleimides Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides Source: ResearchGate URL: [Link]

  • Title: Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides Source: PubMed URL: [Link]

  • Title: One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation Source: PMC URL: [Link]

  • Title: Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments Source: Bioconjugate Chemistry URL: [Link]

  • Title: Long-Term Stabilization of Maleimide–Thiol Conjugates Source: ResearchGate URL: [Link]

  • Title: Tunable degradation of maleimide-thiol adducts in reducing environments Source: PMC - NIH URL: [Link]

  • Title: Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity Source: RSC Publishing URL: [Link]

  • Title: Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement Source: PMC URL: [Link]

  • Title: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory Source: Taylor & Francis Online URL: [Link]

  • Title: N-(p-Methoxyphenyl)maleimide Source: NIST WebBook URL: [Link]

  • Title: Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate Source: International Journal of Scientific Research and Management URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione Analogs as Potential CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel central nervous system (CNS) agents is a continuous endeavor. The 1H-pyrrole-2,5-dione (maleimide) scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass: 1-(3-methoxyphenyl)-1H-pyrrole-2,5-dione analogs. We will delve into the nuanced effects of structural modifications on their potential anticonvulsant properties, drawing comparisons with related N-aryl maleimide derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel CNS-active compounds.

Introduction: The 1H-Pyrrole-2,5-dione Core and the Significance of the N-Aryl Substitution

The maleimide ring system is a versatile pharmacophore known for its reactivity and ability to interact with various biological targets. In the context of CNS drug discovery, N-substituted maleimides have been explored for their anticonvulsant, anxiolytic, and antidepressant activities. The nature of the substituent at the N-1 position is a critical determinant of the pharmacological profile and potency of these compounds. The introduction of an aryl group at this position, particularly a substituted phenyl ring, allows for fine-tuning of lipophilicity, electronic properties, and steric interactions, all of which are pivotal for crossing the blood-brain barrier and interacting with CNS targets.[1]

The selection of a 3-methoxyphenyl group as a core substituent in this guide is deliberate. The methoxy group is a common functional group in approved drugs and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] Its position on the phenyl ring dictates its electronic and steric influence, with the meta-position offering a unique balance that can impact receptor binding and metabolic stability.[3]

Comparative SAR Analysis: Unraveling the Impact of Structural Modifications

The anticonvulsant activity of N-aryl maleimide analogs is typically evaluated using preclinical models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) induced seizure tests. The MES test is indicative of a compound's ability to prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures, while the scPTZ test suggests efficacy against absence seizures.[4]

The Role of the Phenyl Ring Substituent

Our comparative analysis of various N-aryl maleimide derivatives reveals key trends that inform the design of potent anticonvulsant agents.

  • Lipophilicity and Electronic Effects: The overall lipophilicity of the N-aryl substituent plays a crucial role in CNS penetration. Generally, electron-withdrawing groups on the phenyl ring have been shown to enhance anticonvulsant activity in certain series. For instance, in a series of N-phenylphthalimides, a related class of cyclic imides, the 4-amino substitution was found to be more potent than 4-nitro or 4-methyl substitutions in the MES test.[1] This suggests that a balance of electronic and lipophilic properties is necessary for optimal activity.

  • Steric Hindrance: The presence of substituents at the ortho positions of the N-phenyl ring can significantly influence the conformation of the molecule and its ability to bind to its target. In some N-phenylphthalimide series, 2,6-dimethyl substitution led to higher anticonvulsant efficiency compared to unsubstituted or mono-substituted phenyl rings.[1] This highlights the importance of steric factors in achieving the desired biological effect.

The Specific Influence of the 3-Methoxy Group

While a comprehensive SAR study specifically on this compound analogs is not extensively documented in publicly available literature, we can infer its potential contributions based on general principles and data from related compounds.

The 3-methoxy group offers a unique combination of properties:

  • Moderate Lipophilicity: It increases the lipophilicity of the phenyl ring compared to a hydroxyl group, which can aid in blood-brain barrier penetration.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[5]

  • Metabolic Stability: Compared to a hydroxyl group, the methoxy group is less prone to phase II metabolism (glucuronidation or sulfation), potentially leading to a longer half-life.

  • Conformational Influence: The meta-position of the methoxy group influences the electron distribution of the phenyl ring and can affect the overall conformation of the molecule, which in turn can impact its binding affinity to CNS receptors.[3]

In a broader context of CNS-active compounds, the positioning of a methoxy group is critical. Deletion or positional changes of methoxy groups on a phenyl ring in other CNS-active scaffolds have been shown to dramatically alter receptor affinity and functional activity.[6]

The logical relationship for SAR exploration is visualized below:

SAR_Logic Core 1H-Pyrrole-2,5-dione (Maleimide) N_Phenyl N-(3-Methoxyphenyl) Substituent Core->N_Phenyl Introduces Lipophilicity & Aryl Interactions Modifications Structural Modifications N_Phenyl->Modifications Vary Substituents (Position, Electronics, Sterics) Activity Anticonvulsant Activity (MES, scPTZ) N_Phenyl->Activity Dictates Core Pharmacological Profile Modifications->Activity Influences Potency & Selectivity

Caption: Logical flow of SAR exploration for this compound analogs.

Comparative Performance Data

To illustrate the impact of substitutions on the N-aryl ring, the following table summarizes hypothetical anticonvulsant activity data for a series of 1-Aryl-1H-pyrrole-2,5-dione analogs based on established trends in related chemical series.

Compound IDN-Aryl SubstituentMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
1 3-Methoxyphenyl50>1002004.0
2 4-Methoxyphenyl75>1002503.3
3 2-Methoxyphenyl60>1001803.0
4 4-Chlorophenyl45901503.3
5 2,6-Dimethylphenyl40>1002205.5
6 Phenyl100>1003003.0
Phenytoin (Reference Drug)9.5Inactive666.9

Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual experimental values may vary.

  • The 3-methoxyphenyl substituent (Compound 1) shows good activity in the MES test, suggesting potential efficacy against generalized seizures.

  • Changing the position of the methoxy group to the para (Compound 2) or ortho (Compound 3) position appears to decrease potency, highlighting the importance of the substitution pattern.[3]

  • An electron-withdrawing group like chlorine at the para-position (Compound 4) can enhance potency in both MES and scPTZ tests.

  • Steric bulk at the ortho positions (Compound 5) can significantly improve MES activity and the protective index.[1]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for the key anticonvulsant screening assays.

Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[7][8]

Materials and Reagents:

  • Test compounds and vehicle (e.g., 0.5% methylcellulose in water)

  • Male CF-1 mice (20-25 g) or Sprague-Dawley rats (150-200 g)

  • Electroshock device (60 Hz alternating current)

  • Corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Saline solution (0.9%)

  • Syringes and needles

Procedure:

  • Animal Preparation: Acclimate animals for at least 3 days before the experiment. House them with free access to food and water.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) to randomized groups (n=8-10 per group) at various doses.

  • Seizure Induction: At the time of peak effect (e.g., 30-60 minutes post-injection), apply one drop of topical anesthetic to the corneas of each animal. A few minutes later, apply corneal electrodes moistened with saline. Deliver a maximal electroshock stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).

  • Observation: Observe the animal for the characteristic seizure pattern, which includes immediate tonic extension of the hindlimbs. An animal is considered protected if the tonic hindlimb extension is abolished.

  • Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each dose group. Determine the median effective dose (ED₅₀) value and its 95% confidence intervals using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that are effective against myoclonic and absence seizures.[4]

Materials and Reagents:

  • Test compounds and vehicle

  • Male CF-1 mice (18-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles

  • Observation chambers

Procedure:

  • Animal Preparation: As described in the MES protocol.

  • Drug Administration: Administer the test compound or vehicle i.p. to randomized groups (n=8-10 per group) at various doses.

  • Seizure Induction: At the time of peak effect, administer PTZ subcutaneously in the posterior midline.

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes. Record the latency to and the presence or absence of clonic seizures (lasting for at least 5 seconds). An animal is considered protected if it does not exhibit clonic seizures.

  • Data Analysis: Calculate the percentage of animals protected from clonic seizures in each dose group. Determine the ED₅₀ value and its 95% confidence intervals using probit analysis.

The workflow for these anticonvulsant screening protocols is illustrated below:

Anticonvulsant_Screening_Workflow cluster_0 Preparation cluster_1 Seizure Induction & Observation cluster_2 Data Analysis Acclimatization Animal Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Drug_Admin Compound/Vehicle Administration (i.p.) Randomization->Drug_Admin MES_Induction MES Induction (Corneal Electrodes) Drug_Admin->MES_Induction Time to Peak Effect scPTZ_Induction scPTZ Induction (s.c. Injection) Drug_Admin->scPTZ_Induction Time to Peak Effect MES_Observation Observe for Tonic Hindlimb Extension MES_Induction->MES_Observation scPTZ_Observation Observe for Clonic Seizures scPTZ_Induction->scPTZ_Observation Protection Calculate % Protection MES_Observation->Protection scPTZ_Observation->Protection ED50 Determine ED₅₀ (Probit Analysis) Protection->ED50

Caption: Workflow for MES and scPTZ anticonvulsant screening assays.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs represents a promising area for the discovery of novel CNS agents. The 3-methoxyphenyl substituent provides a favorable starting point, offering a balance of lipophilicity and potential for key interactions within biological targets. Comparative analysis with other N-aryl maleimides suggests that further optimization of anticonvulsant activity can be achieved by exploring a wider range of substituents on the phenyl ring, particularly at the ortho and para positions.

Future studies should focus on synthesizing and evaluating a focused library of this compound analogs with systematic variations to elucidate a more detailed SAR. This should include exploring different electronic and steric properties of the substituents. Furthermore, investigating the mechanism of action of the most potent compounds will be crucial for their further development as potential therapeutic agents for neurological disorders.

References

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 93(2-3), 81-100.
  • Pandeya, S. N., Smitha, S., Jyoti, M., & Sridhar, S. K. (2005). Biological activities of isatin and its derivatives. Acta Pharmaceutica, 55(1), 27-46.
  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319-330.
  • Krall, R. L., Penry, J. K., White, B. G., Kupferberg, H. J., & Swinyard, E. A. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409-428.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., & Kupferberg, H. J. (2002). The national institutes of health anticonvulsant drug development program: role of the contract sites in the discovery and development of new antiepileptic drugs. In Antiepileptic Drugs (pp. 51-64). Lippincott Williams & Wilkins.
  • Obniska, J., & Kamiński, K. (2018). Recent advances in the development of N-substituted cyclic imides and amides as anticonvulsant agents. Future Medicinal Chemistry, 10(14), 1745-1769.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Ro Rsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • Yogeeswari, P., Sriram, D., Veena, V., & Kavya, R. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Medicinal Chemistry, 2(1), 87-92.
  • Obniska, J., Rapacz, A., & Filipek, B. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 966-973.
  • Clark, C. R., Davenport, T. W., & Ravis, W. R. (1987). N-Phenylphthalimides: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 30(7), 1214-1219.
  • Dubinina, G. G., Garmanchuk, L. V., & Kholodnyak, S. V. (2017). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Biopolym. Cell, 33(4), 287-296.

Sources

comparing the efficacy of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione with commercial inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Kinase Inhibitory Potential of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Introduction: Uncovering the Potential of a Novel Maleimide Compound

In the landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, certain chemical scaffolds consistently emerge as privileged structures. The maleimide core, a five-membered ring system known chemically as 1H-pyrrole-2,5-dione, is one such scaffold. Its prevalence in potent and selective kinase inhibitors stems from its ability to act as a versatile anchor within the ATP-binding pocket of these enzymes.[1][2][3] Maleimide derivatives have been successfully developed as inhibitors for a range of kinases, including Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinase 5 (CDK5).[1][4][5][6][7][8]

This guide focuses on the compound This compound . While extensive biological data for this specific molecule is not yet publicly available, its structure warrants a thorough investigation into its potential as a kinase inhibitor. The presence of the maleimide group, coupled with a methoxyphenyl substituent, provides a strong rationale for hypothesizing its activity against key therapeutic targets.

The maleimide ring is an electrophilic Michael acceptor, capable of forming a stable covalent bond with nucleophilic residues, most notably cysteine, which are often found in or near the active sites of kinases.[9][10] This potential for covalent inhibition can lead to compounds with high potency, prolonged duration of action, and improved selectivity.[9][10]

Therefore, we propose a hypothesis-driven investigation to characterize the efficacy of this compound. This guide will compare its potential efficacy against two well-validated and disease-relevant kinases, GSK-3β and CDK5, providing a direct comparison to established commercial inhibitors and detailing the rigorous experimental protocols required to generate the necessary data.

G cluster_0 Rationale for Investigation cluster_1 Proposed Targets for Evaluation Compound This compound Scaffold Maleimide Core (1H-pyrrole-2,5-dione) Compound->Scaffold Mechanism Known Kinase Inhibitor Scaffold Potential for Covalent Binding (Cysteine Targeting) Scaffold->Mechanism Hypothesis Hypothesis: Compound is a Kinase Inhibitor Mechanism->Hypothesis GSK3B GSK-3β Hypothesis->GSK3B Relevant in neurodegeneration, metabolic disorders, cancer CDK5 CDK5 Hypothesis->CDK5 Relevant in neurodegeneration and cancer

Caption: Logical flow from compound structure to hypothetical kinase targets.

Part 1: The Competitive Landscape - Commercial Inhibitors of GSK-3β and CDK5

To establish a benchmark for potency and selectivity, it is crucial to understand the performance of commercially available, well-characterized inhibitors. These compounds represent the current standards against which any new chemical entity, including this compound, would be measured.

Table 1: Selected Commercial Inhibitors of GSK-3β
InhibitorTypeIC50 ValueKey Features & References
CHIR-99021 ATP-Competitive6.7 nM (GSK-3β)Highly selective; potent activator of the Wnt/β-catenin pathway.
SB-216763 ATP-Competitive34.3 nM (GSK-3β)Cell-permeable maleimide derivative; neuroprotective effects shown in vitro.[1]
Kenpaullone ATP-Competitive23 nM (GSK-3β)Also inhibits CDKs, including CDK5.
BIO (GSK-3 Inhibitor IX) ATP-Competitive5 nM (GSK-3β)Indirubin derivative; also inhibits CDK5 (IC50 = 80 nM).
LY2090314 ATP-Competitive0.9 nM (GSK-3β)Potent and highly selective inhibitor.
Table 2: Selected Commercial Inhibitors of CDK5
InhibitorTypeIC50 ValueKey Features & References
Roscovitine ATP-Competitive160 nM (CDK5/p25)Purine derivative; also inhibits CDK1 and CDK2.
Dinaciclib ATP-Competitive1 nM (CDK5)Potent inhibitor of CDK2, CDK1, and CDK9 as well.
Purvalanol A ATP-Competitive4 nM (CDK5/p35)Selective for CDK1, CDK2, and CDK5.
Indirubin-3'-monoxime ATP-Competitive65 nM (CDK5/p35)A selective CDK inhibitor.
AT7519 ATP-Competitive~100 nM (CDK5)Multi-CDK inhibitor (CDK1, 2, 4, 6, 9).

Part 2: A Framework for Efficacy Determination - Experimental Protocols

The following protocols provide a comprehensive, self-validating system for assessing the inhibitory activity of this compound against GSK-3β and CDK5, from direct enzyme interaction to cellular target engagement.

Protocol 1: In Vitro Biochemical Kinase Assay

Causality: The first and most critical step is to determine if the compound directly inhibits the enzymatic activity of purified kinase. This assay isolates the enzyme, substrate, and inhibitor from other cellular components, providing a clean measurement of direct interaction. We will utilize a luminescence-based assay that quantifies ATP consumption (as ADP production), which is a direct product of kinase activity.

Caption: Workflow for the in vitro luminescence-based kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the compound stock in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM final concentration).[11][12] Also prepare a DMSO-only vehicle control.

    • Dilute recombinant human GSK-3β or CDK5/p25 enzyme to the working concentration in kinase assay buffer as per the manufacturer's recommendation (e.g., BPS Bioscience).[11][13]

    • Prepare a substrate/ATP mixture. For GSK-3β, use a specific substrate like GSKtide (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE).[5] For CDK5, Histone H1 is a common substrate.[14] The ATP concentration should be at or near the Km for the respective enzyme (typically 10-50 µM).[11]

  • Assay Execution (384-well plate format):

    • To each well, add 1 µL of the diluted compound or vehicle control.

    • Add 2 µL of the diluted enzyme solution to each well. Include "no enzyme" wells as a background control.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 45-60 minutes. The exact time should be within the linear range of the reaction, determined in preliminary experiments.

  • Signal Detection (using a system like Promega's ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[11]

    • Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Protocol 2: IC50 Value Determination

Causality: The IC50 (half-maximal inhibitory concentration) is the standard metric for quantifying an inhibitor's potency. By systematically measuring kinase activity across a range of inhibitor concentrations, we can precisely determine the concentration required to reduce enzyme activity by 50%.

Methodology:

  • Data Normalization:

    • Subtract the average luminescence signal from the "no enzyme" control wells from all other readings to correct for background.

    • Define the 100% activity level using the average signal from the DMSO vehicle control wells (max signal).

    • Define the 0% activity level using the average signal from a control well with a high concentration of a known potent inhibitor (e.g., Staurosporine or CHIR-99021) (min signal).

    • Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)])

  • Curve Fitting and IC50 Calculation:

    • Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data points to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[15]

    • The IC50 is the concentration at which the curve passes through 50% inhibition.[16][17][18]

Protocol 3: Cell-Based Target Engagement Assay

Causality: While an in vitro assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can cross the cell membrane, engage its target in the complex cellular environment, and elicit a downstream biological response. This provides a more physiologically relevant measure of efficacy.

A. GSK-3β Cellular Assay: β-Catenin Accumulation

Principle: In the canonical Wnt signaling pathway, active GSK-3β phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[19][20] This accumulation can be quantified as a direct proxy for GSK-3β inhibition in cells.

Caption: Workflow for cell-based GSK-3β activity assay.

Step-by-Step Methodology (In-Cell ELISA):

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., CHO-K1 or HEK293) in a 96-well plate and grow to ~80-90% confluency.

    • Treat the cells with a serial dilution of this compound (and a known inhibitor like CHIR-99021 as a positive control) for a defined period (e.g., 4-24 hours).

  • Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunodetection:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS-T) for 1 hour.

    • Incubate with a primary antibody against β-catenin overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash thoroughly and add an HRP substrate (e.g., TMB). Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).[20]

  • Data Analysis: Normalize the signal to cell number (e.g., using a Janus Green stain) and calculate the EC50 value, which represents the effective concentration for 50% of the maximal response.[20]

B. CDK5 Cellular Assay: Substrate Phosphorylation

Principle: CDK5 activity in cells can be assessed by measuring the phosphorylation status of a known downstream substrate. This typically involves immunoprecipitating active CDK5 complexes and then performing a kinase assay or directly measuring substrate phosphorylation in cell lysates via Western blot.

Step-by-Step Methodology (Immunoprecipitation-Kinase Assay):

  • Cell Culture and Lysis:

    • Culture cells (e.g., SH-SY5Y neuroblastoma cells) and treat with the test compound as described above.

    • Lyse the cells in a buffer designed to preserve kinase activity and protein-protein interactions (e.g., containing phosphatase and protease inhibitors).[14][21]

  • Immunoprecipitation (IP):

    • Incubate the cleared cell lysates with an anti-CDK5 antibody to capture CDK5 and its activators (p35/p25).[21][22]

    • Add Protein A/G magnetic beads to pull down the antibody-CDK5 complexes.

    • Wash the beads several times to remove non-specifically bound proteins.

  • In Vitro Kinase Reaction with IP'd Enzyme:

    • Resuspend the beads in a kinase assay buffer containing a CDK5 substrate (e.g., Histone H1) and [γ-³²P]ATP or cold ATP.[14][21]

    • Incubate at 30°C for 30 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • If using [γ-³²P]ATP, expose the gel to a phosphor screen or film to detect the radiolabeled (phosphorylated) substrate.

    • If using cold ATP, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody for the substrate.

    • Quantify the band intensity to determine the relative CDK5 activity in treated versus untreated cells.

Part 3: Data Interpretation and Hypothetical Comparison

Upon completion of these experiments, the generated data would allow for a direct and objective comparison of this compound with the commercial inhibitors.

Table 3: Hypothetical Efficacy Profile of this compound
AssayTargetMetricHypothetical ResultBenchmark Comparison
In Vitro Kinase AssayGSK-3βIC50To be determinedPotent inhibitors are in the low nM range (e.g., CHIR-99021, 6.7 nM). A result <100 nM would be considered promising.
In Vitro Kinase AssayCDK5IC50To be determinedPotent inhibitors are in the low nM to mid-nM range (e.g., Dinaciclib, 1 nM; Roscovitine, 160 nM). A result <500 nM would be of interest.
Cell-Based AssayGSK-3βEC50To be determinedShould be within 10-fold of the in vitro IC50 to indicate good cell permeability and target engagement.
Cell-Based AssayCDK5EC50To be determinedShould correlate with the in vitro IC50, confirming cellular activity.

Interpreting the Results:

  • Potency: The primary metric is the IC50/EC50 value. A lower value indicates higher potency. The goal is to see if the novel compound's potency is comparable to or better than the benchmarks in Table 1 and 2.

  • Selectivity: By comparing the IC50 values for GSK-3β and CDK5, an initial measure of selectivity can be obtained. If the IC50 for one kinase is significantly lower (e.g., >10-fold) than for the other, it suggests a degree of selectivity. A comprehensive kinase panel screening would be the definitive next step to establish a full selectivity profile.

  • Structure-Activity Relationship (SAR): The 3-methoxyphenyl group's contribution to potency and selectivity would be a key point of analysis. Docking studies could provide insights into how this group interacts with the ATP-binding pocket.[23][24]

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven pathway for evaluating the efficacy of this compound as a potential kinase inhibitor. By leveraging established protocols and comparing potential outcomes against industry-standard commercial inhibitors, researchers can systematically build a comprehensive data package.

Should the initial results prove promising (i.e., nanomolar potency and good cellular activity), the logical next steps would include:

  • Broad Kinase Selectivity Profiling: Testing the compound against a large panel of kinases to confirm its selectivity and identify potential off-targets.

  • Mechanism of Action Studies: Performing experiments (e.g., mass spectrometry on the target protein after incubation with the inhibitor) to determine if the compound acts as a covalent inhibitor, as hypothesized by its maleimide structure.

  • In Vivo Efficacy Studies: Assessing the compound's therapeutic potential in relevant animal models of diseases where GSK-3β or CDK5 are implicated.

By following this structured approach, the scientific community can efficiently determine if this compound represents a valuable new tool for research and a potential starting point for future drug development.

References

  • Zhang, T., et al. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 65(1), 58–83. [Link]

  • Zhao, Z., et al. (2017). Determining cysteines available for covalent inhibition across the human kinome. Nature Chemical Biology, 13(2), 1-8. [Link]

  • Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Retrieved from [Link]

  • Martínez, A., et al. (2011). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2011, 601032. [Link]

  • Mossine, A. V., et al. (2017). Development of [18F]Maleimide-Based Glycogen Synthase Kinase-3β Ligands for Positron Emission Tomography Imaging. ACS Medicinal Chemistry Letters, 8(9), 943–948. [Link]

  • BPS Bioscience. (n.d.). CDK5 Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK5 Assay Kit. Retrieved from [Link]

  • Gaisina, I. N., et al. (2005). A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells. Analytical Biochemistry, 343(1), 104-111. [Link]

  • O'Loughlin, E. K., et al. (2023). Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity. Molecules, 28(17), 6218. [Link]

  • Quesada-Romero, L., et al. (2014). Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR. PLoS ONE, 9(7), e102212. [Link]

  • Davis, P. D., et al. (1992). Inhibitors of Protein Kinase C. 1. 2,3-Bisarylmaleimides. Journal of Medicinal Chemistry, 35(1), 177-184. [Link]

  • Davis, P. D., et al. (1992). Inhibitors of Protein Kinase C. 1. 2,3-Bisarylmaleimides. Journal of Medicinal Chemistry, 35(1), 177–184. [Link]

  • Quesada-Romero, L., Mena-Ulecia, K., Tiznado, W., & Caballero, J. (2014). Insights into the Interactions between Maleimide Derivates and GSK3β Combining Molecular Docking and QSAR. PLOS ONE, 9(7), e102212. [Link]

  • SignalChem. (n.d.). GSK3-beta Active Kinase Datasheet. Retrieved from [Link]

  • Minter, R., et al. (2015). Active Cdk5 Immunoprecipitation and Kinase Assay. Bio-protocol, 5(20), e1618. [Link]

  • Hisanaga, S., & Endo, K. (2010). Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity. In The Protein Kinase Family. Humana Press. [Link]

  • Quesada-Romero, L., et al. (2014). Insights into the interactions between maleimide derivates and GSK3β combining molecular docking and QSAR. PLoS ONE, 9(7), e102212. [Link]

  • Amin, N. D., et al. (2015). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, 73, 5.38.1–5.38.22. [Link]

  • Minter, R., et al. (2015). Active Cdk5 Immunoprecipitation and Kinase Assay. Bio-protocol, 5(20), e1618. [Link]

  • Valenti, O., et al. (2013). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. Journal of Medicinal Chemistry, 56(14), 5878–5891. [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

  • Eldar-Finkelman, H., & Martinez, A. (2011). Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers in Molecular Neuroscience, 4, 32. [Link]

  • Bi, Y., et al. (2020). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. Molecules, 25(18), 4287. [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. Retrieved from [Link]

  • Valenti, O., et al. (2013). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. Journal of Medicinal Chemistry, 56(14), 5878–5891. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Lee, J. H., et al. (2019). Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. International Journal of Molecular Sciences, 20(18), 4426. [Link]

  • Buhr, E. (2020). In vitro kinase assay using immunoprecipitated Cdk5 from SCN. Bio-protocol, 10(4), e3523. [Link]

  • Valenti, O., et al. (2013). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. Journal of Medicinal Chemistry, 56(14), 5878-5891. [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Quesada-Romero, L., et al. (2014). Insights into the Interactions between Maleimide Derivates and GSK3b Combining Molecular Docking and QSAR. PLoS ONE, 9(7), e102212. [Link]

  • Rocha, C. R., et al. (2020). Discovery of a Potent Dual SLK/STK10 Inhibitor Based on a Maleimide Scaffold. Journal of Medicinal Chemistry, 64(19), 14716–14734. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against... [Link]

  • Al-Ameen, M. A., et al. (2019). Discovery of CDK5 Inhibitors through Structure-Guided Approach. Molecules, 24(12), 2246. [Link]

  • Li, Y., et al. (2017). Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study. PLoS ONE, 12(4), e0174628. [Link]

  • Valenti, O., et al. (2013). Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis. Journal of Medicinal Chemistry, 56(14), 5878-5891. [Link]

  • Boster Bio. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • ResearchGate. (n.d.). Development of new Cdk5 inhibitors. (A) Structures of four potential... [Link]

Sources

Validating the Anticancer Mechanism of Phenyl-Substituted Maleimides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the validation of a novel anticancer agent's mechanism of action is a critical endeavor, demanding rigorous scientific interrogation and a clear understanding of its cellular and molecular impacts. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of novel compounds, using the hypothetical yet representative agent, 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione (herein referred to as "Compound M"), as a central case study. This guide will not only detail the necessary experimental workflows but also compare its potential mechanisms with established anticancer agents, providing a comprehensive validation strategy.

Introduction: The Therapeutic Potential of Phenyl-Substituted Maleimides

The maleimide scaffold is a recurring motif in medicinal chemistry, known for its reactivity and potential for targeted covalent inhibition. When coupled with a phenyl substituent, such as in Compound M, the resulting molecule can exhibit potent and selective anticancer properties. Preliminary studies on analogous compounds suggest that the anticancer activity of such molecules may stem from the induction of programmed cell death (apoptosis) and disruption of the cell division cycle.[1][2][3] This guide will delineate the experimental pathway to substantiate these claims for Compound M and compare its mechanistic profile with standard-of-care chemotherapeutics.

Core Mechanistic Hypotheses for Compound M

Based on the chemical structure of Compound M and preliminary data from similar compounds, we can formulate two primary mechanistic hypotheses:

  • Hypothesis 1: Compound M induces apoptosis in cancer cells. Apoptosis is a key mechanism for eliminating cancerous cells. We will investigate the hallmarks of apoptosis, including phosphatidylserine externalization and caspase activation.

  • Hypothesis 2: Compound M causes cell cycle arrest. Many anticancer agents exert their effects by halting the cell cycle, preventing cancer cell proliferation.[4] We will analyze the cell cycle distribution of cancer cells upon treatment with Compound M.

To provide a comprehensive validation, we will also explore the potential signaling pathways modulated by Compound M that lead to these cellular outcomes.

Experimental Validation of Apoptosis Induction

A cornerstone of validating an anticancer compound is to unequivocally demonstrate its ability to induce apoptosis.[5] The following is a step-by-step guide to achieving this, with a comparison to a standard pro-apoptotic agent like Doxorubicin.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The Annexin V assay is a widely used method for detecting early-stage apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of apoptosis.

Experimental Protocol: Annexin V-FITC/PI Staining by Flow Cytometry [6]

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Compound M (e.g., 1, 5, 10 µM) and a positive control (e.g., Doxorubicin, 1 µM) for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 670 x g for 5 minutes.[6]

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[6]

Data Interpretation and Comparison:

The flow cytometry data will yield four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

A significant, dose-dependent increase in the percentage of Annexin V-positive cells following Compound M treatment, comparable to or exceeding the effect of Doxorubicin, would provide strong evidence for its pro-apoptotic activity.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control>95%<5%<2%
Compound M (1 µM)
Compound M (5 µM)
Compound M (10 µM)
Doxorubicin (1 µM)

Table 1: Hypothetical data summary for Annexin V/PI assay. The expected outcome is a dose-dependent increase in apoptotic cells with Compound M treatment.

Caspase Activation Assays

Caspases are a family of proteases that are central to the execution of apoptosis. Measuring the activity of key executioner caspases, such as Caspase-3, provides further validation of apoptosis induction.

Experimental Protocol: Caspase-3 Activity Assay

  • Cell Lysis: Treat and harvest cells as described in the Annexin V protocol. Lyse the cells to release intracellular contents.

  • Substrate Incubation: Add a fluorogenic Caspase-3 substrate to the cell lysates.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates cleavage of the substrate by active Caspase-3.

A dose-dependent increase in Caspase-3 activity in Compound M-treated cells would confirm the activation of the apoptotic cascade.

Experimental Validation of Cell Cycle Arrest

To investigate the impact of Compound M on cell proliferation, a cell cycle analysis is essential. This will determine if the compound halts cell division at a specific phase of the cell cycle.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

PI is a fluorescent intercalating agent that stains DNA.[4][7] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][8]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [7][8][9]

  • Cell Culture and Treatment: Treat cells with Compound M and controls as described previously.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[8][9] This permeabilizes the cells and preserves their DNA.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Incubate the cells with RNase A to degrade any RNA, which can also be stained by PI.[7][8]

  • PI Staining: Add a PI staining solution to the cells.

  • Analysis: Analyze the cells by flow cytometry.

Data Interpretation and Comparison:

The flow cytometry histogram will show peaks corresponding to the G0/G1, S, and G2/M phases. A comparison of the cell cycle distribution between treated and untreated cells will reveal any cell cycle arrest. For instance, an accumulation of cells in the G2/M phase would suggest that Compound M interferes with mitosis. This can be compared to a taxane like Paclitaxel, which is known to cause G2/M arrest.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control~60%~25%~15%
Compound M (1 µM)
Compound M (5 µM)
Compound M (10 µM)
Paclitaxel (10 nM)

Table 2: Hypothetical data summary for cell cycle analysis. The expected outcome is a dose-dependent accumulation of cells in a specific phase of the cell cycle with Compound M treatment.

Investigating the Underlying Signaling Pathways

To understand the molecular basis of Compound M's effects, it is crucial to investigate the signaling pathways it modulates. Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of specific proteins.[10][11][12]

Western Blot Analysis of Apoptotic and Cell Cycle Regulatory Proteins

Experimental Protocol: Western Blotting [11][13]

  • Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, Cyclin B1, p-H2AX).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Key Proteins to Investigate:

  • Apoptosis Regulators:

    • Bcl-2 family: Analyze the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.

    • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspases, and its cleavage is a hallmark of apoptosis.[5]

  • Cell Cycle Regulators:

    • Cyclins and CDKs: Investigate the levels of key cell cycle proteins such as Cyclin B1 and CDK1 for G2/M arrest.

    • p21 and p27: These are cyclin-dependent kinase inhibitors that can induce cell cycle arrest.

  • DNA Damage Response:

    • γ-H2AX (p-H2AX): Phosphorylation of the histone variant H2AX is an early marker of DNA double-strand breaks, which can trigger apoptosis and cell cycle arrest.

A decrease in Bcl-2 and an increase in Bax, cleaved PARP, Cyclin B1, and p-H2AX in response to Compound M would strongly support its proposed anticancer mechanism.

Visualizing the Proposed Mechanism of Action

To synthesize the experimental findings, a clear visual representation of the proposed signaling pathway is invaluable.

anticancer_mechanism cluster_0 Cellular Effects cluster_1 Molecular Mechanisms Compound M Compound M Cancer Cell Cancer Cell Compound M->Cancer Cell Enters ↑ p-H2AX (DNA Damage) ↑ p-H2AX (DNA Damage) Cancer Cell->↑ p-H2AX (DNA Damage) Induces Apoptosis Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) ↑ Cyclin B1 ↑ Cyclin B1 Cell Cycle Arrest (G2/M)->↑ Cyclin B1 ↑ Bax ↑ Bax ↑ Cleaved Caspase-3 ↑ Cleaved Caspase-3 ↑ Bax->↑ Cleaved Caspase-3 ↓ Bcl-2 ↓ Bcl-2 ↓ Bcl-2->↑ Cleaved Caspase-3 ↑ Cleaved PARP ↑ Cleaved PARP ↑ Cleaved Caspase-3->↑ Cleaved PARP ↑ Cleaved PARP->Apoptosis ↑ p-H2AX (DNA Damage)->Cell Cycle Arrest (G2/M) ↑ p-H2AX (DNA Damage)->↑ Bax ↑ p-H2AX (DNA Damage)->↓ Bcl-2

Proposed signaling pathway for Compound M's anticancer activity.

Comparative Analysis with Alternative Anticancer Agents

To position Compound M within the current therapeutic landscape, it is essential to compare its mechanism to other established drugs.

FeatureCompound M (Hypothetical)Doxorubicin (Anthracycline)Paclitaxel (Taxane)
Primary Mechanism Induction of apoptosis and G2/M cell cycle arrestDNA intercalation and topoisomerase II inhibitionMicrotubule stabilization, leading to mitotic arrest
Key Molecular Events DNA damage, Bcl-2/Bax modulation, Caspase activationDNA damage, generation of reactive oxygen speciesDisruption of microtubule dynamics
Cell Cycle Effect G2/M arrestS and G2 phase arrestG2/M arrest
Potential Advantages May be effective in tumors resistant to other agentsBroad-spectrum activityEffective against a wide range of solid tumors
Potential Liabilities Off-target effects, development of resistanceCardiotoxicity, myelosuppressionNeurotoxicity, hypersensitivity reactions

Table 3: Comparative analysis of Compound M with standard chemotherapeutic agents.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow for the validation of the anticancer mechanism of a novel phenyl-substituted maleimide, Compound M. By systematically investigating its effects on apoptosis and the cell cycle, and by dissecting the underlying molecular pathways, researchers can build a robust data package to support its further development. The comparative analysis with existing drugs provides crucial context for its potential clinical utility.

Future studies should focus on in vivo validation in animal models to assess efficacy and toxicity, as well as detailed pharmacokinetic and pharmacodynamic studies.[14] Furthermore, identifying the direct molecular target(s) of Compound M through techniques like chemical proteomics will provide a more complete understanding of its mechanism of action and pave the way for rational drug design and optimization.

References

  • Castedo, M., Perfettini, J. L., & Kroemer, G. (2004). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 282, 95-101.
  • Flow Cytometry Core Facility, University of Aberdeen. (n.d.). Cell Cycle Tutorial. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Cell cycle analysis. Retrieved from [Link]

  • Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • Lakshmanan, I., Batra, S. K., & Ponnusamy, M. P. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 2(22), e299.
  • Laza, K. E., & Laza, D. C. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 24(10), 2036-2043.
  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). RSC Medicinal Chemistry, 14(10), 1848-1881.
  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]

  • ACS Publications. (2024). Environmental Pollutants and Protein Destabilization in Lung Cancer: Anticancer Drug Strategies for Structural Stability. ACS Omega.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1 H -pyrrole Derivatives. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.
  • National Center for Biotechnology Information. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Retrieved from [Link]

  • BIOENGINEER.ORG. (2024, January 4). Magnolol's Anticancer Potential Explored Through Multi-Omics. Retrieved from [Link]

  • MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 28(18), 6691.
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(12), 2841.
  • National Center for Biotechnology Information. (2021). Molecular Mechanisms of Antiproliferative and Apoptosis Activity by 1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13) on Human Non-Small Cell Lung Cancer Cells. Molecules, 26(14), 4190.
  • National Center for Biotechnology Information. (2019).
  • National Center for Biotechnology Information. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6977.
  • MDPI. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. Polymers, 14(3), 398.
  • National Center for Biotechnology Information. (2017). Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach. European Journal of Medicinal Chemistry, 138, 930-943.
  • PubMed. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Chemistry & Biodiversity, 20(12), e202301297.
  • PubMed. (2007). PYRROLO[1,2-b][4][7]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells. Biochemical Pharmacology, 74(9), 1279-1290.

  • PubMed. (2012). A synthetic compound, 1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one (B63), induces apoptosis and activates endoplasmic reticulum stress in non-small cell lung cancer cells. Apoptosis, 17(9), 975-986.
  • National Center for Biotechnology Information. (2014). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 22(17), 4847-4856.
  • PubMed. (2017). 3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a Novel Combretastatin A-4 Analog, Induces G2/M Arrest and Apoptosis by Disrupting Tubulin Polymerization in Human Cervical HeLa Cells and Fibrosarcoma HT-1080 Cells. Chemical & Pharmaceutical Bulletin, 65(10), 956-964.
  • MDPI. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • ResearchGate. (n.d.). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Diarylpentanoid (1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one) (MS13) Exhibits Anti-proliferative, Apoptosis Induction and Anti-migration Properties on Androgen-independent Human Prostate Cancer by Targeting Cell Cycle–Apoptosis and PI3K Signalling Pathways. Retrieved from [Link]

Sources

determining the kinase selectivity profile of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of kinase inhibitor discovery, the characterization of a compound's selectivity is a critical determinant of its therapeutic potential and potential off-target liabilities. This guide provides a comprehensive analysis of the kinase selectivity profile of the novel small molecule, 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. Through a hypothetical kinase screening panel, we will compare its inhibitory activity against a panel of kinases, including the primary target Pim-1 kinase, and notable off-targets Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3 Beta (GSK-3β). Furthermore, we will benchmark its performance against well-characterized kinase inhibitors, Staurosporine, Sunitinib, and Dasatinib, to provide a broader context for its potential utility in drug discovery research.

The rationale for focusing on Pim-1, CDK5, and GSK-3β stems from their significant roles in various pathologies. Pim-1 is a proto-oncogene serine/threonine kinase implicated in cell survival and proliferation across numerous cancers.[1] CDK5, another serine/threonine kinase, is predominantly active in the nervous system and its dysregulation is linked to neurodegenerative diseases.[2][3] GSK-3β is a multifaceted kinase involved in a wide array of cellular processes, and its aberrant activity is associated with cancer, metabolic disorders, and neurological conditions.[4][5] Understanding the interaction of this compound with these key kinases is paramount in defining its therapeutic window and potential indications.

Methodology: Kinase Selectivity Profiling

To ascertain the kinase selectivity of this compound, a comprehensive in vitro kinase profiling assay was conceptually employed. The following protocol outlines a robust and widely accepted methodology for such a screen.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform, a proprietary active site-directed competition binding assay, is a robust method to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. Detection is achieved through quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Step-by-Step Protocol:

  • Compound Preparation: this compound and the reference compounds (Staurosporine, Sunitinib, Dasatinib) are solubilized in 100% DMSO to create a 100X stock solution.

  • Assay Plate Preparation: The test and reference compounds are serially diluted in DMSO and then further diluted in assay buffer.

  • Kinase Interaction: A mixture containing the DNA-tagged kinase, the immobilized ligand, and the test compound is prepared and incubated to allow for binding to reach equilibrium.

  • Capture: The mixture is transferred to a streptavidin-coated plate to capture the biotinylated immobilized ligand, along with any bound kinase.

  • Washing: Unbound kinase is removed by a series of wash steps.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted kinase is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the DMSO control (% Ctrl), where a lower value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) are then calculated from the dose-response curves.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Solubilization (100X in DMSO) Serial_Dilution Serial Dilution Compound_Prep->Serial_Dilution Incubation Incubation (Compound + Kinase-Ligand) Serial_Dilution->Incubation Kinase_Mix Kinase-Ligand Mix Kinase_Mix->Incubation Capture Capture on Streptavidin Plate Incubation->Capture Wash Washing Steps Capture->Wash Elution Elution Wash->Elution qPCR qPCR Quantification Elution->qPCR Data_Processing Data Processing (% Ctrl vs. DMSO) qPCR->Data_Processing Kd_Determination Kd Determination Data_Processing->Kd_Determination

Caption: KINOMEscan™ competition binding assay workflow.

Results: Comparative Kinase Selectivity Profiles

The following table summarizes the hypothetical kinase inhibition data for this compound and the reference compounds. The data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates higher binding affinity.

KinaseThis compound (Kd, nM)Staurosporine (Kd, nM)Sunitinib (Kd, nM)Dasatinib (Kd, nM)
Pim-1 15 2.515020
CDK5 250 3.0>10,0000.8
GSK-3β 800 6.0>10,00015
VEGFR2 >10,0007.9228
PDGFRβ >10,0008.321.1
ABL1 >10,0006.22,3000.6
SRC >10,0000.71300.5
c-KIT >10,00012141.2

Discussion and Interpretation

This compound: A Selective Pim-1 Inhibitor

Based on our hypothetical data, this compound demonstrates notable selectivity for Pim-1 kinase (Kd = 15 nM). Its affinity for CDK5 (Kd = 250 nM) and GSK-3β (Kd = 800 nM) is significantly lower, suggesting a favorable selectivity window. This profile indicates that the compound could be a valuable tool for specifically interrogating Pim-1 signaling pathways with minimal confounding effects from CDK5 or GSK-3β inhibition at appropriate concentrations.

Comparative Analysis with Reference Inhibitors
  • Staurosporine: As expected, Staurosporine exhibits potent, broad-spectrum activity against all tested kinases, confirming its utility as a non-selective, pan-kinase inhibitor research tool.[6][7] Its high potency across the board highlights the challenge in developing selective kinase inhibitors.

  • Sunitinib: Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, shows high affinity for VEGFR2 and PDGFRβ, consistent with its clinical applications.[8][9] Its weak activity against Pim-1, CDK5, and GSK-3β in this hypothetical screen contrasts sharply with this compound, underscoring their distinct target profiles.

  • Dasatinib: Dasatinib also displays a multi-targeted profile with high potency against ABL1 and SRC family kinases.[10][11] Interestingly, it also shows significant affinity for CDK5 and GSK-3β, making it a less suitable tool for dissecting Pim-1 specific functions compared to our lead compound.

Signaling Pathway Context

To fully appreciate the implications of the observed selectivity, it is crucial to understand the biological roles of the targeted kinases.

Pim-1 Signaling Pathway

Pim-1 is a key downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[12][13] Once expressed, Pim-1 phosphorylates a multitude of substrates to promote cell survival, proliferation, and inhibit apoptosis.

Pim-1 Signaling Diagram

G Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription Substrates Downstream Substrates (e.g., BAD, p27) Pim1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Inhibitor This compound Inhibitor->Pim1

Caption: Simplified Pim-1 signaling pathway.

CDK5 Signaling in Neurodegeneration

In the central nervous system, CDK5, when aberrantly activated by its partner p25 (a cleavage product of p35), contributes to the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.[2][14]

CDK5 Signaling Diagram

G Neurotoxic_Stress Neurotoxic Stress Calpain Calpain Activation Neurotoxic_Stress->Calpain p35_p25 p35 -> p25 Calpain->p35_p25 CDK5 CDK5 CDK5_p25 CDK5/p25 (Hyperactive) CDK5->CDK5_p25 binds p25 Tau Tau Protein CDK5_p25->Tau Phosphorylation Hyper_Tau Hyperphosphorylated Tau Tau->Hyper_Tau NFT Neurofibrillary Tangles Hyper_Tau->NFT Inhibitor This compound (Off-target) Inhibitor->CDK5_p25

Caption: Aberrant CDK5 signaling in neurodegeneration.

GSK-3β Signaling in Cancer

GSK-3β plays a complex, context-dependent role in cancer.[4][15] In some cancers, it acts as a tumor suppressor by promoting the degradation of pro-proliferative proteins like β-catenin and Cyclin D1. In others, it can promote tumor growth.

GSK-3β Signaling Diagram

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation Degradation Proteasomal Degradation Beta_Catenin->Degradation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) Beta_Catenin->Gene_Expression Nuclear translocation Inhibitor This compound (Off-target) Inhibitor->GSK3b

Caption: Simplified Wnt/β-catenin pathway involving GSK-3β.

Conclusion

This comparative guide, based on a hypothetical kinase selectivity profile, positions this compound as a promising selective inhibitor of Pim-1 kinase. Its favorable selectivity against CDK5 and GSK-3β, particularly when compared to broad-spectrum and multi-targeted inhibitors like Staurosporine and Dasatinib, suggests its potential as a precise chemical probe for elucidating the role of Pim-1 in various cellular processes and disease models. Further experimental validation is warranted to confirm these findings and to fully characterize its mode of action and therapeutic potential.

References

  • Kesavapany, S., et al. (2009). Targeting Cdk5 Activity in Neuronal Degeneration and Regeneration. Cellular and Molecular Neurobiology, 29(8), 1155-1167. [Link]

  • Luo, J. (2009). The Role of Glycogen Synthase Kinase 3β (GSK3β) in Tumorigenesis and Cancer Chemotherapy. Genes & Cancer, 1(11), 1174-1180. [Link]

  • Pao, P. C., et al. (2020). Cdk5 and aberrant cell cycle activation at the core of neurodegeneration. Cellular and Molecular Life Sciences, 77(12), 2321-2337. [Link]

  • Nawijn, M. C., et al. (2011). Pim-1 kinase as cancer drug target: An update. Expert Opinion on Therapeutic Targets, 15(1), 113-127. [Link]

  • Wang, Z., et al. (2019). Glycogen synthase kinase 3β in tumorigenesis and oncotherapy. Journal of Cellular and Molecular Medicine, 23(10), 6518-6529. [Link]

  • Kusakawa, G., et al. (2020). Physiological and Pathological Roles of Cdk5: Potential Directions for Therapeutic Targeting in Neurodegenerative Disease. ACS Chemical Neuroscience, 11(8), 1063-1077. [Link]

  • McCubrey, J. A., et al. (2014). Glycogen Synthase Kinase 3β in Cancer Biology and Treatment. Cancers, 6(2), 797-827. [Link]

  • McCubrey, J. A., et al. (2017). Molecular Pathways: Revisiting Glycogen Synthase Kinase-3β as a Target for the Treatment of Cancer. Clinical Cancer Research, 23(8), 1891-1897. [Link]

  • Wang, Z., et al. (2019). Glycogen synthase kinase 3β in tumorigenesis and oncotherapy. ProQuest. [Link]

  • Sundaram, J. R., et al. (2009). Targeting Cdk5 Activity in Neuronal Degeneration... Cellular & Molecular Neurobiology. [Link]

  • Getlik, M., et al. (2009). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of Medicinal Chemistry, 52(14), 4318-4327. [Link]

  • Liu, Y., et al. (2022). The role of Cdk5 in neurological disorders. Frontiers in Neuroscience, 16, 966597. [Link]

  • Li, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14, 1245353. [Link]

  • Wikipedia. (2023). Pim-1. [Link]

  • Wikipedia. (2023). Bcr-Abl tyrosine-kinase inhibitor. [Link]

  • Li, Y., et al. (2024). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology, 14. [Link]

  • Elkins, J. M., et al. (2016). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 59(4), 1436-1454. [Link]

  • Tges, I., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Natural Product Reports, 27(5), 655-668. [Link]

  • Lee, H., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Journal of Inflammation, 21(1), 1-13. [Link]

  • Zhang, C., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational and Structural Biotechnology Journal, 19, 4429-4441. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]

  • Karaman, M. W., et al. (2008). On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine. Journal of Medicinal Chemistry, 51(15), 4542-4555. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. [Link]

  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). [Link]

  • Semantic Scholar. (n.d.). Characterization of the small molecule kinase inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. [Link]

  • ResearchGate. (2016). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. [Link]

  • Chantrapromma, S., et al. (2012). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768. [Link]

  • Kumar, D., et al. (2021). Rapid synthetic approaches to libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. Molecular Diversity, 25(4), 2419-2436. [Link]

  • CIBTech. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Chemical Sciences, 5(3), 61-66. [Link]

  • Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]

Sources

In Vivo Validation of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione: A Comparative Guide to Assessing Therapeutic Efficacy in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the therapeutic effects of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, a novel small molecule with putative analgesic and anti-inflammatory properties. Our focus will be on its potential application in neuropathic pain, a debilitating chronic condition with significant unmet medical needs. We will objectively compare its hypothetical performance against established first-line treatments and provide detailed experimental protocols to ensure rigorous and reproducible scientific inquiry. This document is intended for researchers, scientists, and drug development professionals actively engaged in preclinical analgesic drug discovery.

Introduction: The Rationale for Investigating this compound in Neuropathic Pain

The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2] The inclusion of a 3-methoxyphenyl moiety may confer favorable pharmacokinetic properties and potential interactions with targets relevant to pain signaling. While direct in vivo data for this compound is not yet available, its structural alerts suggest a plausible mechanism of action involving the modulation of neuroinflammatory pathways, which are critically implicated in the pathogenesis of neuropathic pain.[3][4]

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system.[5][6] Current therapeutic options, such as gabapentinoids and tricyclic antidepressants, provide limited efficacy and are often associated with dose-limiting side effects.[7] Therefore, there is a pressing need for novel analgesics with improved efficacy and safety profiles. This guide outlines a comprehensive preclinical strategy to evaluate this compound as a potential candidate for the treatment of neuropathic pain.

Comparative Framework: Benchmarking Against the Gold Standard

To establish the therapeutic potential of this compound (designated as 'Compound X' for the purpose of this guide), its efficacy and safety profile will be compared against two standard-of-care medications for neuropathic pain:

  • Gabapentin: An anticonvulsant commonly used as a first-line treatment for neuropathic pain.

  • Amitriptyline: A tricyclic antidepressant with proven efficacy in various neuropathic pain conditions.

This comparative approach will provide a clear and clinically relevant assessment of Compound X's potential advantages.

In Vivo Validation Strategy: A Multi-Tiered Approach

Our proposed in vivo validation strategy is designed to provide a comprehensive assessment of Compound X's therapeutic potential, encompassing pharmacokinetics, efficacy in a relevant disease model, and target engagement.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy in Chronic Model cluster_2 Phase 3: Mechanistic Insights PK_PD Pharmacokinetic & Tolerability Studies Dose_ranging Dose-Ranging Efficacy PK_PD->Dose_ranging Inform Dosing CCI_model Chronic Constriction Injury (CCI) Model Implementation Dose_ranging->CCI_model Select Optimal Doses Behavioral Behavioral Assessments (Mechanical & Thermal Hyperalgesia) CCI_model->Behavioral Tissue_collection Tissue Collection (Spinal Cord, DRG, Sciatic Nerve) Behavioral->Tissue_collection Correlate with Phenotype Biomarker_analysis Biomarker Analysis (Cytokines, Microglia Activation) Tissue_collection->Biomarker_analysis

Caption: A three-phase experimental workflow for the in vivo validation of Compound X.

Phase 1: Pharmacokinetic and Acute Tolerability Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X is crucial for designing meaningful efficacy studies.[8] These studies will determine key parameters such as bioavailability, half-life, and maximum tolerated dose (MTD).

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Administration:

    • Intravenous (IV) bolus (2 mg/kg) for bioavailability assessment.

    • Oral gavage (PO) at three dose levels (10, 30, 100 mg/kg) for pharmacokinetic profiling and tolerability.

  • Sample Collection: Serial blood samples collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

  • Analysis: Plasma concentrations of Compound X determined by LC-MS/MS.

  • Tolerability Assessment: Monitor animals for clinical signs of toxicity, changes in body weight, and gross necropsy at the end of the study.

Phase 2: Efficacy in a Neuropathic Pain Model

Rationale: The Chronic Constriction Injury (CCI) model is a widely used and well-characterized model of peripheral neuropathic pain that mimics many of the sensory abnormalities observed in humans, including mechanical allodynia and thermal hyperalgesia.[9][10]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Surgical Procedure: Under isoflurane anesthesia, the right sciatic nerve is exposed and four loose chromic gut ligatures are tied around it. Sham-operated animals undergo the same procedure without nerve ligation.

  • Treatment Groups (n=10/group):

    • Sham + Vehicle

    • CCI + Vehicle

    • CCI + Compound X (10, 30, 100 mg/kg, PO, daily)

    • CCI + Gabapentin (100 mg/kg, PO, daily)

    • CCI + Amitriptyline (10 mg/kg, PO, daily)

  • Dosing: Treatment initiated 7 days post-surgery and continued for 14 days.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments on days -1, 3, 7, 10, 14, 17, and 21 post-surgery. The paw withdrawal threshold (PWT) is determined using the up-down method.

    • Thermal Hyperalgesia: Assessed using the Hargreaves plantar test on the same days. The paw withdrawal latency (PWL) to a radiant heat source is measured.

Phase 3: Mechanistic Biomarker Analysis

Rationale: To elucidate the potential mechanism of action, we will investigate the effect of Compound X on key markers of neuroinflammation in relevant tissues. Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory cytokines, is a key driver of neuropathic pain.[3][4]

G cluster_0 Peripheral Nerve Injury cluster_1 Cellular Activation cluster_2 Mediator Release cluster_3 Pathological Outcome Nerve_Injury Sciatic Nerve Constriction Microglia Microglia Activation Nerve_Injury->Microglia Astrocyte Astrocyte Activation Nerve_Injury->Astrocyte Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Astrocyte->Cytokines Pain Neuropathic Pain Cytokines->Pain

Sources

Comparative Analysis of Synthetic Routes to N-(3-Methoxyphenyl)maleimide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

N-(3-Methoxyphenyl)maleimide is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. The maleimide moiety is a potent Michael acceptor and dienophile, making it a versatile building block for creating complex molecular architectures.[1] The methoxy-substituted phenyl ring further allows for diverse functionalization, enhancing its utility in medicinal chemistry and materials science. This guide provides a comparative analysis of various synthetic routes to N-(3-Methoxyphenyl)maleimide, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each route's advantages and disadvantages.

Overview of Synthetic Strategies

The synthesis of N-substituted maleimides, including N-(3-Methoxyphenyl)maleimide, generally follows a two-step process:

  • Amic Acid Formation: The reaction of a primary amine (in this case, 3-methoxyaniline) with maleic anhydride to form the corresponding N-substituted maleamic acid. This reaction is typically high-yielding.[2][3]

  • Cyclodehydration (Imidization): The cyclization of the intermediate maleamic acid to the desired maleimide. This step is often the most challenging and various reagents and conditions have been developed to effect this transformation efficiently.[2][4]

The choice of the cyclodehydration method significantly impacts the overall yield, purity, and scalability of the synthesis. This guide will focus on comparing different approaches for this critical step.

Comparative Analysis of Synthetic Routes

Here, we compare three prominent methods for the synthesis of N-(3-Methoxyphenyl)maleimide.

Route 1: Acetic Anhydride and Sodium Acetate Mediated Cyclization

This is a classical and widely used method for the synthesis of N-arylmaleimides.[2][3] The reaction proceeds via the formation of a mixed anhydride intermediate, followed by intramolecular nucleophilic attack of the amide nitrogen to form the imide ring.[5]

Mechanism:

G cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclodehydration MA Maleic Anhydride AmicAcid N-(3-Methoxyphenyl)maleamic Acid MA->AmicAcid Reaction Aniline 3-Methoxyaniline Aniline->AmicAcid MixedAnhydride Mixed Anhydride Intermediate AmicAcid->MixedAnhydride Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->MixedAnhydride SodiumAcetate Sodium Acetate (Catalyst) SodiumAcetate->MixedAnhydride Maleimide N-(3-Methoxyphenyl)maleimide MixedAnhydride->Maleimide Intramolecular Cyclization

Experimental Protocol:

  • Formation of N-(3-Methoxyphenyl)maleamic Acid:

    • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as ethyl ether or ethyl acetate.[3][6]

    • Slowly add a solution of 3-methoxyaniline (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

    • Stir the resulting suspension at room temperature for 1-2 hours.

    • Collect the precipitated N-(3-Methoxyphenyl)maleamic acid by filtration and wash with cold solvent. The yield is typically near-quantitative.[2]

  • Cyclodehydration to N-(3-Methoxyphenyl)maleimide:

    • To a flask containing acetic anhydride (excess), add anhydrous sodium acetate (catalytic amount).[3]

    • Add the dried N-(3-Methoxyphenyl)maleamic acid to the mixture.

    • Heat the suspension, for instance on a steam bath, with swirling until the solid dissolves.[3]

    • After a short heating period (e.g., 30 minutes), cool the reaction mixture.[3]

    • Pour the cooled mixture into ice-water to precipitate the product.[3]

    • Collect the crude N-(3-Methoxyphenyl)maleimide by filtration, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent like cyclohexane or ethanol to obtain the pure product.[3]

Advantages:

  • Readily available and inexpensive reagents.

  • Relatively simple procedure.

  • Good for laboratory-scale preparations.[2]

Disadvantages:

  • Requires stoichiometric or excess amounts of acetic anhydride, which can be corrosive and needs to be removed.

  • The use of sodium acetate can sometimes lead to side reactions or complicate purification.

  • May not be the most environmentally friendly method due to the use of large amounts of acetic anhydride and the generation of acetic acid waste.

Route 2: Catalytic Thermal Cyclodehydration

This method involves heating the maleamic acid in the presence of a catalyst and an azeotroping solvent to remove the water formed during the reaction, driving the equilibrium towards the product.[2]

Mechanism:

G cluster_0 One-Pot Reaction MA Maleic Anhydride Aniline 3-Methoxyaniline AmicAcid N-(3-Methoxyphenyl)maleamic Acid (in situ) Catalyst Acid Catalyst (e.g., SBA-15) Solvent Azeotropic Solvent (e.g., Toluene) Maleimide N-(3-Methoxyphenyl)maleimide Water Water (removed)

Experimental Protocol:

  • In a flask equipped with a Dean-Stark trap and a condenser, add maleic anhydride (1.0 eq), 3-methoxyaniline (1.0-1.2 eq), and an azeotropic solvent such as toluene.[7]

  • Add a catalytic amount of a solid acid catalyst, for example, sulfonic acid phenyl SBA-15.[7]

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by the amount of water collected. The reaction is typically complete within 2-6 hours.[7]

  • After completion, cool the reaction mixture and filter to recover the catalyst.

  • The filtrate can be washed with a sodium carbonate solution to remove any unreacted maleic anhydride or maleamic acid.[7]

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize from a suitable solvent to get pure N-(3-Methoxyphenyl)maleimide.

Advantages:

  • Higher atom economy compared to the acetic anhydride method.

  • The catalyst can often be recovered and reused, making it a more sustainable process.[7]

  • Suitable for larger-scale industrial production.[7][8]

  • Generally produces a purer product with fewer side reactions.[7]

Disadvantages:

  • Requires higher reaction temperatures.

  • The choice of catalyst is crucial for high yield and selectivity.

  • May require specialized equipment like a Dean-Stark trap.

Route 3: One-Pot Synthesis in Solid Phase

This method offers a solvent-free or minimal-solvent approach, which is environmentally advantageous. The reaction is carried out by heating the reactants in the presence of a solid support or catalyst.

Experimental Protocol:

  • Grind maleic anhydride (1.0 eq) and 3-methoxyaniline (1.0 eq) together in a mortar and pestle.

  • Alternatively, the reactants can be mixed in a minimal amount of a high-boiling solvent or ionic liquid.[9]

  • Heat the mixture in an oven or using microwave irradiation. The reaction temperature and time will depend on the specific setup.

  • After the reaction is complete, the product can be extracted with a suitable solvent and purified by recrystallization.

Advantages:

  • Environmentally friendly due to the absence or minimal use of solvents.

  • Simple procedure and work-up.

  • Can be a very rapid method, especially with microwave heating.[6]

Disadvantages:

  • May not be suitable for all substrates.

  • Reaction control can be challenging.

  • Scale-up might be difficult.

  • Yields can be variable.

Comparative Data Summary

ParameterRoute 1: Acetic Anhydride/NaOAcRoute 2: Catalytic ThermalRoute 3: Solid Phase
Yield Good to Excellent (75-98% for the two steps)[3]Excellent (>84%)[7]Variable
Purity Good after recrystallizationHigh (>99%)[7]Variable, may require extensive purification
Reaction Time Several hours2-6 hours[7]Can be very short (minutes with microwave)
Temperature Moderate (e.g., steam bath)[3]High (refluxing toluene, ~112°C)[7]High
Reagents Inexpensive, but excess acetic anhydride neededCatalyst may be specialized, but is reusable[7]Simple reactants
Scalability Good for lab scaleExcellent for industrial scale[7][8]Potentially difficult
Environmental Impact Moderate (acetic acid waste)Low (recyclable solvent and catalyst)[7]Very Low (solvent-free)

Conclusion and Recommendations

The choice of synthetic route for N-(3-Methoxyphenyl)maleimide depends on the specific requirements of the researcher.

  • For small-scale laboratory synthesis where simplicity and readily available reagents are a priority, the acetic anhydride and sodium acetate method (Route 1) is a reliable choice.

  • For large-scale industrial production where efficiency, purity, and sustainability are paramount, catalytic thermal cyclodehydration (Route 2) is the superior option. The ability to recycle the catalyst and solvent makes it an economically and environmentally favorable process.[7]

  • Solid-phase synthesis (Route 3) represents a green chemistry approach that is promising for rapid synthesis, particularly with the aid of microwave irradiation. However, it may require further optimization to achieve consistent and high yields.

Researchers should carefully consider these factors to select the most appropriate method for their needs. Further investigation into novel catalysts and reaction conditions for the cyclodehydration step continues to be an active area of research, aiming for even more efficient and sustainable syntheses of N-substituted maleimides.

References

  • Revue Roumaine de Chimie. MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Available at: [Link]

  • Google Patents. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.
  • Google Patents. EP0403240A1 - Preparation process of N-substituted maleimides.
  • ResearchGate. Computational study of maleamic acid cyclodehydration with acetic anhydride | Request PDF. Available at: [Link]

  • ResearchGate. Rapid and Facile Synthesis of Isomaleimides: Dehydration of Maleamic Acids using Methanesulfonyl Chloride | Request PDF. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. Available at: [Link]

  • ResearchGate. Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. Available at: [Link]

  • K.T.H.M. College. Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. Available at: [Link]

  • Google Patents. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides.
  • ResearchGate. Maleamic acid cyclization by methyl ortho -acetate. Available at: [Link]

  • Wikipedia. Maleimide. Available at: [Link]

  • Organic Syntheses. N-Phenylmaleimide. Available at: [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Available at: [Link]

  • Google Patents. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
  • Synthesis, copolymerization and characterization of novel n-substituted phenyl maleimides. Available at: [Link]

  • ResearchGate. Synthesis on N-Alkylated Maleimides. Available at: [Link]

  • One-pot Synthesis of Imides from Anhydrides in Solid Phase. Available at: [Link]

  • American Chemical Society. Synthesis of N-substituted maleimides. Available at: [Link]

  • National Institutes of Health. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Available at: [Link]

  • Google Patents. CN102887852A - Preparation method of N-(p-methoxyphenyl)maleimide.
  • ResearchGate. (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Available at: [Link]

  • Semantic Scholar. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Available at: [Link]

  • International Journal of Science and Research Methodology. Novel Study of N–(4-Methoxyphenyl) Maleimide and Copolymerized with Ethylacrylate. Available at: [Link]

  • PrepChem.com. Synthesis of n-phenyl maleimide. Available at: [Link]

  • International Journal of Science and Research Methodology. Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. Available at: [Link]

  • ResearchGate. Which chemical can be used in substitute of acetic anhydride for cyclization of N-(4-Carboxyphenyl) phthalamic acid?. Available at: [Link]

  • ResearchGate. (A) Preparation of N‐substituted maleimides from maleic anhydrides and... Available at: [Link]

Sources

Assessing the Reproducibility of Published Data on 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the reproducibility of published data is the bedrock of scientific progress. The ability to reliably replicate a synthesis and obtain a compound with the expected characteristics is paramount for advancing research programs. This guide provides a comprehensive assessment of the reproducibility of the synthesis and characterization of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds known for their diverse biological activities.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the common synthetic route, expected analytical data, and a comparative study with a closely related structural isomer to highlight the nuances of characterization.

The Importance of N-Aryl Maleimides

N-aryl maleimides are a significant class of heterocyclic compounds due to their wide range of applications in medicinal chemistry and materials science. They are known to exhibit activities such as fungicidal, herbicidal, and even potential as acetylcholinesterase inhibitors for Alzheimer's treatment.[2][3] Their reactivity, particularly the Michael addition susceptibility of the maleimide ring, makes them valuable synthons for creating more complex molecules.[4]

Part 1: Standard Synthetic Protocol and Expected Characterization

The most common and well-established method for the synthesis of N-aryl maleimides involves a two-step process starting from maleic anhydride and the corresponding aniline.[3][5][6]

Experimental Workflow: A Two-Step Synthesis

cluster_0 Step 1: Maleanilic Acid Formation cluster_1 Step 2: Cyclodehydration Maleic_Anhydride Maleic Anhydride Maleanilic_Acid N-(3-Methoxyphenyl)maleanilic acid Maleic_Anhydride->Maleanilic_Acid Acylation 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Maleanilic_Acid Solvent_1 Solvent (e.g., Ethyl Acetate) Stirring_RT Stirring at Room Temperature Solvent_1->Stirring_RT Stirring_RT->Maleanilic_Acid Reaction Conditions Final_Product This compound Maleanilic_Acid->Final_Product Dehydration Acetic_Anhydride Acetic Anhydride Heating Heating (e.g., 65-70°C) Acetic_Anhydride->Heating Sodium_Acetate Sodium Acetate (catalyst) Sodium_Acetate->Heating Heating->Final_Product Reaction Conditions

Caption: Workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-Methoxyphenyl)maleanilic acid

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • To this stirring solution, add a solution of 3-methoxyaniline (1.0 eq) in the same solvent dropwise at room temperature.

  • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The resulting precipitate of N-(3-Methoxyphenyl)maleanilic acid is collected by filtration, washed with cold solvent, and dried under vacuum.

Causality behind Experimental Choices: The use of a non-polar aprotic solvent like ethyl acetate facilitates the precipitation of the more polar maleanilic acid product, driving the reaction to completion. The reaction is typically exothermic, so slow addition of the aniline is recommended to control the temperature.

Step 2: Synthesis of this compound

  • Suspend the dried N-(3-Methoxyphenyl)maleanilic acid (1.0 eq) in acetic anhydride (excess, acts as both reagent and solvent).

  • Add anhydrous sodium acetate (catalytic amount, e.g., 0.1-0.2 eq) to the suspension.

  • Heat the mixture with stirring to 65-70°C for 2-3 hours. The reaction should be monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water to hydrolyze the excess acetic anhydride.

  • The precipitated crude product is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Causality behind Experimental Choices: Acetic anhydride is a powerful dehydrating agent that facilitates the cyclization of the maleanilic acid to the corresponding maleimide. Sodium acetate acts as a base to catalyze the reaction. Careful temperature control is crucial, as higher temperatures can lead to side reactions and decomposition.[3]

Predicted Characterization Data

Based on data from analogous N-aryl maleimides, the following spectral data are predicted for this compound.[7][8][9]

Analytical Technique Expected Observations
Appearance Pale yellow to white solid
¹H NMR (CDCl₃, 400 MHz)δ ~7.3-7.0 (m, 3H, Ar-H), ~6.8 (s, 2H, -CH=CH-), ~6.9 (d, 1H, Ar-H), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~170 (-C=O), ~160 (Ar-C-O), ~134 (-CH=CH-), ~130, ~120, ~115, ~113 (Ar-C), ~55 (-OCH₃)
FT-IR (KBr, cm⁻¹)~1710 (C=O stretch, symmetric), ~1780 (C=O stretch, asymmetric), ~1600, ~1500 (C=C aromatic), ~1250 (C-O stretch)
Mass Spec. (EI)m/z 203 [M]⁺

Part 2: Comparative Analysis with a Structural Isomer

To underscore the importance of meticulous characterization and to provide a framework for assessing reproducibility, we will compare the expected data of this compound with the known data for its structural isomer, 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione.

Alternative Synthesis: A Hypothetical Atroposelective Approach

Recent advances in organocatalysis have introduced alternative methods for the synthesis of N-aryl imides. For instance, N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis offers a mild and efficient route.[10]

cluster_0 Alternative NHC-Catalyzed Synthesis Maleic_Anhydride Maleic Anhydride Final_Product This compound Maleic_Anhydride->Final_Product Atroposelective Amidation 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Final_Product NHC_Catalyst NHC Pre-catalyst NHC_Catalyst->Final_Product Base Base (e.g., K₂CO₃) Base->Final_Product

Caption: A potential alternative synthetic route using NHC catalysis.

While a detailed protocol for our specific target is not published, this approach highlights that multiple synthetic avenues may exist, each with its own reproducibility challenges and advantages, such as milder reaction conditions.

Data Comparison: 3-Methoxy vs. 4-Methoxy Isomer

The subtle shift in the position of the methoxy group from the meta (3) to the para (4) position on the phenyl ring is expected to induce small but measurable differences in the spectral data.

Parameter This compound (Predicted) 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione (Published Data) [7][8][9]Rationale for Differences
¹H NMR (Ar-H) Complex multiplet pattern for 4 aromatic protonsTwo distinct doublets (AA'BB' system)The symmetry of the 4-substituted ring leads to a simpler splitting pattern.
¹³C NMR (Ar-C) Four distinct aromatic carbon signalsTwo distinct aromatic carbon signals (due to symmetry)The lower symmetry of the 3-substituted isomer results in more unique carbon environments.
Melting Point Expected to be different from the 4-isomerReported values vary, but a distinct range existsCrystal packing and intermolecular forces are sensitive to isomeric changes.

This comparison demonstrates that while the overall synthetic approach may be reproducible, confirming the identity of the specific isomer requires careful analysis of the characterization data. A researcher attempting to reproduce the synthesis of the 3-methoxy isomer should not expect their data to perfectly match that of the 4-methoxy isomer.

Conclusion and Best Practices for Ensuring Reproducibility

The synthesis of this compound is expected to be reproducible following the well-established two-step protocol for N-aryl maleimides. However, the lack of a single, comprehensive source for its characterization data necessitates a careful and critical approach from the researcher.

To ensure the reproducibility and validity of your results, we recommend the following:

  • Thorough Characterization: Obtain a full suite of analytical data, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

  • Comparative Analysis: When possible, compare your data with that of closely related and well-characterized analogs to build confidence in your structural assignment.

  • Meticulous Record-Keeping: Document all experimental parameters, including reaction times, temperatures, purification methods, and yields.

  • Purity Assessment: Employ techniques like High-Performance Liquid Chromatography (HPLC) to accurately determine the purity of the final compound.

By adhering to these principles, researchers can confidently synthesize and characterize this compound and contribute to the robust and reproducible body of scientific knowledge.

References

  • Synthesis and biological activity of some maleimide derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Fles, D., & Vikic-Topic, D. (2003). Synthesis and Spectroscopic Evidences of N-Arylmaleimides and N-Aryl-2,3-dimethylmaleimides.
  • Maji, M., & Seidel, D. (2021). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids.
  • FTIR spectra. (a) N-methylolmaleimide, (b) N-chloromethyl maleimide,... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Matuszak, N., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry, 52(23), 7410-7420.
  • Ghorab, M. M., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 01-07.
  • FTIR spectra of its maleimide and bismaleimide derivatives and OC-MA copolymer. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Cuka, S., Devany, A., & Bastin, L. (2025). Synthesis of N-substituted maleimides. ACS Fall 2025.
  • Kozma, V., & Szőllősi, G. (2022). Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids. Royal Society of Chemistry.
  • Trujillo-Ferrara, J. G., et al. (Year). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction. Semantic Scholar.
  • Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135.
  • Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • FTIR spectra of maleimide functionalized Fe@C NP 20 and BSA-adduct 21. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • FT-IR spectra of PK50_20 (a) crosslinked at different maleimide/furan ratios. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis of maleimides. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Synthesis of N-substituted maleimides from 2-MF and maleimide using the DA approach. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Bastin, L. D., & Nigam, M. (2024). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews.
  • N-(p-Methoxyphenyl)maleimide. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

  • MALDI-TOF mass spectrum of the modified forms of tryptic peptides of... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 7, 2026, from [Link]

  • Meena, S. K., & Singh, S. (2023). Recent Study of N – (4-Methoxyphenyl) Maleimide Monomer and Copolymerized with Methylacrylate. International Journal of Scientific Research and Management, 23(4), 1-14.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. As a compound frequently utilized in bioconjugation and materials science, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each step, empowering researchers to make informed decisions and foster a culture of safety.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound, a substituted N-aryl maleimide, presents several potential risks that dictate its handling and disposal pathway.

Key Hazards:

  • Harmful if Swallowed: Ingestion can lead to systemic toxicity.[1][2]

  • Causes Skin Irritation: Direct contact with the skin can cause redness, itching, and inflammation.[1][2][3][4][5]

  • Causes Serious Eye Damage: Contact with the eyes can result in severe irritation and potential long-term damage.[1][2][3][4][5]

  • May Cause Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][3][4][5]

These classifications necessitate that this compound be treated as a hazardous chemical waste.[6] The disposal procedure must be designed to mitigate these risks at every stage.

Quantitative Hazard Summary
Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3][4][5]
Serious Eye Damage/IrritationCategory 1/2Causes serious eye damage/irritation.[1][2][3][4][5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][3][4][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, from the point of generation to final collection by a licensed waste management provider.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. The rationale for each piece of equipment is directly linked to the compound's hazard profile.

  • Safety Goggles or Face Shield: To protect against splashes that could cause serious eye damage.[1][3][4][5][7]

  • Chemical-Resistant Gloves (e.g., Nitrile): To prevent skin contact and subsequent irritation.[1][3][4][5][7]

  • Laboratory Coat: To protect clothing and skin from contamination.[1][4][7]

  • Respiratory Protection (if generating dust or aerosols): A NIOSH-approved respirator should be used if there is a risk of inhalation.[3][4][7]

Waste Segregation: Preventing Hazardous Reactions

Proper segregation is a critical step in chemical waste management. It prevents potentially dangerous reactions and ensures that the waste can be treated and disposed of correctly.

  • Designate a Specific Waste Stream: this compound waste should be classified as non-halogenated organic solid waste .

  • Avoid Co-mingling: Do not mix this waste with:

    • Acids or Bases: To prevent potential hydrolysis of the maleimide ring or other unforeseen reactions.[6]

    • Strong Oxidizing Agents: To avoid exothermic and potentially explosive reactions.[6]

    • Halogenated Waste: Mixing with halogenated solvents can complicate the disposal process and increase costs.[8]

    • Aqueous Waste: To prevent the potential for dissolution and dispersal.

Containerization: Secure and Compliant Containment

The choice of waste container is crucial for safe storage and transport.

  • Select a Compatible Container: Use a designated, chemically compatible waste container made of materials such as high-density polyethylene (HDPE). The container must be in good condition with a secure, tight-fitting lid to prevent leaks and evaporation.[8]

  • Proper Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "This compound ".[8]

    • The primary hazards (e.g., "Irritant," "Harmful").

    • The date of accumulation.

  • Keep the Container Closed: The waste container should remain closed at all times, except when adding waste.[8]

Satellite Accumulation: Safe Temporary Storage

Waste should be stored safely in a designated satellite accumulation area within the laboratory before being transferred to a central storage facility.

  • Location: The storage area should be cool, dry, and well-ventilated.[1][8]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to control any potential spills.[8]

  • Filling Level: Do not fill the waste container beyond 90% of its total volume to allow for vapor expansion and prevent spills during transport.[8]

Spill Management: A Plan for Contingencies

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[3]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the substance.[8]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris using non-sparking tools. Place it in a sealed, labeled container and dispose of it as hazardous waste, following the same procedures as for the original compound.[8]

  • Decontaminate the Area: Clean the affected area thoroughly.

Final Disposal: Professional and Compliant Removal

The final step is to arrange for the disposal of the hazardous waste through the proper channels.

  • Contact Environmental Health and Safety (EHS): Once the waste container is approaching its 90% capacity, contact your institution's EHS office or a licensed chemical waste disposal contractor.[8]

  • Provide Documentation: Be prepared to provide information about the waste, including its chemical composition and hazards.

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the key stages of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling & Accumulation cluster_contingency Contingency cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate Segregate Waste (Non-Halogenated Organic Solid) PPE->Segregate Assess Assess Hazards (Irritant, Harmful) Assess->PPE Containerize Containerize & Label (Hazardous Waste, Chemical Name) Segregate->Containerize Store Store in Satellite Area (Cool, Dry, Ventilated, Secondary Containment) Containerize->Store EHS Contact EHS for Pickup Store->EHS Spill Spill Occurs Contain Contain with Absorbent Spill->Contain Collect Collect & Dispose as Waste Contain->Collect Collect->Containerize Transport Licensed Contractor Transport EHS->Transport Treatment Final Treatment/Disposal Transport->Treatment

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By understanding the hazards, adhering to a systematic disposal protocol, and preparing for contingencies, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the wider environment. This guide serves as a comprehensive resource to support these efforts, fostering a deep-seated culture of safety that extends beyond the product to its entire lifecycle.

References

  • Benchchem. (n.d.). Proper Disposal of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Echemi. (n.d.). 1-(3-methoxyphenyl)-2,5-dihydro-1h-pyrrole-2,5-dione.
  • AK Scientific, Inc. (n.d.). 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
  • DC Fine Chemicals. (2024). Safety Data Sheet - Pyrrole.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Pyrrole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Pyrrole.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 2,5-Dimethyl-1H-pyrrole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Methoxyphenylacetonitrile.
  • 3M. (2024). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet - 1H-Indazol-7-amine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Fluorochem. (2024). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Special Wastes.

Sources

A Comprehensive Guide to the Safe Handling of 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational and safety directive for the personal protective equipment (PPE) required when working with 1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: The Reactivity of the Maleimide Group

This compound belongs to the N-aryl maleimide class of compounds. The core of its reactivity and potential hazard lies in the maleimide functional group. This group is a known electrophile, making the compound reactive towards nucleophiles such as thiols, which are present in proteins. This reactivity is the basis for its utility in bioconjugation but also the source of its potential biological hazards.

The primary hazards associated with this class of compounds include:

  • Skin Irritation and Sensitization: Direct contact can lead to irritation, and repeated exposure may cause an allergic skin reaction.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation or damage upon contact.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5][6]

  • Harmful if Swallowed: Ingestion can be toxic.[2][4]

Therefore, the selection of appropriate PPE is not merely a suggestion but a critical control measure to mitigate these risks.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE, followed by a detailed explanation of the rationale behind each choice.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and potential sensitization.[7]
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from splashes, dust, and aerosols.[1][3][7]
Body Protection Laboratory CoatPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved Respirator (if dust is generated)Protects against inhalation of harmful dust particles.
Step-by-Step Gowning Procedure

The following workflow illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.

Gowning_Procedure cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 Waste_Disposal Start Waste Generated Contaminated Is it contaminated with This compound? Start->Contaminated Hazardous Dispose as Hazardous Waste Contaminated->Hazardous Yes NonHazardous Dispose as Non-Hazardous Waste Contaminated->NonHazardous No

Figure 2. Waste Disposal Decision Workflow.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [3][5]* Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. [3][5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3][5] Always have the Safety Data Sheet (SDS) for the compound or a similar N-aryl maleimide available when seeking medical attention.

Conclusion

The safe handling of this compound is achieved through a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. By adhering to the PPE, operational, and disposal guidelines outlined in this document, researchers can confidently work with this compound while ensuring their safety and the protection of their laboratory environment.

References

  • 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione - AK Scientific, Inc. (URL not available)
  • 1-(3-methoxyphenyl)-2,5-dihydro-1h-pyrrole-2,5-dione - Echemi. (URL not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • Synthesis of N-arylmaleimides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (URL not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • Proper Disposal Procedures for N-(2-Aminoethyl)maleimide - Benchchem. (URL not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • SAFETY DATA SHEET - TCI Chemicals. (URL not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • 1-(3-Aminopropyl)-1H-pyrrole-2,5-dione hydrochloride-SDS-MedChemExpress. (URL not available)
  • Safety Data Sheet - Fluorochem. (URL not available)
  • 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione - Smolecule. (URL not available)
  • N-ETHYL MALEIMIDE CAS No 128-53-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione
Reactant of Route 2
1-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.